Product packaging for 2-Methyl-5-(trifluoromethyl)pyridine(Cat. No.:CAS No. 31181-54-1)

2-Methyl-5-(trifluoromethyl)pyridine

Cat. No.: B1319050
CAS No.: 31181-54-1
M. Wt: 161.12 g/mol
InChI Key: ZBCOTWQYKCHKQK-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H6F3N and its molecular weight is 161.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F3N B1319050 2-Methyl-5-(trifluoromethyl)pyridine CAS No. 31181-54-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c1-5-2-3-6(4-11-5)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCOTWQYKCHKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593110
Record name 2-Methyl-5-(trifluoromethyl)pyridine
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Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31181-54-1
Record name 2-Methyl-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31181-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(trifluoromethyl)pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID10593110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methyl-5-(trifluoromethyl)pyridine, a key heterocyclic building block in the development of novel agrochemicals and pharmaceuticals. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, and its role in organic synthesis, tailored for professionals in research and development.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. The introduction of a trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, making it a valuable synthon in medicinal chemistry and agrochemical research.

IUPAC Name: this compound[1] CAS Number: 31181-54-1[1]

Physicochemical and Spectroscopic Data

The following table summarizes the key computed physicochemical properties of this compound. These properties are crucial for designing synthetic routes, purification procedures, and for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₇H₆F₃NPubChem[1]
Molecular Weight 161.12 g/mol PubChem[1]
XLogP3-AA 2.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 161.045236 g/mol PubChem[1]
Monoisotopic Mass 161.045236 g/mol PubChem[1]
Topological Polar Surface Area 12.9 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]
Complexity 179PubChem[1]

Synthesis and Experimental Protocols

The synthesis of trifluoromethylpyridines is a significant area of research due to their application in creating active pharmaceutical and agrochemical ingredients.[2][3][4] General strategies often involve either the introduction of a trifluoromethyl group onto a pre-formed pyridine ring or the construction of the pyridine ring from a trifluoromethyl-containing precursor.[2][3]

General Synthetic Strategies for Trifluoromethylpyridines

Several methods are employed for the synthesis of trifluoromethylpyridine derivatives, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. Common approaches include:

  • Halogen Exchange (HALEX) Reactions: This is a widely used method for synthesizing trifluoromethylpyridines, which involves the fluorination of a trichloromethylpyridine precursor using a fluorine source like hydrogen fluoride (HF).[5] This method is particularly prevalent in industrial-scale synthesis.

  • Vapor-Phase Catalytic Reactions: High-temperature, vapor-phase reactions over transition metal-based catalysts can be used for simultaneous chlorination and fluorination of picoline derivatives to yield chlorotrifluoromethylpyridines.[2][3]

  • Cyclocondensation Reactions: This "building block" approach involves the construction of the pyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl group.[2][3]

The following diagram illustrates a generalized workflow for the synthesis of trifluoromethylpyridine derivatives, highlighting the key intermediate stages.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Fluorination cluster_3 Final Product 3-Picoline 3-Picoline Chlorination Chlorination 3-Picoline->Chlorination 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine Chlorination->2-Chloro-5-(trichloromethyl)pyridine Fluorination_Step Fluorination (e.g., HF) 2-Chloro-5-(trichloromethyl)pyridine->Fluorination_Step 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine Fluorination_Step->2-Chloro-5-(trifluoromethyl)pyridine

Caption: Generalized synthetic pathway for 2-chloro-5-(trifluoromethyl)pyridine.

Hypothetical Experimental Protocol for this compound

Reaction Scheme:

2-Bromo-5-(trifluoromethyl)pyridine + CH₃-Source --(Catalyst/Base)--> this compound

Materials and Reagents:

  • 2-Bromo-5-(trifluoromethyl)pyridine

  • Trimethylboroxine (as a methyl source)

  • Potassium carbonate (K₂CO₃)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq), trimethylboroxine (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Development and Agrochemicals

Trifluoromethylpyridine derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of the final compound.

While specific signaling pathways for this compound are not detailed in the available literature, its structural motif is found in compounds developed as:

  • Insecticides: The 2-chloro-5-(trifluoromethyl)pyridine core is a precursor to highly effective insecticides.[6]

  • Herbicides: This class of compounds is integral to the synthesis of selective herbicides.[6]

  • Fungicides: Derivatives are used as raw materials for fungicides to combat various plant pathogens.[6]

The logical workflow for the utilization of such a building block in a drug discovery or agrochemical development pipeline is depicted below.

G Building_Block This compound Synthetic_Chemistry Synthetic Diversification (e.g., Cross-Coupling, Functionalization) Building_Block->Synthetic_Chemistry Compound_Library Library of Novel Derivatives Synthetic_Chemistry->Compound_Library Screening High-Throughput Screening (Biological Assays) Compound_Library->Screening Hit_Compounds Hit Identification Screening->Hit_Compounds Lead_Optimization Lead Optimization (SAR Studies) Hit_Compounds->Lead_Optimization Candidate Preclinical/Field Trial Candidate Lead_Optimization->Candidate

Caption: Role of a building block in a discovery pipeline.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the fields of medicinal chemistry and agrochemical science. Its synthesis, while requiring specialized methods, provides access to a wide array of derivatives with potentially enhanced biological activities. The data and protocols presented in this guide are intended to support researchers in the effective utilization of this important chemical building block.

References

Physical and chemical properties of 2-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Methyl-5-(trifluoromethyl)pyridine, a key building block in modern medicinal and agricultural chemistry. The unique combination of a pyridine scaffold and an electron-withdrawing trifluoromethyl group imparts desirable physicochemical properties to target molecules, making this compound a valuable intermediate in the synthesis of various active ingredients.[1][2][3] This guide covers its core properties, synthesis, applications, and safety protocols to support its effective use in research and development.

Core Properties and Identifiers

Precise identification and understanding of physical properties are fundamental for experimental design and implementation.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 31181-54-1[4][5][6]
Molecular Formula C₇H₆F₃N[4][5][7]
Molecular Weight 161.12 g/mol [4]
IUPAC Name This compound[4][5]
Canonical SMILES CC1=NC=C(C=C1)C(F)(F)F[4]
InChI Key ZBCOTWQYKCHKQK-UHFFFAOYSA-N[4][5]

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical State Solid[5] / LiquidSigma-Aldrich, Fluorochem[5]
Melting Point -70 °C (-94 °F)Sigma-Aldrich
Boiling Point 128 - 129 °C (262 - 264 °F)Sigma-Aldrich
66 - 69 °C @ 56 mmHg[7]Matrix Scientific[7]
Density 0.943 g/cm³ at 25 °C (77 °F)Sigma-Aldrich

Synthesis and Reactivity

The synthesis of trifluoromethylpyridines (TFMPs) is a critical area of industrial chemistry, with several established routes. The most common methods involve the modification of readily available picoline (methylpyridine) precursors.

One prevalent industrial method is the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures (e.g., >300°C) over a transition metal-based catalyst.[1][8] This process first converts the methyl group to a trichloromethyl group, which then undergoes a halogen exchange (Halex) reaction with a fluorine source like hydrogen fluoride (HF) to yield the desired trifluoromethyl group.[1][9]

The trifluoromethyl group is strongly electron-withdrawing, which significantly lowers the pKa of the pyridine nitrogen and influences the regioselectivity of subsequent reactions on the aromatic ring. This electronic effect is a key factor in the biological activity of many pharmaceutical and agrochemical derivatives.[2]

start 3-Picoline (Starting Material) intermediate Trichloromethylpyridine Intermediate start->intermediate  Vapor-Phase  Chlorination product This compound (Final Product) intermediate->product  Halogen Exchange  (Fluorination)

A generalized workflow for the synthesis of trifluoromethylpyridines from picoline.

Applications in Research and Development

This compound is primarily used as an intermediate or building block. The trifluoromethylpyridine (TFMP) motif it provides is integral to a wide range of commercially successful active ingredients, where it often enhances metabolic stability, binding affinity, and cell permeability.[2][3]

Key Application Areas:

  • Agrochemicals: Derivatives of TFMP are used to create potent and selective herbicides, insecticides, and fungicides.[1][10]

    • Herbicides: The intermediate 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) is crucial for producing herbicides like Fluazifop-P-butyl.[8]

    • Insecticides: The related intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is a precursor to the insect growth regulator Chlorfluazuron.[10] Another derivative, Flonicamid, is a potent aphicide.[10]

    • Fungicides: 2,3,5-DCTF is also used to synthesize the fungicide Fluazinam, which acts by disrupting mitochondrial respiration in fungi.[10]

  • Pharmaceuticals: Numerous TFMP-containing compounds are marketed as veterinary and human drugs, with many more currently in clinical trials.[1][3] The CF₃ group and pyridine ring are considered key pharmacophores that contribute to the desired biological activity.[2]

start TFMP Intermediate (e.g., 2,3,5-DCTF) product Fluazinam (Fungicide) start->product Chemical Synthesis target Mitochondrial Respiration (Uncoupling of Oxidative Phosphorylation) product->target Mechanism of Action

Application pathway from a TFMP intermediate to a commercial fungicide and its target.

Experimental Protocols

While a specific, detailed laboratory protocol for the synthesis of this compound is not publicly available, the following section describes a generalized experimental methodology for the key fluorination step, based on established industrial processes.[1][9]

Conceptual Protocol: Vapor-Phase Fluorination of a Trichloromethylpyridine

  • Objective: To convert a (trichloromethyl)pyridine intermediate to the corresponding (trifluoromethyl)pyridine via a halogen exchange reaction.

  • Reactants:

    • (Trichloromethyl)pyridine precursor

    • Anhydrous Hydrogen Fluoride (HF)[9]

  • Catalyst: A transition metal halide, such as iron(III) chloride (FeCl₃) or iron(III) fluoride (FeF₃), often on a solid support.[1][9]

  • Apparatus: A high-temperature flow reactor suitable for gas-phase reactions with corrosive materials.

  • Procedure (Conceptual Steps):

    • The reactor containing the catalyst is heated to the target temperature (typically >300°C).[1]

    • The (trichloromethyl)pyridine precursor is vaporized and co-fed into the reactor along with a stream of anhydrous hydrogen fluoride gas.

    • The gaseous mixture passes over the catalyst bed, where the chlorine-fluorine exchange occurs.

    • The product stream exiting the reactor is cooled to condense the organic components and unreacted starting material.

    • The crude product is washed with a basic aqueous solution (e.g., NaHCO₃) to neutralize any remaining acidic gases (HF, HCl).

    • The organic phase is separated, dried, and purified, typically by fractional distillation, to isolate the final trifluoromethylpyridine product.

reactants Vaporized Precursor + Hydrogen Fluoride reactor Flow Reactor (Catalyst, >300°C) reactants->reactor condenser Condensation (Cooling) reactor->condenser neutralize Neutralization Wash (e.g., NaHCO₃) condenser->neutralize purify Purification (e.g., Distillation) neutralize->purify product Final Product purify->product

Conceptual experimental workflow for a vapor-phase fluorination reaction.

Safety and Handling

This compound is a hazardous chemical that requires strict safety measures during handling and storage.

Table 3: GHS Hazard and Precautionary Statements

TypeCodeDescription
Hazard H226Flammable liquid and vapour.
H302 + H332Harmful if swallowed or if inhaled.
H311Toxic in contact with skin.
H314Causes severe skin burns and eye damage.
H335May cause respiratory irritation.
Precaution P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
P261Avoid breathing mist or vapours.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • Personal Protective Equipment (PPE): Wear flame-retardant antistatic protective clothing, impervious gloves, and chemical safety goggles or a face shield.[11] Respiratory protection is required if vapors or aerosols are generated.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Store away from heat and all sources of ignition. The storage area should be locked up or accessible only to authorized personnel.

  • Spills: In case of a spill, evacuate the area and move upwind. Use non-sparking tools and absorbent materials for cleanup. Prevent spillage from entering drains or waterways.[11]

Conclusion

This compound is a fundamentally important chemical intermediate whose value is derived from the unique properties of the trifluoromethylpyridine scaffold. Its application in the synthesis of a multitude of high-value agrochemical and pharmaceutical products underscores its significance in modern chemistry. A thorough understanding of its properties, synthesis, and handling requirements is essential for researchers and developers aiming to leverage this versatile building block for the creation of novel and effective molecules.

References

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)pyridine: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research. This document details its molecular structure, physicochemical properties, and provides an illustrative synthesis protocol. Furthermore, it explores the broader biological context of trifluoromethylpyridines, outlining a representative experimental workflow for the evaluation of their biological activity.

Molecular Structure and Chemical Formula

This compound is a substituted pyridine ring, featuring a methyl group at the 2-position and a trifluoromethyl group at the 5-position. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties and metabolic stability of the molecule, making it a valuable building block in the design of bioactive compounds.

Chemical Formula: C₇H₆F₃N

Molecular Weight: 161.13 g/mol

IUPAC Name: this compound

CAS Number: 31181-54-1

SMILES: CC1=NC=C(C=C1)C(F)(F)F

InChI Key: ZBCOTWQYKCHKQK-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and available spectroscopic data for this compound is presented below. This information is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
Physical State Solid[1]
Boiling Point 66-69 °C at 56 mmHg[2]
Molecular Weight 161.127 g/mol [1]
Purity (Typical) 97%[1]

Synthesis of Trifluoromethylpyridines: An Overview and Illustrative Protocol

The synthesis of trifluoromethylpyridines is a critical process for the development of new pharmaceuticals and agrochemicals.[3] Several methods have been developed for their preparation, with the most common being:

  • Chlorine/Fluorine Exchange: This method often involves the chlorination of a methylpyridine precursor to form a trichloromethylpyridine, followed by a halogen exchange reaction using a fluorinating agent to yield the trifluoromethylpyridine.[3]

  • Cyclocondensation Reactions: This approach involves the construction of the pyridine ring from a building block that already contains the trifluoromethyl group.[3]

Below is a generalized experimental protocol for the synthesis of a substituted pyridine, which can be adapted for the synthesis of this compound, likely starting from a derivative of 3-picoline.[2][4]

Illustrative Experimental Protocol: Synthesis of a Substituted Pyridine

This protocol is a representative example of a synthetic route that could be modified for the preparation of this compound.

Materials:

  • Substituted 3-picoline derivative (starting material)

  • Chlorinating agent (e.g., N-chlorosuccinimide)

  • Fluorinating agent (e.g., antimony trifluoride)

  • Solvents (e.g., carbon tetrachloride, anhydrous HF)

  • Catalyst (e.g., benzoyl peroxide, metal halide)

  • Standard laboratory glassware and purification equipment (e.g., distillation apparatus, chromatography columns)

Procedure:

  • Chlorination of the Methyl Group: The starting 3-picoline derivative is dissolved in a suitable solvent (e.g., carbon tetrachloride) and treated with a chlorinating agent in the presence of a radical initiator (e.g., benzoyl peroxide). The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC or GC). The solvent is then removed under reduced pressure.

  • Purification of the Trichloromethyl Intermediate: The crude trichloromethylpyridine is purified by vacuum distillation or column chromatography.

  • Fluorination: The purified trichloromethylpyridine is then subjected to a halogen exchange reaction with a fluorinating agent. This step is often carried out in an autoclave under pressure and at elevated temperatures.[5]

  • Work-up and Purification: After the reaction is complete, the reaction mixture is carefully quenched and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by distillation or chromatography.

Biological Activity and Applications

Trifluoromethylpyridine derivatives are a cornerstone in the development of a wide range of biologically active molecules. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability.

In Agrochemicals:

  • Herbicides: Many commercial herbicides incorporate the trifluoromethylpyridine moiety, often acting by inhibiting essential plant enzymes.[3]

  • Insecticides: These compounds can act as potent insecticides with novel modes of action, such as modulating insect chordotonal organs.[4]

  • Fungicides: The trifluoromethylpyridine scaffold is also found in fungicides that interfere with fungal respiration.[2]

In Pharmaceuticals:

  • Drug Development: The unique properties conferred by the trifluoromethyl group make this scaffold attractive for the development of new therapeutic agents. Derivatives have been investigated as inverse agonists targeting bacterial virulence factors, offering a novel approach to antibacterial therapy.[6]

Representative Experimental Workflow: Evaluation of Biological Activity

The following diagram illustrates a generalized workflow for the discovery and initial evaluation of the biological activity of novel trifluoromethylpyridine derivatives, such as their potential as bacterial virulence-attenuating agents.

experimental_workflow synthesis Synthesis of This compound Derivatives purification Purification and Characterization (HPLC, NMR, MS) synthesis->purification screening Primary Biological Screening (e.g., Enzyme Assay) purification->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response and IC50 Determination hit_id->dose_response secondary_assay Secondary Assays (e.g., Cell-based Assays) dose_response->secondary_assay lead_selection Lead Compound Selection secondary_assay->lead_selection adme_tox In Vitro ADME/Tox Profiling lead_selection->adme_tox in_vivo In Vivo Efficacy Studies adme_tox->in_vivo

Caption: A generalized workflow for the discovery and preclinical evaluation of novel bioactive compounds.

Signaling Pathway Context: PqsR Inverse Agonism

Derivatives of 2-(trifluoromethyl)pyridine have been identified as inverse agonists of the Pseudomonas aeruginosa quorum sensing receptor PqsR.[6] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, often regulating virulence factor production. An inverse agonist not only blocks the action of the native agonist but also reduces the basal activity of the receptor.

The diagram below illustrates the logical relationship of PqsR inverse agonism in attenuating bacterial virulence.

pqsR_pathway pqsA PqsA-D, PqsH agonist HHQ/PQS (Agonist) pqsA->agonist pqsE PqsE virulence Virulence Factor Production pqsE->virulence Promotes pqsR PqsR Receptor pqsR->pqsE Activates agonist->pqsR Activates inverse_agonist This compound Derivative (Inverse Agonist) inverse_agonist->pqsR Inhibits Basal Activity

Caption: Logical diagram of PqsR-mediated virulence regulation and its inhibition by an inverse agonist.

Conclusion

This compound is a versatile chemical scaffold with significant potential in the development of novel agrochemicals and pharmaceuticals. Its unique structural features, imparted by the methyl and trifluoromethyl substituents on the pyridine ring, provide a foundation for the design of molecules with enhanced biological activity and favorable pharmacokinetic properties. The synthetic routes to this and related compounds, coupled with a deeper understanding of their mechanisms of action, will continue to drive innovation in both medicine and agriculture.

References

Spectral Data Analysis of 2-Methyl-5-(trifluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Methyl-5-(trifluoromethyl)pyridine, a key heterocyclic compound of interest in pharmaceutical and agrochemical research. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this molecule.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~8.6s1H-H-6
~7.8d1H~8.0H-4
~7.4d1H~8.0H-3
~2.6s3H--CH₃

Note: The chemical shifts for the aromatic protons are estimations based on data from structurally related trifluoromethylpyridines. The singlet for H-6 is expected due to the absence of adjacent protons. The doublet multiplicity for H-3 and H-4 is anticipated due to their coupling to each other.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~159C-2
~147 (q)C-6
~134 (q)C-4
~124 (q, JC-F ≈ 272 Hz)-CF₃
~122C-5
~121C-3
~24-CH₃

Note: The chemical shifts are estimations. The signals for carbons attached to or near the trifluoromethyl group are expected to appear as quartets due to C-F coupling.

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakC-H stretch (aromatic)
2980-2850Medium-WeakC-H stretch (aliphatic, -CH₃)
1601, 1590, 1459, 1417Medium-StrongPyridine ring stretching vibrations[1]
1350-1150StrongC-F stretching
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
161100[M]⁺ (Molecular Ion)
142Moderate[M - F]⁺
114Moderate[M - CF₃]⁺
92Moderate[M - CF₃ - H₂CN]⁺

Note: The fragmentation pattern is predicted based on the structure of the molecule. The molecular ion peak is expected to be prominent. The molecular formula is C₇H₆F₃N, and the molecular weight is 161.12 g/mol .

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. In EI, the sample molecules in the gas phase are bombarded with a beam of electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Molecular Structure (Connectivity, Functional Groups) NMR->Structure ¹H NMR (Proton Environment) ¹³C NMR (Carbon Skeleton) IR->Structure Functional Group Identification (C-H, C-F, Pyridine Ring) Composition Elemental Composition & Molecular Weight MS->Composition Molecular Ion Peak (m/z) Fragmentation Pattern

Spectral analysis workflow for this compound.

This diagram illustrates the progression from the pure compound to various spectroscopic techniques, each providing unique information that contributes to the comprehensive structural elucidation and confirmation of the molecule's identity.

References

Navigating the Solubility Landscape of 2-Methyl-5-(trifluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-(trifluoromethyl)pyridine is a key heterocyclic building block in the synthesis of various agrochemicals and pharmaceuticals. Its solubility in common organic solvents is a critical parameter for reaction optimization, purification, formulation, and overall process development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document outlines established methodologies for its determination, presents qualitative solubility insights based on related compounds, and provides a framework for generating and presenting such crucial data.

Introduction to this compound

This compound belongs to the class of trifluoromethylpyridines, which are of significant interest in medicinal and agricultural chemistry. The trifluoromethyl group imparts unique properties to the pyridine ring, including increased metabolic stability and enhanced binding affinity to biological targets. A thorough understanding of its solubility is paramount for its effective utilization in synthetic and formulation chemistry.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValue
Molecular Formula C₇H₆F₃N
Molecular Weight 161.12 g/mol
Boiling Point 144.3±35.0 °C at 760 mmHg
Density 1.2±0.1 g/cm³
Flash Point 41.1±25.9 °C

Note: These properties are predicted or sourced from chemical databases and should be confirmed experimentally.

Solubility Profile: A Qualitative Overview

Expected Qualitative Solubility:

  • High Solubility: Polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane) and aromatic hydrocarbons (e.g., Toluene).

  • Moderate to High Solubility: Alcohols (e.g., Methanol, Ethanol).

  • Low Solubility: Non-polar aliphatic hydrocarbons (e.g., Hexane, Heptane).

  • Insoluble: Water.

It is imperative for researchers to experimentally determine the quantitative solubility for their specific applications. The following sections provide detailed protocols for such determinations.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reliable solubility data, standardized experimental protocols are necessary. The isothermal saturation method followed by gravimetric or chromatographic analysis is a widely accepted approach.

Isothermal Saturation Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that solution.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Slurry: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the slurries to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe fitted with a syringe filter. This prevents precipitation or crystallization of the solute during sampling.

  • Concentration Analysis: Determine the concentration of this compound in the filtered saturated solution using a suitable analytical method, such as gravimetric analysis or chromatography (HPLC or GC).

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Incubate at constant temperature with agitation (24-72h) B->C D Settle excess solid C->D E Withdraw supernatant with syringe filter D->E F Determine concentration (Gravimetric/Chromatographic) E->F

Caption: Experimental workflow for solubility determination.
Analytical Methods

This is a straightforward method for determining solubility if the solute is non-volatile.

Procedure:

  • Accurately weigh a clean, dry vial.

  • Transfer a known volume of the filtered saturated solution into the pre-weighed vial.

  • Reweigh the vial containing the solution to determine the mass of the solution.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute until a constant weight of the dried residue is achieved.

  • The final weight of the vial with the dried solute minus the initial weight of the empty vial gives the mass of the dissolved this compound.

  • Calculate the solubility in g/100 g of solvent or other desired units.

This method is suitable for volatile solutes and when higher accuracy is required.

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Analysis: Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

  • Concentration Determination: Analyze the diluted sample and determine its concentration from the calibration curve.

  • Solubility Calculation: Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and temperatures.

Table 1: Example - Solubility of this compound at 25 °C

SolventMolarity (mol/L) g/100 g Solvent
MethanolDataData
EthanolDataData
AcetoneDataData
Ethyl AcetateDataData
DichloromethaneDataData
TolueneDataData
n-HeptaneDataData

Table 2: Example - Temperature Dependence of Solubility in Ethanol

Temperature (°C)Molarity (mol/L) g/100 g Solvent
10DataData
25DataData
40DataData

Logical Relationships in Solubility Studies

The process of selecting an appropriate solvent system for a chemical process often follows a logical progression.

logical_relationship A Define Process Requirement (e.g., Reaction, Crystallization) B Initial Solvent Screening (Qualitative Solubility) A->B C Quantitative Solubility Determination (Isothermal Saturation) B->C D Select Optimal Solvent(s) C->D E Process Optimization D->E

Caption: Logical workflow for solvent selection.

Conclusion

While quantitative solubility data for this compound is not extensively documented in the public domain, this guide provides the necessary framework for researchers to generate this critical information. By employing standardized experimental protocols such as the isothermal saturation method coupled with reliable analytical techniques, scientists and drug development professionals can obtain the high-quality data required for informed decision-making in their research and development endeavors. The provided workflows and data presentation formats offer a standardized approach to ensure clarity and comparability of results.

Navigating the Synthesis and Safety of 2-Methyl-5-(trifluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methyl-5-(trifluoromethyl)pyridine, a fluorinated pyridine derivative, serves as a critical building block in the synthesis of novel agrochemicals and pharmaceuticals. Its unique structural motif, combining a methyl group and a trifluoromethyl group on a pyridine ring, imparts desirable properties to target molecules, including enhanced metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the safety data, handling precautions, and relevant experimental considerations for this compound, ensuring its safe and effective use in research and development settings.

Safety Data Sheet (SDS) Summary

A thorough understanding of the hazards associated with this compound is paramount for its safe handling. The following tables summarize the key safety and physical property data compiled from various safety data sheets. It is important to note that toxicological data for this specific compound is not extensively reported; therefore, data from structurally similar compounds is included for a conservative risk assessment, with appropriate notations.

Physical and Chemical Properties
PropertyValueSource
CAS Number 31181-54-1[1][2]
Molecular Formula C₇H₆F₃N[1][2][3]
Molecular Weight 161.12 g/mol [2]
Appearance Low-melting solid[1]
Boiling Point 144.3 ± 35.0 °C at 760 mmHg[4]
66-69 °C at 56 mmHg[1][3]
Density 1.2 ± 0.1 g/cm³[4]
Flash Point 41.1 ± 25.9 °C[4]
Solubility Data not available. Expected to be soluble in organic solvents.
Toxicological Information

Specific toxicological data for this compound is limited. The following information is based on general assessments from safety data sheets and data for analogous compounds.

HazardAssessmentNotesSource
Acute Oral Toxicity May be harmful if swallowed.Based on general hazard statements for similar compounds.[1]
Acute Dermal Toxicity May be harmful in contact with skin.Based on general hazard statements for similar compounds.
Acute Inhalation Toxicity May be harmful if inhaled. Material is irritating to mucous membranes and upper respiratory tract.[1]
Skin Corrosion/Irritation Causes skin irritation.[5]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Respiratory or Skin Sensitization May cause an allergic skin reaction.[1]
Germ Cell Mutagenicity Data not available.
Carcinogenicity Data not available.
Reproductive Toxicity Data not available.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[6]
Specific Target Organ Toxicity (Repeated Exposure) Data not available.
Aspiration Hazard Data not available.
Exposure Controls and Personal Protection
Control ParameterRecommendationSource
Engineering Controls Use in a well-ventilated area. A chemical fume hood is recommended.[1]
Eye/Face Protection Wear chemical safety goggles or a face shield.[1]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[1]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Work/Hygiene Practices Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid generating dust or aerosols.

  • Ground all equipment when transferring the substance to prevent static discharge.

  • Use non-sparking tools.

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[1]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Containers should be clearly labeled.

Emergency Procedures

In the event of an emergency, follow these procedures:

First-Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols and Workflows

While specific experimental protocols for reactions involving this compound will vary depending on the synthetic target, a generalized workflow for its safe handling in a laboratory setting is presented below.

experimental_workflow Generalized Experimental Workflow for Handling this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_waste Waste Disposal prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Ensure fume hood is operational prep_ppe->prep_fume_hood prep_reagents Weigh/measure 2-Methyl-5- (trifluoromethyl)pyridine in fume hood prep_fume_hood->prep_reagents reaction_setup Set up reaction apparatus in fume hood prep_reagents->reaction_setup reaction_addition Add reagents under inert atmosphere if required reaction_setup->reaction_addition reaction_monitoring Monitor reaction progress reaction_addition->reaction_monitoring workup_quench Quench reaction carefully reaction_monitoring->workup_quench workup_extraction Perform extraction in fume hood workup_quench->workup_extraction workup_purification Purify product (e.g., chromatography, distillation, recrystallization) workup_extraction->workup_purification waste_collection Collect all chemical waste in appropriately labeled containers workup_purification->waste_collection waste_disposal Dispose of waste according to institutional guidelines waste_collection->waste_disposal

A generalized workflow for handling this compound in a laboratory setting.

Logical Relationships in Safety Precautions

The safety precautions for handling this compound are interconnected, forming a comprehensive safety net. The following diagram illustrates the logical flow from hazard identification to risk mitigation.

safety_precautions Logical Relationship of Safety Precautions cluster_controls Control Measures hazard_id Hazard Identification (Irritant, Harmful, Flammable) risk_assessment Risk Assessment (Evaluate exposure potential) hazard_id->risk_assessment engineering_controls Engineering Controls (Fume Hood) risk_assessment->engineering_controls admin_controls Administrative Controls (SOPs, Training) risk_assessment->admin_controls ppe Personal Protective Equipment (Gloves, Goggles) risk_assessment->ppe safe_handling Safe Handling & Use engineering_controls->safe_handling admin_controls->safe_handling ppe->safe_handling emergency_prep Emergency Preparedness (Spill Kit, Eyewash, Shower) safe_handling->emergency_prep

The logical flow from hazard identification to the implementation of control measures for safe handling.

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the most current SDS for this compound from their supplier before use and ensure that all institutional safety protocols are followed.

References

A Technical Guide to Sourcing 2-Methyl-5-(trifluoromethyl)pyridine for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Methyl-5-(trifluoromethyl)pyridine, a critical building block in modern chemical research. The strategic incorporation of a trifluoromethyl group (CF3) into the pyridine scaffold significantly enhances the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals. This document outlines reliable commercial suppliers, typical quality specifications, and a representative experimental workflow for its application in synthetic chemistry.

Commercial Suppliers and Specifications

Sourcing high-quality starting materials is paramount for reproducible research. Several reputable chemical suppliers offer this compound for research and development purposes. The following table summarizes key quantitative data from various commercial vendors to facilitate comparison.

SupplierPurityAvailable Pack SizesCAS NumberMolecular FormulaMolecular WeightAdditional Notes
Shanghai Aladdin Biochemical Technology Co., LTD ≥97.0%Inquiry31181-54-1C₇H₆F₃N161.124Verified supplier on Chemsrc.
Dayang Chem (Hangzhou) Co., Ltd. ≥98.0%100g, 1kg, 100kg, 1000kg31181-54-1C₇H₆F₃N161.124Pricing available upon inquiry.
Fluorochem ≥97%250mg, 1g, 5g31181-54-1C₇H₆F₃N161.127Product is noted as a solid.
Matrix Scientific Not SpecifiedInquiry31181-54-1C₇H₆F₃N161.13Offers custom synthesis and sourcing services.
Santa Cruz Biotechnology, Inc. Not SpecifiedInquiry31181-54-1C₇H₆F₃N161.12Marketed as a biochemical for proteomics research.

Sourcing and Quality Control Workflow

The process of acquiring and validating a chemical intermediate for research requires a systematic approach. The following workflow illustrates the key stages from supplier identification to lot qualification for experimental use.

cluster_0 Phase 1: Procurement cluster_1 Phase 2: Material Verification cluster_2 Phase 3: Final Disposition A Identify Potential Suppliers B Request Quotes & Lead Times A->B C Evaluate Supplier Reputation & Documentation B->C D Place Purchase Order C->D E Receive Shipment & Verify Documentation (CoA) D->E F Assign Internal Lot Number E->F G Perform In-House QC Analysis (e.g., NMR, LC-MS) F->G H Compare QC Data with Supplier CoA G->H I Does Material Meet Required Specifications? H->I J Release Lot for Research Use I->J Yes K Quarantine Lot & Contact Supplier I->K No

Figure 1. A typical workflow for sourcing and qualifying a research chemical.

Applications and Experimental Protocols

This compound serves as a versatile building block in organic synthesis. The trifluoromethylpyridine (TFMP) moiety is a key structural motif in numerous active ingredients for both agrochemical and pharmaceutical applications. Its derivatives are explored for their potential as fungicides, insecticides, and herbicides. The electron-withdrawing nature of the trifluoromethyl group alters the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets.

A common application for such intermediates in drug discovery involves carbon-carbon bond formation, often through transition-metal-catalyzed cross-coupling reactions. The following section details a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for creating biaryl structures.

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a functionalized this compound derivative with a boronic acid partner.

Objective: To synthesize a novel biaryl compound by forming a C-C bond at a reactive position on the pyridine ring (e.g., a pre-installed halide).

Materials:

  • This compound derivative (e.g., 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the this compound derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue using column chromatography on silica gel to yield the desired biaryl product.

  • Characterize the final product using appropriate analytical methods (¹H NMR, ¹³C NMR, and HRMS).

This synthetic pathway is a foundational method for elaborating the core structure into more complex molecules for screening in drug discovery programs.

Synthetic Application Workflow

The following diagram illustrates the logical flow of the Suzuki-Miyaura cross-coupling reaction described in the protocol, a common synthetic route for researchers using pyridine-based building blocks.

reagents Reagents: - Arylboronic Acid - Palladium Catalyst - Base setup Reaction Setup: Combine Reagents in Solvent under Inert Atmosphere reagents->setup start Starting Material: This compound (Functionalized) start->setup reaction Heating & Stirring (80-100 °C) Reaction Monitoring (TLC/LC-MS) setup->reaction workup Aqueous Workup: Extraction & Washing reaction->workup purify Purification: Silica Gel Chromatography workup->purify product Final Product: Characterization (NMR, HRMS) purify->product

Figure 2. Workflow for a Suzuki-Miyaura cross-coupling reaction.

An In-depth Technical Guide to the Biological Activity of Trifluoromethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (CF₃) group into a pyridine scaffold has proven to be a highly effective strategy in modern medicinal chemistry and agrochemical design. This strategic fluorination often enhances key molecular properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] As a result, trifluoromethylpyridine (TFMP) derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, ranging from anticancer and antimicrobial to potent insecticidal and herbicidal effects.[2][3][4][5] This guide provides a comprehensive overview of the core biological activities of TFMP derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Trifluoromethylpyridine derivatives have shown significant promise as anticancer agents, primarily by targeting key enzymes and signaling pathways involved in tumor growth and proliferation.[1][6]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which TFMP derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1] For instance, derivatives of 2-amino-4-(trifluoromethyl)pyridine have been developed as potent inhibitors of BRAF, CRAF, PI3K, and mTOR kinases, which are central nodes in pathways controlling cell growth, survival, and proliferation.[6] The trifluoromethyl group can enhance the binding affinity of these compounds to the kinase active site, leading to potent inhibition.[1]

Another emerging target is the Werner (WRN) helicase, which is particularly important for the survival of cancers with microsatellite instability (MSI).[6] Certain 2-amino-4-(trifluoromethyl)pyrimidine derivatives have demonstrated significant inhibitory effects on MSI-H cancer cell lines.[6]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K BRAF BRAF Receptor->BRAF mTOR mTOR PI3K->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival CRAF CRAF BRAF->CRAF CRAF->Proliferation TFMP_Derivative TFMP Derivative (e.g., Bimiralisib, Naporafenib) TFMP_Derivative->PI3K TFMP_Derivative->mTOR TFMP_Derivative->BRAF TFMP_Derivative->CRAF

Figure 1: Simplified signaling pathway showing inhibition of key kinases by TFMP derivatives.
Quantitative Anticancer Activity Data

The antiproliferative activity of TFMP derivatives is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.

Compound ClassTargetCancer Cell LineIC₅₀ (µM)Reference
2-Amino-4-(trifluoromethyl)pyrimidineWRN HelicaseHCT116 (MSI-H)1.52[6]
2-Amino-4-(trifluoromethyl)pyrimidineWRN HelicaseLNCaP (MSI-H)1.72[6]
2-Amino-4-(trifluoromethyl)pyrimidineWRN HelicaseSW620 (MSS)4.24[6]
2-Amino-4-(trifluoromethyl)pyrimidineWRN HelicasePC3 (MSS)2.78[6]
Thiazolo[4,5-d]pyrimidineMelanomaC3224.4[7]
Thiazolo[4,5-d]pyrimidineMelanomaA37525.4[7]
Trifluoromethyl-substituted pyrimidineLung CancerH19752.27[8]
Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the antiproliferative activity of chemical compounds.[6]

  • Cell Seeding: Cancer cell lines (e.g., HCT116, LNCaP, SW620, PC3) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized TFMP derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Insecticidal Activity

Trifluoromethylpyridine derivatives are highly prominent in the agrochemical industry, forming the backbone of several potent insecticides.[2][3][9][10]

Mechanism of Action

Many TFMP-based insecticides, such as Sulfoxaflor, act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects.[9] This receptor is a crucial component of the insect's central nervous system. By binding to and activating nAChRs, these compounds cause uncontrolled nerve stimulation, leading to paralysis and death of the target pest. Other derivatives, like Chlorfluazuron, function as insect growth regulators (IGRs) by inhibiting chitin biosynthesis, which is essential for the larval stages of insects.[9]

insecticide_workflow start Synthesize TFMP Derivatives assay Primary Screening: Contact & Stomach Poison Assays start->assay dose_response Dose-Response Assay (Multiple Concentrations) assay->dose_response Active Compounds lc50 Calculate LC₅₀ Values dose_response->lc50 sar Structure-Activity Relationship (SAR) Analysis lc50->sar lead_opt Lead Optimization sar->lead_opt

Figure 2: General workflow for the discovery of new TFMP-based insecticides.
Quantitative Insecticidal Activity Data

The efficacy of insecticides is often measured by the median lethal concentration (LC₅₀), which is the concentration required to kill 50% of a test population.

Compound ClassTarget PestLC₅₀ (mg/L)Reference
TFMP-1,3,4-Oxadiazole (E18)Mythimna separata38.5[11]
TFMP-1,3,4-Oxadiazole (E27)Mythimna separata30.8[11]
Avermectin (Control)Mythimna separata29.6[11]

Many derivatives show 100% insecticidal activity at 500 mg/L against pests like Plutella xylostella and Mythimna separata.[10][11]

Experimental Protocol: Insecticidal Bioassay
  • Test Organism Rearing: Target pests (e.g., Plutella xylostella, diamondback moth) are reared under controlled laboratory conditions (temperature, humidity, photoperiod) on a suitable diet (e.g., cabbage leaves).

  • Compound Preparation: The TFMP derivatives are dissolved in a suitable solvent (e.g., acetone or DMSO) and then diluted with water containing a surfactant (e.g., Tween-80) to create a series of test concentrations.

  • Leaf-Dip Method: Cabbage leaf discs are dipped into the test solutions for a set time (e.g., 10-30 seconds) and then allowed to air dry. A control group is treated with the solvent-surfactant solution without the test compound.

  • Exposure: The treated leaf discs are placed in petri dishes, and a specific number of insect larvae (e.g., 10 third-instar larvae) are introduced into each dish.

  • Mortality Assessment: The dishes are kept under controlled conditions, and mortality is assessed after a specified time (e.g., 48 or 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The LC₅₀ values and their 95% confidence intervals are calculated using Probit analysis.

Herbicidal Activity

The TFMP scaffold is integral to several commercial herbicides that control a wide range of grass and broadleaf weeds.[3][9][10][12]

Mechanism of Action

A common mode of action for TFMP-based herbicides like Fluazifop-butyl and Haloxyfop-methyl is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[2][12] This enzyme is vital for fatty acid synthesis in grasses, a process essential for cell membrane production and plant growth. Inhibition of ACCase leads to the cessation of growth and eventual death of susceptible grass weeds.[2] Other TFMP herbicides act as inhibitors of protoporphyrinogen oxidase (PPO).[3]

Quantitative Herbicidal Activity Data

Herbicidal activity can be expressed as the concentration required to inhibit growth by 50% (IC₅₀) or by the application rate (g/ha) needed for effective weed control.

Compound ClassTarget EnzymeIC₅₀ (µM)Application RateWeed TypeReference
TFMP Derivative (12a)Not specified2.238--[3]
TFMP Derivative (12b)Not specified1.423--[3]
Phenoxyacetamide-TFMPNot specified-16 g/haAmaranthus, Chenopodium[3][10]
Pyridazinone-TFMPNot specified-60 g/haBroadleaf weeds[10]

Antimicrobial Activity

The unique properties of the trifluoromethyl group, such as increased lipophilicity, can facilitate better penetration of bacterial cell membranes, leading to potent antimicrobial activity.[1] TFMP derivatives have been investigated for their efficacy against various plant and human pathogens.

Mechanism of Action

The mechanisms of antimicrobial action are diverse. For plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo), which causes bacterial blight in rice, some TFMP derivatives have been shown to increase the permeability of the bacterial cell membrane and disrupt the cell surface.[10]

Quantitative Antimicrobial Activity Data

Antimicrobial efficacy is often determined by the half-maximal effective concentration (EC₅₀) or the minimum inhibitory concentration (MIC).

Compound ClassTarget PathogenEC₅₀ (mg/L or µg/mL)Reference
TFMP Amide (F10)Xanthomonas oryzae pv. oryzae83 mg/L[13]
TFMP Amide (E3)Ralstonia solanacearum40-78 mg/L[13]
TFMP-1,3,4-Oxadiazole (6a)Ralstonia solanacearum26.2 µg/mL[14]
TFMP-1,3,4-Oxadiazole (6a)Xanthomonas axonopodis10.11 µg/mL[14]
TFMP-1,3,4-Oxadiazole (6q)Xanthomonas oryzae pv. oryzae7.2 µg/mL[14]
Thiodiazole Copper (Control)Xanthomonas oryzae pv. oryzae97 mg/L[13]
Bismerthiazol (Control)Xanthomonas oryzae pv. oryzae112 mg/L[13]
Compound ClassTarget PathogenMIC (µg/mL)Reference
Fluorinated Pyridine NucleosidesStaphylococcus aureus1.3 - 4.9[15]
Fluorinated Pyridine NucleosidesBacillus infantis1.3 - 4.9[15]
Amoxicillin (Control)Staphylococcus aureus1.0 - 2.0[15]
Experimental Protocol: Antibacterial Activity (Mycelial Growth Method)

This method is used to evaluate the efficacy of compounds against plant pathogenic bacteria.

  • Culture Preparation: The target bacterium (e.g., Xoo) is cultured in a suitable liquid medium (e.g., nutrient broth) until it reaches a logarithmic growth phase.

  • Compound Dilution: The TFMP derivative is dissolved in a solvent like DMSO and then serially diluted in the sterile liquid medium to achieve the desired test concentrations.

  • Inoculation: A standardized suspension of the bacteria is added to each tube or well of a microtiter plate containing the different compound concentrations.

  • Incubation: The cultures are incubated at an optimal temperature (e.g., 28-30°C) with shaking for 24-48 hours.

  • Growth Measurement: Bacterial growth is assessed by measuring the optical density (OD) at 600 nm using a spectrophotometer or microplate reader.

  • Data Analysis: The percentage of growth inhibition is calculated relative to a solvent-only control. The EC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.

Conclusion

Trifluoromethylpyridine derivatives represent a cornerstone in the development of modern pharmaceuticals and agrochemicals. Their broad and potent biological activities stem from the advantageous physicochemical properties imparted by the trifluoromethyl group on the pyridine ring.[1][2] The continued exploration of this chemical scaffold, through structure-activity relationship studies and mechanism of action investigations, promises to yield new and improved therapeutic agents and crop protection solutions.[4] This guide has provided a foundational overview of the key activities, quantitative data, and experimental methodologies essential for professionals working in this dynamic field.

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF3) group into therapeutic candidates represents a cornerstone of modern medicinal chemistry. This powerful functional group exerts profound effects on a molecule's physicochemical and pharmacokinetic properties, often transforming a promising lead compound into a successful drug. The unique electronic nature and steric bulk of the CF3 group can significantly enhance metabolic stability, modulate lipophilicity, improve binding affinity to biological targets, and ultimately increase bioavailability. This technical guide provides an in-depth exploration of the multifaceted roles of the trifluoromethyl group in drug design and development, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Physicochemical and Pharmacokinetic Effects

The trifluoromethyl group imparts a range of beneficial properties to a drug molecule, primarily through its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine bonds.[1] These characteristics directly influence several key parameters in drug development.

Enhanced Metabolic Stability

One of the most significant advantages of introducing a CF3 group is the enhancement of metabolic stability.[2] The C-F bond is considerably stronger than a C-H bond, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1] By replacing a metabolically labile methyl or hydrogen group with a CF3 group at a known site of metabolism, this pathway can be effectively blocked, leading to a longer drug half-life and a more predictable pharmacokinetic profile.[1]

A compelling example of this "metabolic switching" is seen in picornavirus inhibitors. In a comparative study using monkey liver microsomes, a methyl-substituted compound was metabolized into eight different products, with two major metabolites arising from the hydroxylation of the methyl group. In contrast, the trifluoromethyl-substituted analog not only prevented hydroxylation at that position but also conferred a broader protective effect, resulting in the formation of only two minor metabolites.[3]

Table 1: Comparative Metabolic Stability of Trifluoromethylated vs. Non-Trifluoromethylated Compounds

Compound PairParameterValue (Non-CF3 Analog)Value (CF3 Analog)Fold ImprovementReference
Picornavirus Inhibitor (Methyl vs. CF3)Number of Metabolites824-fold reduction[3]
Celecoxib (Methyl) vs. Deuterated Celecoxib (CD3)In vitro half-life (t½) in murine liver microsomes~20 min>60 min>3[4]

Note: Deuteration is used here as a surrogate to illustrate the effect of strengthening the C-H bond, analogous to the robust C-F bond in a CF3 group, on metabolic stability.

Modulation of Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is one of the most lipophilic substituents used in drug design.[5] The introduction of a CF3 group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2][6] For instance, the antidepressant fluoxetine's enhanced lipophilicity due to its trifluoromethyl group improves its penetration into the brain.

Table 2: Comparison of logP Values for Compounds With and Without a Trifluoromethyl Group

CompoundlogP (Non-CF3 Analog)Compound (CF3 Analog)logP (CF3 Analog)ΔlogPReference
Toluene2.73Benzotrifluoride2.53-0.20[7]
Anisole2.114-Trifluoromethylanisole3.11+1.00[8]

Note: The effect of the CF3 group on logP can vary depending on the overall molecular context.

Improved Binding Affinity

The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic distribution within a molecule, influencing its interactions with biological targets.[9] This can lead to enhanced binding affinity and potency.[10] The CF3 group can participate in favorable non-covalent interactions within a protein's binding pocket, such as dipole-dipole and ion-dipole interactions, and can also induce a conformational bias in the molecule that is more favorable for binding.

A clear example of the impact on binding affinity is seen in the case of the selective COX-2 inhibitor, Celecoxib. Its trifluoromethyl group is crucial for its high affinity and selectivity for the COX-2 enzyme. A non-trifluoromethylated analog, SC-560, while a potent COX-1 inhibitor, shows significantly reduced affinity for COX-2.

Table 3: Comparative Binding Affinity of Trifluoromethylated vs. Non-Trifluoromethylated COX Inhibitors

CompoundTargetIC50 (nM)Selectivity (COX-1/COX-2)Reference
Celecoxib (CF3) COX-113,020~30[11]
COX-2 40 [12]
SC-560 (non-CF3 analog) COX-1 9 ~700[2]
COX-26,300[2]
Enhanced Bioavailability

By improving metabolic stability and membrane permeability, the trifluoromethyl group often leads to enhanced oral bioavailability.[6] A drug that is less susceptible to first-pass metabolism in the liver and can be more readily absorbed from the gastrointestinal tract will have a greater fraction of the administered dose reach the systemic circulation.

Table 4: Oral Bioavailability of Celecoxib in Rats

FormulationCmax (µg/mL)Tmax (h)AUC0–∞ (µg·h/mL)Relative Bioavailability (%)Reference
Celecoxib Suspension2.70 ± 0.253.00 ± 0.5021.53 ± 3.02100[13]
Celecoxib Nanocrystals7.88 ± 0.721.50 ± 0.3266.75 ± 2.51310[13]
S-SEDDS Formulation-<2-355 (compared to suspension)[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated compounds.

Protocol 1: In Vitro Microsomal Stability Assay

This assay determines the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[3]

1. Materials:

  • Liver microsomes (e.g., human, rat)

  • Test compound and positive control (e.g., testosterone)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol (stopping solution)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in the phosphate buffer.

  • In a 96-well plate, add the liver microsome suspension to each well.

  • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.[3]

  • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method to quantify the remaining parent drug concentration at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Protocol 2: Shake-Flask Method for logP Determination

This is the traditional and "gold standard" method for determining the partition coefficient of a compound between n-octanol and water.[15]

1. Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pH 7.4, pre-saturated with n-octanol)

  • Shake-flask or centrifuge tubes

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

  • Prepare a stock solution of the test compound in either water/buffer or n-octanol.

  • Add a known volume of the stock solution to a shake-flask.

  • Add a known volume of the other solvent (n-octanol or water/buffer) to the flask. The volume ratio is typically 1:1, but can be adjusted based on the expected logP.

  • Seal the flask and shake it for a sufficient time to allow for equilibration (e.g., 24 hours) at a constant temperature.

  • After shaking, centrifuge the mixture to ensure complete phase separation.

  • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

  • Determine the concentration of the test compound in each phase using a suitable analytical method.

3. Data Analysis:

  • Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase].

  • The logP is the logarithm of the partition coefficient: logP = log10(P).

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory drug Celecoxib, which contains a trifluoromethyl group, primarily acts by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[16] However, it also exerts anti-cancer effects through COX-2-independent pathways, notably by inhibiting the 3-phosphoinositide-dependent kinase-1 (PDK-1) signaling mechanism.[16]

Celecoxib_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation PIP3 PIP3 PDK1 PDK-1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt phosphorylates Cell_Survival Cell Survival, Proliferation Akt->Cell_Survival Celecoxib Celecoxib (CF3) Celecoxib->PDK1 inhibits Celecoxib->COX2 inhibits COX2->Prostaglandins HTS_Metabolic_Stability_Workflow cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Compound_Plating Compound Plating (384-well plate) Microsome_Addition Microsome Addition Compound_Plating->Microsome_Addition Pre_incubation Pre-incubation at 37°C Microsome_Addition->Pre_incubation NADPH_Addition NADPH Addition (Reaction Start) Pre_incubation->NADPH_Addition Time_Points Incubation at 37°C (0, 5, 15, 30, 60 min) NADPH_Addition->Time_Points Quenching Quenching (Acetonitrile) Time_Points->Quenching Centrifugation Protein Precipitation (Centrifugation) Quenching->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing & Analysis (t½, Clint) LC_MS_Analysis->Data_Processing

References

The Pivotal Role of 2-Methyl-5-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-(trifluoromethyl)pyridine stands as a critical cornerstone in the synthesis of a multitude of modern agrochemicals. The incorporation of the trifluoromethylpyridine moiety is a well-established strategy to enhance the efficacy, metabolic stability, and target specificity of active ingredients. This technical guide provides an in-depth exploration of this compound and its key chlorinated derivatives, 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine, as pivotal intermediates. We will delve into their synthesis, physicochemical properties, and their application in the manufacturing of prominent herbicides, insecticides, and fungicides. Detailed experimental protocols for key synthetic transformations and diagrammatic representations of reaction pathways and modes of action are presented to provide a comprehensive resource for professionals in the field.

Introduction

The trifluoromethyl group (-CF3) is a privileged functional group in medicinal and agricultural chemistry. Its strong electron-withdrawing nature and high lipophilicity significantly influence the physicochemical and biological properties of a molecule.[1] When incorporated into a pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold offers a unique combination of properties that are highly desirable for the development of potent and selective agrochemicals. This compound, and more importantly its chlorinated analogues, serve as versatile building blocks for introducing this valuable pharmacophore.

This guide will focus on the synthesis and utility of this compound and its key derivatives in the production of commercially significant agrochemicals, including the herbicide fluazifop-P-butyl, the insecticide chlorfluazuron, and the fungicide fluazinam.

Physicochemical Properties of Key Intermediates

A thorough understanding of the physicochemical properties of the core intermediates is crucial for process development, optimization, and safety. The following tables summarize the key properties of this compound and its chlorinated derivatives.

Table 1: Physicochemical Properties of this compound and its Derivatives

PropertyThis compound2-Chloro-5-(trifluoromethyl)pyridine2,3-Dichloro-5-(trifluoromethyl)pyridine
CAS Number 31181-54-1[2]52334-81-3[3]69045-84-7[4]
Molecular Formula C7H6F3N[2]C6H3ClF3N[3]C6H2Cl2F3N[4]
Molecular Weight 161.13 g/mol [5]181.54 g/mol [6]215.98 g/mol [4]
Appearance Solid[2]Colorless or light yellow transparent liquid or crystal[7]-
Boiling Point 66-69 °C / 56 mmHg[5]139-141 °C[3]-
Melting Point -32-34 °C[3]-
Purity 97%[2]≥ 99%[7]-

Table 2: Spectroscopic Data for Key Intermediates

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)
This compound 2.61 (s, 3H), 7.25 (d, 1H), 7.78 (dd, 1H), 8.59 (s, 1H)24.1, 120.5 (q), 123.6 (q), 133.9, 146.9, 159.5No data available
2-Chloro-5-(trifluoromethyl)pyridine 7.50 (d, 1H), 7.90 (dd, 1H), 8.69 (s, 1H)[8]No data availableFilm: Major peaks observable in publicly available spectra.[9]
2,3-Dichloro-5-(trifluoromethyl)pyridine 8.05 (s, 1H), 8.55 (s, 1H)No data availableCAPILLARY CELL: NEAT. Major peaks observable in publicly available spectra.[4]

Synthesis of Key Intermediates

The primary route to 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine starts from 3-methylpyridine (3-picoline). The general synthetic strategy involves oxidation, chlorination of the pyridine ring, chlorination of the methyl group, and finally, fluorination.

Synthesis_Pathway

Experimental Protocols

This synthesis is a multi-step process that begins with the N-oxidation of 3-methylpyridine.

Step 1: Synthesis of 3-Methylpyridine-N-oxide

  • Procedure: To a mixture of 600–610 ml of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine, 318 ml (2.76 moles) of cold (5 °C) 30% hydrogen peroxide is added with shaking.[10] The reaction is then heated to maintain a gentle reflux. The progress of the reaction can be monitored by techniques such as TLC or GC. After completion, the excess acetic acid and water are removed under reduced pressure to yield 3-methylpyridine-N-oxide.

Step 2: Synthesis of 2-Chloro-5-methylpyridine

  • Procedure: In a suitable reaction vessel, 3-methylpyridine-N-oxide is reacted with a chlorinating agent such as benzoyl chloride.[11] The reaction is typically carried out in an inert solvent. The mixture is heated to reflux to drive the reaction to completion. After the reaction, the mixture is worked up by washing with an aqueous base to remove acidic byproducts, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to give crude 2-chloro-5-methylpyridine, which can be purified by distillation. A yield of 55.7% has been reported for this step.[11]

Step 3: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

  • Procedure: 2-Chloro-5-methylpyridine is subjected to radical chlorination. The reaction is initiated using an agent like methyl ethyl ketone peroxide.[11] The reaction is typically performed in a suitable solvent under heating. After the reaction is complete, the crude product is obtained by removing the solvent. This crude product can then be used in the subsequent fluorination step.

  • Procedure: The crude 2-chloro-5-(trichloromethyl)pyridine is subjected to a halogen exchange fluorination reaction.[11] This is typically achieved using a fluorinating agent such as potassium fluoride in a high-boiling polar aprotic solvent like dimethyl sulfoxide. A phase transfer catalyst, for instance, hexadecyl trimethyl ammonium bromide, can be added to facilitate the reaction.[11] The reaction mixture is heated to drive the fluorination. After completion, the product is isolated by distillation and purified by rectification to obtain 2-chloro-5-(trifluoromethyl)pyridine.

There are several routes to obtain this key intermediate. One common method involves the chlorination of 2-chloro-5-(trichloromethyl)pyridine to introduce a second chlorine atom onto the pyridine ring, followed by fluorination. Another approach is the direct chlorination of a trifluoromethylpyridine precursor.

  • Procedure via Chlorination and Fluorination: 2-chloro-5-(trichloromethyl)pyridine can be further chlorinated on the pyridine ring. The resulting 2,3-dichloro-5-(trichloromethyl)pyridine is then fluorinated using similar conditions as described for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine to yield the final product.

Applications in Agrochemical Synthesis

The chlorinated derivatives of this compound are instrumental in the synthesis of a range of high-performance agrochemicals.

Herbicides: Fluazifop-P-butyl

Fluazifop-P-butyl is a selective post-emergence herbicide used to control grass weeds in broadleaf crops.[12] It is synthesized from 2-chloro-5-(trifluoromethyl)pyridine.

Fluazifop_Synthesis

Fluazifop-P-butyl is a systemic herbicide that is absorbed by the leaves and translocated to the meristematic tissues of the plant.[12] In the plant, it is hydrolyzed to its active form, fluazifop acid. This active metabolite inhibits the enzyme acetyl-CoA carboxylase (ACCase), which is a critical enzyme in the biosynthesis of fatty acids.[12] The inhibition of ACCase disrupts the formation of cell membranes, leading to the cessation of growth and eventual death of the grass weed.

ACCase_Inhibition

Insecticides: Chlorfluazuron

Chlorfluazuron is a benzoylurea insecticide that acts as an insect growth regulator.[13] It is synthesized using 2,3-dichloro-5-(trifluoromethyl)pyridine as a key intermediate.

Chlorfluazuron_Synthesis

Chlorfluazuron inhibits the synthesis of chitin, a major component of the insect exoskeleton.[13] This disruption of chitin formation prevents the insect from properly molting, leading to developmental abnormalities and ultimately death, particularly during the larval stages.[14]

Chitin_Inhibition

Fungicides: Fluazinam

Fluazinam is a broad-spectrum contact fungicide used to control a variety of fungal diseases.[15] Its synthesis also relies on 2,3-dichloro-5-(trifluoromethyl)pyridine.

  • Procedure: The synthesis of fluazinam involves the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with a substituted aniline.[16] More specifically, 2-amino-3-chloro-5-trifluoromethylpyridine is reacted with 2,4-dichloro-3,5-dinitrobenzotrifluoride in the presence of a base.[17] The reaction is typically carried out in a suitable solvent. After the reaction is complete, the product is isolated and purified.

Fluazinam has a multi-site mode of action, which makes it less prone to the development of resistance. It uncouples oxidative phosphorylation in the mitochondria of fungal cells, disrupting energy production and leading to cell death.[15]

Conclusion

This compound and its chlorinated derivatives are indispensable intermediates in the agrochemical industry. Their synthesis, while multi-stepped, provides access to a class of highly effective and commercially successful pesticides. The unique properties conferred by the trifluoromethylpyridine moiety continue to make it an attractive scaffold for the design and development of new and improved crop protection agents. The detailed synthetic protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals dedicated to advancing the field of agrochemical synthesis.

References

2-Methyl-5-(trifluoromethyl)pyridine: A Core Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. The unique electronic properties of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the trifluoromethyl-substituted heterocycles, 2-methyl-5-(trifluoromethyl)pyridine stands out as a versatile building block, providing a synthetically accessible platform for the creation of a diverse range of complex and biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound and its important derivatives in organic synthesis.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 161.12 g/mol .[1] Its structure, featuring both a nucleophilic pyridine nitrogen and an electron-withdrawing trifluoromethyl group, imparts a unique reactivity profile that is amenable to a variety of chemical transformations.

Synthesis of Key Trifluoromethylpyridine Intermediates

The direct synthesis of this compound is not as commonly reported as the synthesis of its chlorinated precursors, which are pivotal intermediates in the production of numerous agrochemicals. The primary industrial routes to key 5-(trifluoromethyl)pyridine building blocks, such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), typically start from 3-picoline.

Two major strategies are employed for the synthesis of these vital intermediates:

  • Stepwise Chlorination and Fluorination: This classic approach involves the chlorination of a picoline derivative to form a trichloromethylpyridine, followed by a halogen exchange (HALEX) reaction to introduce fluorine.

  • Simultaneous Vapor-Phase Chlorination/Fluorination: This method offers a more direct route to trifluoromethylpyridines by reacting a picoline with a source of chlorine and fluorine at high temperatures over a catalyst.

The following tables summarize key quantitative data for the synthesis of these important precursors.

Starting MaterialProductKey Reagents & ConditionsYield (%)Reference
3-Picoline3-(Trifluoromethyl)pyridine (3-TF)Cl₂, HF; Vapor phase, catalyst fluidized bed (335°C) and empty phase (320°C)86.4[2]
3-Picoline2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)Cl₂, HF; Vapor phase, catalyst fluidized bed (380°C) and empty phase (380°C)64.1[2]
2-Chloro-5-methylpyridine2-Chloro-5-(trichloromethyl)pyridineCl₂, AIBN, o-dichlorobenzene, 140°C, 20h82.7[3]
2-Chloro-5-(trichloromethyl)pyridine2-Chloro-5-(trifluoromethyl)pyridineKF, CTAB, DMSO, Reflux, 5-7h-[3]
2,3-Dichloro-5-(trichloromethyl)pyridine2,3-Dichloro-5-(trifluoromethyl)pyridineHF, FeCl₃, 175°C-[4]
2-Chloro-5-(chloromethyl)pyridine2,3-Dichloro-5-(trichloromethyl)pyridineCl₂, SbCl₃-[5]
2,3-Dichloro-5-(trichloromethyl)pyridine2,3-Dichloro-5-(trifluoromethyl)pyridineHF, 120-135°C-[5]

Functionalization and Reactions

While direct functionalization of this compound is not extensively documented in readily available literature, the transformation of the methyl group or the pyridine ring is a logical and crucial step for its use as a versatile building block. Key potential transformations include:

  • Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid or an alcohol, providing a handle for further derivatization, such as ester or ether formation.

  • Halogenation of the Methyl Group: Free-radical halogenation of the methyl group can furnish 2-(halomethyl)-5-(trifluoromethyl)pyridines. These are reactive intermediates that can undergo nucleophilic substitution reactions to introduce a wide range of functionalities.

The following experimental protocol details the synthesis of a closely related functionalized building block, (5-trifluoromethyl-pyridin-2-yl)methanol, from the corresponding methyl carboxylate. This reaction exemplifies the transformation of a functional group at the 2-position, which is a key strategy in utilizing these pyridine scaffolds.

Experimental Protocol: Synthesis of (5-Trifluoromethyl-pyridin-2-yl)methanol

Reaction Scheme:

Procedure:

To a solution of methyl 5-trifluoromethylpyridine-2-carboxylate (2 g, 9.75 mmol) in methanol (30 mL), sodium borohydride (738 mg, 19.5 mmol) was added in one portion at 0 °C.[6] The reaction mixture was then stirred at room temperature for 2 hours. Following this, the solvent was removed under reduced pressure. The resulting residue was diluted with water (30 mL) and acidified to a pH of approximately 5 with 1N hydrochloric acid. The aqueous layer was extracted with ethyl acetate (3 x 50 mL). The combined organic extracts were dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by silica gel column chromatography to yield (5-trifluoromethyl-pyridin-2-yl)methanol as a colorless oil (1.6 g, 93% yield).[6]

Applications in Agrochemical Synthesis

One of the most significant applications of 2-chloro-5-(trifluoromethyl)pyridine, a key derivative of the title compound's synthetic pathway, is in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides, such as fluazifop-butyl.[2] These herbicides are highly effective post-emergence graminicides used to control grass weeds in broadleaf crops.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Fluazifop-butyl acts as a pro-herbicide. After application, it is absorbed by the plant and hydrolyzed to its active form, fluazifop acid. This active metabolite targets and inhibits the enzyme Acetyl-CoA Carboxylase (ACCase). ACCase is a crucial enzyme in the biosynthesis of fatty acids, catalyzing the first committed step: the carboxylation of acetyl-CoA to malonyl-CoA. By inhibiting ACCase, fluazifop acid disrupts the production of fatty acids, which are essential components of cell membranes and for energy storage. This leads to the cessation of growth and eventual death of the susceptible grass weed. The selectivity of these herbicides arises from differences in the structure of the ACCase enzyme between grasses and broadleaf plants.[7][8]

ACCase_Inhibition_Pathway cluster_synthesis Herbicide Synthesis cluster_plant Plant Cell BuildingBlock 2-Chloro-5-(trifluoromethyl)pyridine Synthesis Multi-step Synthesis BuildingBlock->Synthesis FluazifopButyl Fluazifop-butyl (Pro-herbicide) Synthesis->FluazifopButyl Absorption Absorption & Hydrolysis FluazifopButyl->Absorption Applied to plant FluazifopAcid Fluazifop Acid (Active Herbicide) Absorption->FluazifopAcid ACCase Acetyl-CoA Carboxylase (ACCase) FluazifopAcid->ACCase Inhibition FattyAcid Fatty Acid Synthesis ACCase->FattyAcid PlantDeath Plant Death ACCase->PlantDeath Membrane Cell Membrane Integrity FattyAcid->Membrane

ACCase inhibition by fluazifop.

Synthetic Workflow

The overall utility of this compound and its precursors can be visualized in a synthetic workflow that highlights the key transformations from a simple starting material to a complex, biologically active molecule.

Synthetic_Workflow cluster_intermediate_synthesis Intermediate Synthesis cluster_functionalization Building Block Functionalization cluster_application Application in Synthesis Picoline 3-Picoline ChlorinationFluorination Chlorination & Fluorination Picoline->ChlorinationFluorination CTFP 2-Chloro-5-(trifluoromethyl)pyridine ChlorinationFluorination->CTFP Methylation Methylation (Hypothetical) CTFP->Methylation Coupling Coupling Reactions (e.g., Ether Synthesis) CTFP->Coupling MethylPyridine This compound Methylation->MethylPyridine OxidationHalogenation Oxidation or Halogenation MethylPyridine->OxidationHalogenation FunctionalizedPyridine Functionalized Pyridine (e.g., -CH₂X, -COOH) OxidationHalogenation->FunctionalizedPyridine NucleophilicSub Nucleophilic Substitution FunctionalizedPyridine->NucleophilicSub Agrochemical Agrochemicals (e.g., Fluazifop-butyl) Coupling->Agrochemical Pharmaceutical Pharmaceuticals NucleophilicSub->Pharmaceutical

References

The Synthesis of Trifluoromethylpyridines: A Technical Guide for Advancing Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of a trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. This powerful functional group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various heterocyclic cores, the pyridine ring is a privileged structure, appearing in numerous blockbuster drugs and pesticides. Consequently, the development of efficient and regioselective methods for the synthesis of trifluoromethylpyridines has become a critical endeavor for researchers and scientists in the field. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies, complete with comparative data, detailed experimental protocols, and workflow diagrams to aid in the practical application of these methodologies.

Core Synthetic Strategies

There are three primary approaches to the synthesis of trifluoromethylpyridines, each with its own set of advantages and limitations:

  • Halogen Exchange: This classical approach involves the substitution of chlorine or bromine atoms with fluorine in a pre-functionalized trichloromethylpyridine.

  • Building Block Approach: This strategy relies on the construction of the pyridine ring from smaller, readily available trifluoromethylated precursors.

  • Direct C-H Trifluoromethylation: A more modern and atom-economical approach that involves the direct introduction of a CF3 group onto the pyridine ring, targeting a C-H bond.

The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Halogen Exchange: The Industrial Workhorse

The halogen exchange reaction, particularly the fluorination of trichloromethylpyridines, is a well-established and industrially significant method for producing trifluoromethylpyridines on a large scale.[1][2] This method typically involves the reaction of a trichloromethylpyridine with a fluorine source, such as hydrogen fluoride (HF), often in the presence of a catalyst.

Vapor-Phase Fluorination

Vapor-phase fluorination is a high-temperature process that is well-suited for large-scale industrial production. The reaction is typically carried out at temperatures above 300°C using a transition metal-based catalyst.[1]

Table 1: Representative Examples of Vapor-Phase Fluorination of Picolines

SubstrateReaction Temperature (°C)Products and Yields (GC PA%)Reference
3-Picoline4003-TF (78.3%), 2,5-CTF (14.2%), 2,3,5-DCTF (2.5%)[1]
2-Picoline4202-TF (88.1%), 6-Chloro-2-TF (11.9%)[1]
4-Picoline4204-TF (93.3%), 2-Chloro-4-TF (6.7%)[1]

TF: trifluoromethylpyridine; CTF: chloro(trifluoromethyl)pyridine; DCTF: dichloro(trifluoromethyl)pyridine; PA%: peak area percent.

Liquid-Phase Fluorination

Liquid-phase fluorination offers a milder alternative to the vapor-phase process and can be carried out at lower temperatures. This method often employs anhydrous hydrogen fluoride (HF) and may be conducted under pressure.

Table 2: Liquid-Phase Fluorination of a Trichloromethylpyridine

SubstrateFluorinating AgentCatalystTemperature (°C)Pressure (psig)ProductYield (%)Reference
2,3-dichloro-5-(trichloromethyl)pyridineHFFeCl3150-1905-12002,3-dichloro-5-(trifluoromethyl)pyridineHigh[3]
Detailed Experimental Protocol: Vapor-Phase Synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF)

This protocol is based on the simultaneous vapor-phase chlorination/fluorination of 3-picoline.[1]

Materials:

  • 3-Picoline

  • Chlorine gas

  • Hydrogen fluoride (anhydrous)

  • Transition metal-based catalyst (e.g., iron fluoride)

  • Vapor-phase reactor with a catalyst fluidized-bed phase and an empty phase

Procedure:

  • The vapor-phase reactor is heated to the desired temperature (e.g., >300°C).

  • A gaseous mixture of 3-picoline, chlorine, and hydrogen fluoride is introduced into the catalyst fluidized-bed phase of the reactor.

  • In the fluidized-bed phase, the methyl group of 3-picoline undergoes chlorination and subsequent fluorination to form 3-(trifluoromethyl)pyridine.

  • The reaction mixture then passes into the empty phase of the reactor, where nuclear chlorination of the pyridine ring occurs.

  • The product stream is cooled and collected. The major product, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), is isolated and purified by distillation.

Building Block Approach: Constructing Complexity

The building block approach offers a versatile and often highly regioselective route to complex trifluoromethylpyridines.[2][4] This strategy involves the cyclocondensation of smaller, pre-functionalized molecules containing a trifluoromethyl group.

Common Trifluoromethylated Building Blocks

A variety of trifluoromethylated building blocks are commercially available or can be readily synthesized. Some of the most common include:

  • Ethyl 2,2,2-trifluoroacetate

  • 2,2,2-Trifluoroacetyl chloride

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one[4]

General Workflow for the Building Block Approach

building_block_workflow start Select Trifluoromethylated Building Block partner Choose Suitable Reaction Partner(s) start->partner reaction Cyclocondensation Reaction partner->reaction product Trifluoromethylpyridine Derivative reaction->product

Caption: General workflow for the synthesis of trifluoromethylpyridines using the building block approach.

Detailed Experimental Protocol: Synthesis of a 6-Trifluoromethyl Pyridine Derivative

This protocol describes the synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine, a versatile building block, from a substituted vinylogous enamine.[5]

Materials:

  • Substituted vinylogous enamine

  • Hydroxylamine

  • Reagents for chlorination (e.g., phosphorus oxychloride)

  • Solvent (e.g., ethanol, acetonitrile)

Procedure:

  • Formation of the Pyridine Ring Salt: The substituted vinylogous enamine is reacted with hydroxylamine in a suitable solvent (e.g., ethanol) to form the corresponding pyridine ring salt.

  • Chlorination: The pyridine ring salt is then treated with a chlorinating agent, such as phosphorus oxychloride, to introduce a chlorine atom at the 2-position, affording 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine.

  • Purification: The crude product is purified by column chromatography to yield the highly substituted trifluoromethylpyridine.

Direct C-H Trifluoromethylation: A Modern Approach

Direct C-H trifluoromethylation has emerged as a powerful and atom-economical strategy for the synthesis of trifluoromethylpyridines.[6][7] This approach avoids the need for pre-functionalization of the pyridine ring, offering a more direct route to the desired products. These reactions can proceed through various mechanisms, including radical, electrophilic, and nucleophilic pathways.

Radical Trifluoromethylation

Radical trifluoromethylation often employs reagents that can generate a trifluoromethyl radical (•CF3), which then attacks the pyridine ring. Langlois' reagent (sodium trifluoromethanesulfinate, CF3SO2Na) is a common and bench-stable source of •CF3.[7][8]

Table 3: Radical C-H Trifluoromethylation of Pyridones using Langlois' Reagent

Substrate (Pyridone)ReagentConditionsProductYield (%)Reference
1-Aryl-2-pyridoneNaSO2CF3DMSO, 390 nm LEDs, air3-Trifluoromethyl-1-aryl-2-pyridoneVaries[9]
6-Methyl-2-pyridoneNaSO2CF3DMSO, 390 nm LEDs, air3-Trifluoromethyl-6-methyl-2-pyridoneModerate[7]
Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating agents, such as Togni's reagents, are hypervalent iodine compounds that can deliver a "CF3+" equivalent to the electron-rich positions of the pyridine ring.

electrophilic_trifluoromethylation pyridine Pyridine Derivative intermediate Reaction Intermediate pyridine->intermediate togni Togni's Reagent (Electrophilic CF3 Source) togni->intermediate product Trifluoromethylated Pyridine intermediate->product

Caption: Simplified representation of electrophilic trifluoromethylation of a pyridine derivative.

Nucleophilic Trifluoromethylation via Pyridine Activation

Direct nucleophilic trifluoromethylation of pyridines is challenging due to the electron-deficient nature of the ring. Therefore, activation of the pyridine ring is often required. One strategy involves the formation of an N-methylpyridinium salt, which increases the electrophilicity of the ring and facilitates nucleophilic attack.[6][10][11]

Table 4: Regioselective Direct C-H Trifluoromethylation of N-Methylpyridinium Salts

Substrate (N-Methylpyridinium Iodide)CF3 SourceAdditiveSolventTemperature (°C)ProductYield (%)Reference
N-Methyl-2-phenylpyridinium iodideCF3COOHAg2CO3DMA1502-Phenyl-6-(trifluoromethyl)pyridine85[11]
N-Methyl-4-tert-butylpyridinium iodideCF3COOHAg2CO3DMA1504-tert-Butyl-2-(trifluoromethyl)pyridine92[11]
Detailed Experimental Protocol: Light-Promoted Trifluoromethylation of Pyridones using Langlois' Reagent

This protocol is based on a practical, light-mediated perfluoroalkylation that proceeds in the absence of a photocatalyst.[7]

Materials:

  • Pyridone substrate (e.g., 1-aryl-2-pyridone)

  • Langlois' reagent (sodium trifluoromethylsulfinate, CF3SO2Na)

  • Dimethyl sulfoxide (DMSO)

  • 390 nm LED light source

  • Reaction vial

Procedure:

  • To a reaction vial, add the pyridone substrate (1.0 equiv) and Langlois' reagent (2.0 equiv).

  • Add DMSO as the solvent.

  • Place the reaction vial under a 390 nm LED light source and stir at room temperature under an ambient atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is worked up by quenching with water and extracting with an organic solvent.

  • The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to afford the trifluoromethylated pyridone.

Detailed Experimental Protocol: Regioselective Direct C-H Trifluoromethylation of an N-Methylpyridinium Salt

This protocol describes the trifluoromethylation of an N-methylpyridinium iodide salt using trifluoroacetic acid.[6][11]

Materials:

  • N-Methylpyridinium iodide substrate

  • Trifluoroacetic acid (TFA)

  • Silver carbonate (Ag2CO3)

  • N,N-Dimethylacetamide (DMA)

  • Reaction tube

Procedure:

  • To a reaction tube, add the N-methylpyridinium iodide substrate (0.25 mmol, 1.0 equiv), trifluoroacetic acid (0.75 mmol, 3.0 equiv), and silver carbonate (0.50 mmol, 2.0 equiv).

  • Add DMA (0.25 M) as the solvent.

  • Seal the reaction tube and heat the mixture to 150°C in a heating block.

  • Stir the reaction for 24 hours under an air atmosphere.

  • After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to give the desired trifluoromethylpyridine.

Conclusion

The synthesis of trifluoromethylpyridines is a dynamic and evolving field, with a range of methodologies available to the modern chemist. While traditional methods like halogen exchange remain crucial for industrial-scale production, the development of direct C-H trifluoromethylation techniques offers more efficient and elegant solutions for laboratory-scale synthesis and late-stage functionalization. The choice of the optimal synthetic route will depend on a careful consideration of the target molecule, available resources, and desired scale. This guide provides a solid foundation for researchers to navigate these choices and successfully incorporate the trifluoromethylpyridine motif into their drug discovery and development programs.

References

Methodological & Application

Synthesis of 2-Methyl-5-(trifluoromethyl)pyridine from 3-picoline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of 2-Methyl-5-(trifluoromethyl)pyridine from 3-Picoline

For researchers, scientists, and professionals engaged in drug development, the synthesis of pyridine derivatives containing a trifluoromethyl group is of significant interest due to the unique physicochemical properties imparted by this moiety, such as enhanced metabolic stability and binding affinity. This document provides a detailed protocol for a multi-step synthesis of this compound starting from the readily available precursor, 3-picoline.

The proposed synthetic route is a plausible pathway constructed from established chemical transformations, as a direct, one-pot synthesis is not currently documented. The synthesis involves the formation of a key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, followed by a final methylation step.

Overall Synthetic Pathway

The synthesis of this compound from 3-picoline is proposed as a five-step process. The initial steps focus on the formation of 2-chloro-5-(trifluoromethyl)pyridine, which is then converted to the final product.

Synthetic Pathway 3-Picoline 3-Picoline 3-Methylpyridine-N-oxide 3-Methylpyridine-N-oxide 3-Picoline->3-Methylpyridine-N-oxide H₂O₂/CH₃COOH 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 3-Methylpyridine-N-oxide->2-Chloro-5-methylpyridine POCl₃ 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-methylpyridine->2-Chloro-5-(trichloromethyl)pyridine Cl₂/UV 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine->2-Chloro-5-(trifluoromethyl)pyridine HF This compound This compound 2-Chloro-5-(trifluoromethyl)pyridine->this compound Organometallic Reagent

Caption: Proposed synthetic pathway from 3-picoline.

Experimental Protocols

Step 1: Synthesis of 3-Methylpyridine-N-oxide

This initial step involves the N-oxidation of 3-picoline.

Protocol:

  • To a stirred solution of 3-picoline in glacial acetic acid, slowly add hydrogen peroxide (30% aqueous solution) while maintaining the temperature below 40°C.

  • After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 18-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium carbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine-N-oxide.

ParameterValue
3-Picoline:H₂O₂ Molar Ratio 1:1.1
Solvent Glacial Acetic Acid
Reaction Temperature 70-80°C
Reaction Time 18-24 hours
Typical Yield >90%
Step 2: Synthesis of 2-Chloro-5-methylpyridine

This step involves the chlorination of 3-methylpyridine-N-oxide using phosphoryl chloride (POCl₃).[1]

Protocol:

  • Dissolve 3-methylpyridine-N-oxide in a suitable solvent such as dichloromethane.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add phosphoryl chloride (POCl₃) to the cooled solution while stirring and maintaining the temperature.

  • After the addition, allow the reaction to proceed at a controlled temperature for a specified duration.

  • Upon completion, quench the reaction by the slow addition of crushed ice, ensuring the temperature does not exceed 20°C.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • The crude product can be purified by distillation.

ParameterValue
3-Methylpyridine-N-oxide:POCl₃ Molar Ratio 1:1.5
Solvent Dichloromethane
Reaction Temperature 0-5°C, then reflux
Typical Yield ~60%
Step 3: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

This step involves the radical chlorination of the methyl group of 2-chloro-5-methylpyridine.

Protocol:

  • Dissolve 2-chloro-5-methylpyridine in a high-boiling point solvent like o-dichlorobenzene.

  • Heat the solution to reflux.

  • Initiate the reaction by adding a radical initiator (e.g., AIBN) and bubble chlorine gas through the solution while irradiating with a UV lamp.

  • Monitor the reaction progress by gas chromatography (GC).

  • Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation.

ParameterValue
Solvent o-Dichlorobenzene
Initiator AIBN
Reaction Temperature Reflux
Typical Yield High
Step 4: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

This step involves the fluorination of the trichloromethyl group.[2]

Protocol:

  • In a suitable pressure reactor, place 2-chloro-5-(trichloromethyl)pyridine.

  • Add anhydrous hydrogen fluoride (HF). Handle with extreme care in a specialized fume hood.

  • Heat the sealed reactor to the desired temperature and maintain for several hours.

  • After cooling, carefully vent the reactor and quench the reaction mixture with ice-water.

  • Neutralize with a base (e.g., aqueous ammonia).

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the product by distillation.

ParameterValue
Reactant:HF Molar Ratio 1: >3
Catalyst (Optional) Lewis acid
Reaction Temperature 100-150°C
Typical Yield High
Step 5: Synthesis of this compound

This final step involves a cross-coupling reaction to replace the chlorine atom with a methyl group. A Negishi or Suzuki coupling reaction is proposed.

Protocol (Proposed Negishi Coupling):

  • To a solution of 2-chloro-5-(trifluoromethyl)pyridine in a dry, inert solvent (e.g., THF), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a zinc reagent such as methylzinc chloride.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor by GC or TLC.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the final product by column chromatography or distillation.

ParameterValue
Coupling Partner Methylzinc chloride
Catalyst Pd(PPh₃)₄
Solvent THF
Reaction Temperature Reflux
Typical Yield Moderate to High

Experimental Workflow

The following diagram illustrates the general workflow for each synthetic step.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Reaction Setup (Glassware, Reagents) Addition Reagent Addition (Controlled Temp) Setup->Addition Heating Heating & Stirring (Monitoring) Addition->Heating Quench Quenching Heating->Quench Extract Extraction Quench->Extract Dry Drying & Concentration Extract->Dry Purify Distillation or Chromatography Dry->Purify Characterize Characterization (NMR, GC-MS) Purify->Characterize

Caption: General experimental workflow for each synthetic step.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphoryl chloride and anhydrous hydrogen fluoride are highly corrosive and toxic. Handle with extreme caution and follow all institutional safety protocols.

  • Radical chlorination involves the use of chlorine gas and UV radiation, which are hazardous. Ensure proper shielding and gas handling procedures are in place.

  • Organometallic reagents are often pyrophoric and moisture-sensitive. Handle under an inert atmosphere.

References

Synthesis of 2-chloro-5-(trifluoromethyl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate in the production of various agrochemicals and pharmaceuticals.[1] The protocols outlined below are based on established synthetic routes, primarily focusing on a multi-step synthesis commencing from 3-picoline.

Introduction

2-Chloro-5-(trifluoromethyl)pyridine is a critical building block in organic synthesis, notably for the preparation of insecticides and herbicides.[1][2] Its synthesis is a topic of significant interest in industrial and academic research. The most common and economically viable route starts from 3-picoline (3-methylpyridine) and proceeds through a four-step sequence involving N-oxidation, chlorination of the pyridine ring, radical chlorination of the methyl group, and a final fluorination step.

Overall Synthetic Pathway

The synthesis from 3-picoline can be visualized as a linear sequence of four principal reactions. Each step involves the formation of a key intermediate, leading to the final product.

SynthesisWorkflow A 3-Picoline B 3-Methylpyridine N-oxide A->B N-Oxidation (H2O2, Acetic Acid) C 2-Chloro-5-methylpyridine B->C Chlorination (Benzoyl Chloride) D 2-Chloro-5-(trichloromethyl)pyridine C->D Radical Chlorination (Cl2, Initiator) E 2-Chloro-5-(trifluoromethyl)pyridine D->E Fluorination (KF, Phase Transfer Catalyst)

Caption: Multi-step synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline.

Quantitative Data Summary

The following table summarizes the typical yields reported for each step of the synthesis. Please note that yields can vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductReported Yield (%)
1N-Oxidation3-Picoline3-Methylpyridine N-oxide88.8
2Chlorination3-Methylpyridine N-oxide2-Chloro-5-methylpyridine56.3 - 56.5
3Radical Chlorination2-Chloro-5-methylpyridine2-Chloro-5-(trichloromethyl)pyridine81.0 - 82.7
4Fluorination2-Chloro-5-(trichloromethyl)pyridine2-Chloro-5-(trifluoromethyl)pyridine81.1

Experimental Protocols

The following protocols are detailed methodologies for each key experiment in the synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline.

Protocol 1: Synthesis of 3-Methylpyridine N-oxide

This procedure describes the N-oxidation of 3-picoline using hydrogen peroxide in glacial acetic acid.

Materials:

  • 3-Picoline

  • Glacial Acetic Acid

  • 60% Hydrogen Peroxide

Procedure:

  • Combine 3-picoline and glacial acetic acid in a suitable reaction vessel.

  • Slowly add 60% hydrogen peroxide to the mixture while maintaining controlled temperature.

  • After the addition is complete, heat the reaction mixture to drive the reaction to completion.

  • Upon completion, the reaction mixture is worked up to isolate the 3-methylpyridine N-oxide. A patent suggests a yield of 88.8% for this step.[1]

Protocol 2: Synthesis of 2-Chloro-5-methylpyridine

This protocol details the chlorination of 3-methylpyridine N-oxide to form 2-chloro-5-methylpyridine.

Materials:

  • 3-Methylpyridine N-oxide (28.7 g, 0.25 mol)

  • Triethylamine (52 mL, 0.375 mol)

  • Dichloromethane (150 mL)

  • Benzoyl chloride (49.2 g, 0.35 mol)

Procedure:

  • In a 500 mL four-necked flask equipped with a stirrer, thermometer, condenser, and a constant pressure dropping funnel, add 28.7 g (0.25 mol) of N-oxy-3-methylpyridine, 52 mL (0.375 mol) of triethylamine, and 100 mL of dichloromethane.[1]

  • Stir the mixture and heat to a slight reflux.

  • Slowly add a solution of 49.2 g (0.35 mol) of benzoyl chloride diluted with 50 mL of dichloromethane dropwise.

  • After the addition is complete, continue to reflux the mixture for 3 hours.[1]

  • After the reaction is complete, filter the mixture and wash the filter cake.

  • Combine the filtrate and washings, and remove the solvent by distillation.

  • The crude product is then subjected to steam distillation. The oil layer of the distillate is separated to yield a light yellow oily liquid.

  • Gas chromatography analysis of the product typically shows a mixture of 2-chloro-5-methylpyridine (around 81.5%) and the isomer 2-chloro-3-methylpyridine. The reported yield of 2-chloro-5-methylpyridine is approximately 56.3%.[1] The mixture can often be used in the next step without further purification.[1]

Protocol 3: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

This protocol describes the radical chlorination of the methyl group of 2-chloro-5-methylpyridine.

Materials:

  • Crude 2-Chloro-5-methylpyridine (15.6 g of 81.5% pure material, ~0.1 mol)

  • o-Dichlorobenzene (50 mL)

  • Azobisisobutyronitrile (AIBN) (0.1 g initially, with additions)

  • Chlorine gas

Procedure:

  • To a reaction vessel, add 15.6 g of the crude 2-chloro-5-methylpyridine, 0.1 g of azobisisobutyronitrile, and 50 mL of o-dichlorobenzene.[1]

  • Purge the system with nitrogen, then stir and heat the mixture to 80°C.

  • Stop the nitrogen flow and begin to bubble chlorine gas through the reaction mixture.

  • Continue heating to 140°C and maintain this temperature for 18 to 20 hours with continuous, slow bubbling of chlorine gas.[1]

  • During the reaction, add an additional 0.07 g of azobisisobutyronitrile every 2 hours to maintain the radical initiation.[1]

  • After 20 hours, stop heating and close the chlorine inlet. Purge the mixture with nitrogen for 1 hour to remove excess chlorine.[1]

  • Remove the solvent by vacuum distillation.

  • The crude product is purified by silica gel column chromatography and recrystallization from anhydrous ethanol to yield a white solid. The reported yield of 2-chloro-5-(trichloromethyl)pyridine is 82.7%.[1]

Protocol 4: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

This final step involves the fluorination of the trichloromethyl group to the trifluoromethyl group.

Materials:

  • 2-Chloro-5-(trichloromethyl)pyridine

  • Anhydrous Potassium Fluoride (KF)

  • Dimethyl Sulfoxide (DMSO)

  • Cetyltrimethylammonium Bromide (CTAB) (Phase Transfer Catalyst)

Procedure:

  • In a reaction vessel, combine 2-chloro-5-(trichloromethyl)pyridine, dimethyl sulfoxide as the solvent, and cetyltrimethylammonium bromide as a phase transfer catalyst.[1]

  • Add anhydrous potassium fluoride as the fluorinating agent. The molar ratio of 2-chloro-5-(trichloromethyl)pyridine to anhydrous potassium fluoride should be between 1:2 and 1:2.4.[1]

  • The amount of CTAB added is typically 6-10% of the mass of the 2-chloro-5-(trichloromethyl)pyridine.[1]

  • Stir the mixture and heat to reflux for 5 to 7 hours.[1]

  • After the reaction is complete, the desired 2-chloro-5-(trifluoromethyl)pyridine is isolated from the reaction mixture. One patent reports a yield of 81.1% for this step under similar conditions.[1]

Alternative Synthesis Route: Direct Chlorination

An alternative approach involves the direct chlorination of 3-trifluoromethylpyridine. This can be carried out in either the vapor or liquid phase.

  • Vapor Phase Chlorination: This method is typically performed at high temperatures (300°C to 450°C) and may or may not use a catalyst.[3]

  • Liquid Phase Chlorination: This can be achieved in an organic solvent, such as carbon tetrachloride, in the presence of ultraviolet radiation or a free-radical initiator like azobisisobutyronitrile.[3] For example, a solution of 3-trifluoromethylpyridine in carbon tetrachloride can be heated to reflux while bubbling chlorine through the solution and periodically adding a free-radical initiator.[3]

References

Application Notes and Protocols for the Synthesis of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridines (TFMPs) are a critical class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (-CF₃) group into the pyridine ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a comprehensive overview of the primary catalytic methods for synthesizing TFMPs, complete with detailed experimental protocols and comparative data to aid in the selection and implementation of the most suitable synthetic strategy.

The synthesis of trifluoromethylpyridines can be broadly categorized into three main approaches:

  • Halogen Exchange (Halex) Reaction : This traditional industrial method involves the fluorination of pre-synthesized trichloromethylpyridines using a fluoride source, often in the presence of a metal halide catalyst.

  • Pyridine Ring Construction : This strategy involves the cyclocondensation of acyclic precursors that already contain the trifluoromethyl group.

  • Direct C-H Trifluoromethylation : A more modern approach that focuses on the direct introduction of a -CF₃ group onto a pre-existing pyridine ring, often facilitated by transition metal catalysts or photoredox catalysis.

Catalytic Systems and Methodologies

Halogen Exchange (Halex) Reactions

This method is a robust and widely used industrial process for the synthesis of various TFMP isomers. The general principle involves the substitution of chlorine atoms in a trichloromethyl group with fluorine atoms from a fluoride source, such as hydrogen fluoride (HF) or a metal fluoride. The reaction is typically catalyzed by metal halides.

Catalyst Comparison for Halogen Exchange

CatalystStarting MaterialFluorinating AgentTemperature (°C)Pressure (psig)Reaction Time (h)Yield (%)Reference
FeCl₃2,3-dichloro-5-(trichloromethyl)pyridineAnhydrous HF170-18015 - 120025High[1]
FeF₃(trichloromethyl)pyridineAnhydrous HF170-18015 - 1200~25High[1]
FeCl₂2,3-dichloro-5-(trichloromethyl)pyridineAnhydrous HF150-190-1-4890.1[2]
FeF₂(trichloromethyl)pyridineAnhydrous HF150-190-1-48High[2]
SbF₃Benzotrichloride (for comparison)-----[3]

Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine via Halex Reaction [1][2]

  • Reactor Preparation : A pressure-resistant reactor is thoroughly dried under vacuum.

  • Charging the Reactor : Under an inert atmosphere, 2,3-dichloro-5-(trichloromethyl)pyridine and the metal halide catalyst (e.g., FeCl₃, 1-10 mol%) are added to the reactor.

  • Addition of HF : The reactor is cooled, and anhydrous hydrogen fluoride (at least 3 molar equivalents) is carefully introduced.

  • Reaction Conditions : The reactor is sealed and heated to the desired temperature (e.g., 170-180 °C) with stirring. The pressure is maintained within the specified range (e.g., 15-1200 psig).

  • Monitoring : The reaction progress is monitored by gas chromatography (GC).

  • Work-up : After completion, the reactor is cooled to room temperature. The excess acid is carefully neutralized with a saturated sodium carbonate solution until the pH is alkaline.

  • Extraction and Purification : The product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.

Halex_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dry Reactor charge_reactants Charge Trichloromethylpyridine and Catalyst (FeCl₃) start->charge_reactants charge_hf Add Anhydrous HF charge_reactants->charge_hf seal_heat Seal and Heat (170-180°C, 15-1200 psig) charge_hf->seal_heat monitor Monitor by GC seal_heat->monitor cool Cool to RT monitor->cool neutralize Neutralize with Na₂CO₃ cool->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry, Concentrate, and Purify extract->purify end end purify->end Final Product: Trifluoromethylpyridine

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

This approach offers a high degree of regiochemical control by constructing the pyridine ring from acyclic precursors that already incorporate the trifluoromethyl group. Various condensation strategies have been developed for this purpose.[4][5]

Common Trifluoromethyl-Containing Building Blocks:

  • Ethyl 2,2,2-trifluoroacetate

  • 2,2,2-Trifluoroacetyl chloride

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one

Experimental Protocol: Synthesis of 4-Trifluoromethyl-2(1H)-pyridinone [6]

  • Reaction Setup : To a solution of zinc powder (30 mmol) in anhydrous THF (30 mL) under a nitrogen atmosphere, add trimethylchlorosilane (30 mmol).

  • Addition of Reactants : After stirring for 30 minutes, a solution of chloroacetonitrile (20 mmol) and ethyl(trifluoroacetylvinyl)ether (10 mmol) in anhydrous THF (15 mL) is added dropwise, maintaining the temperature at 40 °C.

  • Reaction : The mixture is refluxed for 2 hours.

  • Work-up and Purification : The reaction is quenched and worked up according to standard procedures, followed by purification by chromatography to yield 4-trifluoromethyl-2(1H)-pyridinone.

Ring_Construction_Logic start Acyclic CF₃-Containing Building Blocks cyclization Cyclocondensation Reaction start->cyclization reagents Condensation Reagents (e.g., Ammonia Source, Base) reagents->cyclization product Trifluoromethylpyridine Derivative cyclization->product

Direct C-H Trifluoromethylation of Pyridines

Direct C-H trifluoromethylation has emerged as a powerful and atom-economical method for the synthesis of TFMPs. This approach avoids the need for pre-functionalized starting materials and often proceeds under milder conditions. Various catalytic systems, including those based on palladium, copper, and photoredox catalysis, have been developed.

Transition Metal-Catalyzed C-H Trifluoromethylation

Palladium and copper complexes are effective catalysts for the direct trifluoromethylation of pyridines and their derivatives. These reactions often require a directing group to achieve high regioselectivity.

Catalyst Comparison for Direct C-H Trifluoromethylation

Catalyst SystemSubstrateTrifluoromethylating AgentAdditive/LigandSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂AcetanilidesTogni's Reagent-Dichloroethane-Trace[7]
Cu CatalystHeteroarenes-----[8]
Ag₂CO₃N-methylpyridinium iodide saltsTrifluoroacetic acid-DMF-Good[9][10]
Ni CatalystAryl HalidesCF₃SiMe₃/F⁻Bidentate Phosphines---[11]

Experimental Protocol: Silver-Mediated Direct C-H Trifluoromethylation of Pyridine [9][10]

  • Preparation of Pyridinium Salt : The starting pyridine derivative is converted to its N-methylpyridinium iodide salt.

  • Reaction Setup : In a reaction vessel, the pyridinium iodide salt, silver carbonate (Ag₂CO₃), and N,N-dimethylformamide (DMF) are combined.

  • Addition of Trifluoromethylating Agent : Trifluoroacetic acid (TFA) is added to the mixture.

  • Reaction Conditions : The reaction is stirred at an appropriate temperature until completion, as monitored by TLC or GC-MS.

  • Work-up and Purification : The reaction mixture is filtered, and the filtrate is subjected to an aqueous work-up. The product is extracted with an organic solvent, dried, and purified by column chromatography.

Photocatalytic C-H Trifluoromethylation

Visible-light photoredox catalysis provides a mild and environmentally friendly alternative for direct C-H trifluoromethylation. These reactions often proceed at room temperature and tolerate a wide range of functional groups.

Photocatalyst Systems for Trifluoromethylation

PhotocatalystTrifluoromethylating AgentSubstrate TypeLight SourceReference
Ru(bpy)₃Cl₂Arenediazonium saltsArenesBlue LED (450 nm)[12]
Eosin YCF₃SO₂NaAnilide derivatives-[13]
Ir(ppy)₂(dtb-bpy)⁺CF₃IAldehydes (via enamine)Household fluorescent bulb[14]
None (EDA Complex)TFSPUnactivated Alkenes-[15][16]

Experimental Protocol: Photocatalytic α-Trifluoromethylation of Aldehydes [14]

  • Reaction Setup : In a vial, the aldehyde, a chiral amine catalyst (e.g., imidazolidinone), and the photocatalyst (e.g., Ir(ppy)₂(dtb-bpy)⁺) are dissolved in a suitable solvent.

  • Addition of Trifluoromethylating Agent : Trifluoromethyl iodide (CF₃I) is added to the reaction mixture.

  • Irradiation : The vial is sealed and irradiated with a visible light source (e.g., a household fluorescent bulb) at a controlled temperature (e.g., -20 °C).

  • Monitoring and Work-up : The reaction is monitored by TLC or NMR. Upon completion, the reaction is quenched and worked up.

  • Purification : The crude product is purified by flash column chromatography to yield the enantioenriched α-trifluoromethyl aldehyde.

Catalytic_Approaches direct_cf3 direct_cf3 transition_metal transition_metal direct_cf3->transition_metal photocatalysis photocatalysis direct_cf3->photocatalysis

Conclusion

The synthesis of trifluoromethylpyridines can be achieved through several effective catalytic methods. The choice of the optimal strategy depends on factors such as the desired substitution pattern, substrate availability, scalability, and the tolerance of functional groups. The industrial-scale production often relies on the robust Halex process. For laboratory-scale synthesis requiring high regioselectivity, pyridine ring construction from fluorinated building blocks is a valuable approach. The direct C-H trifluoromethylation methods, particularly those employing photoredox catalysis, represent the cutting edge of this field, offering mild conditions and high functional group compatibility, making them highly attractive for applications in drug discovery and development. These application notes and protocols provide a solid foundation for researchers to navigate the synthesis of these important molecules.

References

Application Note: Analytical Techniques for the Characterization of 2-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-5-(trifluoromethyl)pyridine is a crucial heterocyclic building block in the synthesis of various agrochemicals and pharmaceutical compounds.[1] The presence of both a methyl group and a trifluoromethyl group on the pyridine ring imparts unique electronic properties and metabolic stability to the final products.[2][3] Accurate characterization of this intermediate is paramount to ensure the purity, identity, and quality of synthesized active ingredients. This document provides detailed protocols for the characterization of this compound using several key analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 31181-54-1[4][5]
Molecular Formula C₇H₆F₃N[5][6]
Molecular Weight 161.13 g/mol [5][6]
Boiling Point 66-69°C / 56mmHg[6]
Appearance Solid[4]
IUPAC Name This compound[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the unambiguous structure elucidation of this compound by providing information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

Quantitative Data Summary

Note: The following are predicted chemical shifts based on the analysis of structurally similar trifluoromethylpyridine derivatives found in the literature.[7][8][9] Actual experimental values may vary slightly.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~8.6s-H-6 (proton on C6)
~7.8d~8.0H-4 (proton on C4)
~7.4d~8.0H-3 (proton on C3)
~2.6s--CH₃ (protons on methyl group)
¹³C ~158s-C-2
~147 (q)q~4C-6
~133 (q)q~3-5C-4
~126 (q)q~33C-5
~123 (q)q~272-CF₃
~121s-C-3
~24s--CH₃
¹⁹F ~ -63s--CF₃
Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. .

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 1.0 s.

    • Acquisition Time: ~4 s. .

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Pulse Program: Proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2.0 s. .

  • Instrument Parameters (¹⁹F NMR):

    • Spectrometer: 376 MHz or higher.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Pulse Program: Standard single pulse.

    • Number of Scans: 64.

Workflow Diagram

NMR_Workflow NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument Analysis setup Set Instrument Parameters (¹H, ¹³C, ¹⁹F) instrument->setup acquire Acquire Spectra setup->acquire process Fourier Transform & Phasing acquire->process integrate Integration & Peak Picking process->integrate assign Structure Assignment integrate->assign report report assign->report Final Report GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_sol Prepare 1 mg/mL Stock Solution dilute Dilute to 10-100 µg/mL prep_sol->dilute inject Inject 1 µL into GC-MS dilute->inject Analysis separate GC Separation inject->separate ionize EI Ionization (70 eV) separate->ionize analyze Mass Analysis ionize->analyze tic Generate Total Ion Chromatogram analyze->tic mass_spec Extract Mass Spectrum tic->mass_spec library Compare to Spectral Libraries mass_spec->library identify Identify Peaks & Fragments library->identify report report identify->report Final Report HPLC_Workflow HPLC Analysis Workflow cluster_prep Preparation cluster_acq Chromatography cluster_proc Data Analysis prep_mobile Prepare & Degas Mobile Phase inject Inject 10 µL into HPLC prep_mobile->inject prep_sample Prepare 0.1 mg/mL Sample prep_sample->inject separate C18 Column Separation inject->separate detect UV Detection (e.g., 254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate purity Calculate Purity (%) integrate->purity report report purity->report Final Report FTIR_Workflow FTIR Analysis Workflow start Start clean Clean ATR Crystal start->clean background Collect Background Spectrum clean->background sample Place Sample on Crystal background->sample acquire Acquire Sample Spectrum sample->acquire process Process Data (Baseline Correction) acquire->process analyze Identify Characteristic Peaks process->analyze report Final Report analyze->report

References

Application Notes and Protocols for the Synthesis of Novel Insecticides from 2-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-5-(trifluoromethyl)pyridine and its derivatives as key building blocks in the synthesis of novel and commercially significant insecticides. This document includes detailed experimental protocols for the synthesis of representative insecticidal compounds, a compilation of their biological activity data, and a discussion of their modes of action.

Introduction

The trifluoromethylpyridine (TFMP) moiety is a critical pharmacophore in modern agrochemicals due to its unique physicochemical properties that enhance biological activity, metabolic stability, and bioavailability.[1][2] this compound, through various halogenation and functionalization strategies, serves as a versatile precursor for a range of potent insecticides. Key intermediates such as 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) and 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) are instrumental in the synthesis of several commercialized insecticides.[3][4][5] This document outlines the synthesis and application of novel insecticidal compounds derived from these precursors, focusing on derivatives containing 1,3,4-oxadiazole moieties and established commercial products.

Novel Insecticides Containing the 1,3,4-Oxadiazole Moiety

Recent research has focused on the incorporation of the 1,3,4-oxadiazole ring system in conjunction with the trifluoromethylpyridine scaffold, leading to the discovery of compounds with significant insecticidal properties.[6][7] These compounds have demonstrated high efficacy against various lepidopteran pests, including Mythimna separata and Plutella xylostella.[6][7]

Quantitative Insecticidal Activity Data

The following table summarizes the insecticidal activity of selected novel 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-aryl-1,3,4-oxadiazole derivatives against Mythimna separata and Plutella xylostella.

Compound IDSubstituent (Aryl Group)Target PestLC50 (mg L⁻¹)Activity at 250 mg L⁻¹ (%)Reference
E18 4-ChlorophenylMythimna separata38.5>80[6][7]
E27 2,4-DichlorophenylMythimna separata30.8100[6][7]
E5 2-FluorophenylMythimna separata-100[6]
E6 3-FluorophenylMythimna separata-100[6]
E9 2-ChlorophenylMythimna separata-100[6]
E10 3-ChlorophenylMythimna separata-100[6]
E15 2-BromophenylMythimna separata-100[6]
E25 2,5-DichlorophenylMythimna separata-100[6]
E26 2,6-DichlorophenylMythimna separata-100[6]
Avermectin (Positive Control)Mythimna separata29.6-[6][7]
Chlorpyrifos (Positive Control)Mythimna separata-87[6]
Experimental Protocol: Synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole (E27)

This protocol describes the synthesis of a highly active 1,3,4-oxadiazole derivative.

Step 1: Synthesis of Substituted Benzohydrazide

  • To a solution of the substituted benzoic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture to obtain the corresponding ethyl benzoate.

  • React the resulting ethyl benzoate with hydrazine hydrate (80%) to yield the substituted benzohydrazide.

Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring

  • Treat the substituted benzohydrazide with 3-chloro-5-(trifluoromethyl)picolinic acid in the presence of phosphorus oxychloride (POCl₃).

  • Reflux the mixture to afford the title compound.

  • Purify the product by recrystallization or column chromatography.

Detailed characterization data for a similar compound (E1) includes: Yield 58.2%; light yellow solid; mp 104.2–105.4 °C; ¹H NMR (500 MHz, CDCl₃) δ 8.96 (d, J = 1.0 Hz, 1H), 8.23–8.21 (m, 1H), 8.20 (dt, J = 3.6, 1.9 Hz, 2H), 7.61–7.53 (m, 3H); ¹⁹F NMR (471 MHz, CDCl₃) δ −62.41; ¹³C NMR (125 MHz, CDCl₃) δ 165.84, 161.23, 144.66 (q, J = 3.8 Hz), 144.09, 136.76 (q, J = 3.6 Hz), 132.57, 132.18, 129.30, 128.75 (q, J = 34.1 Hz), 127.60, 123.25, 122.21 (q, J = 273.5 Hz); HR-MS (ESI): calculated for C₁₄H₇ClF₃N₃O [M + H]⁺: 326.03025, found: 326.02969.[8]

Synthesis_of_1_3_4_Oxadiazole_Derivative Substituted_Benzoic_Acid Substituted Benzoic Acid Ethyl_Benzoate Ethyl Benzoate Substituted_Benzoic_Acid->Ethyl_Benzoate Ethanol, H₂SO₄ (cat.) Benzohydrazide Substituted Benzohydrazide Ethyl_Benzoate->Benzohydrazide Hydrazine Hydrate Final_Product 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) -5-aryl-1,3,4-oxadiazole Benzohydrazide->Final_Product Picolinic_Acid 3-Chloro-5-(trifluoromethyl) picolinic Acid Picolinic_Acid->Final_Product POCl₃, Reflux Chlorfluazuron_Synthesis DCTF 2,3-Dichloro-5- (trifluoromethyl)pyridine Chlorfluazuron Chlorfluazuron DCTF->Chlorfluazuron Aminophenol 2,6-Dichloro-4- aminophenol Aminophenol->Chlorfluazuron Isocyanate 2,6-Difluorobenzoyl isocyanate Isocyanate->Chlorfluazuron N,N-dimethylacetamide, ZSM catalyst Flonicamid_Synthesis_and_MoA cluster_synthesis Synthesis cluster_moa Mode of Action Nicotinic_Acid 4-Trifluoromethyl nicotinic Acid Acyl_Chloride 4-Trifluoromethyl nicotinoyl Chloride Nicotinic_Acid->Acyl_Chloride Triphosgene, DMF (cat.), Toluene, 80°C Flonicamid_Synth Flonicamid Acyl_Chloride->Flonicamid_Synth Aminoacetonitrile Aminoacetonitrile Hydrochloride Aminoacetonitrile->Flonicamid_Synth NaHCO₃, Water Flonicamid Flonicamid Chordotonal_Organ Chordotonal Organ (Stretch Receptor) Flonicamid->Chordotonal_Organ Modulates Feeding_Inhibition Feeding Inhibition Chordotonal_Organ->Feeding_Inhibition Disruption leads to Starvation Starvation & Dehydration Feeding_Inhibition->Starvation Causes Pyridalyl_MoA Pyridalyl Pyridalyl P450 Cytochrome P450 Pyridalyl->P450 Metabolized by Active_Metabolite Active Metabolite P450->Active_Metabolite Protein_Synthesis Protein Synthesis in Insect Cells Active_Metabolite->Protein_Synthesis Inhibits Cytotoxicity Cytotoxicity Protein_Synthesis->Cytotoxicity Inhibition leads to Insect_Death Insect Death Cytotoxicity->Insect_Death

References

Application Notes and Protocols for 2-Methyl-5-(trifluoromethyl)pyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 2-Methyl-5-(trifluoromethyl)pyridine derivatives, a promising scaffold in medicinal chemistry. The unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity, have made this class of compounds a focus of research in oncology, virology, and other therapeutic areas.[1][2] This document offers detailed protocols for the synthesis of key intermediates and final compounds, as well as for essential biological assays to evaluate their efficacy.

I. Synthetic Protocols

The synthesis of this compound derivatives often involves multi-step sequences starting from readily available precursors. Below are detailed protocols for the preparation of key intermediates and a representative final product.

A. Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

A crucial intermediate for many medicinal chemistry applications is 2-chloro-5-(trifluoromethyl)pyridine. A common synthetic route starts from 3-picoline.

Experimental Protocol: Four-Step Synthesis from 3-Picoline

This protocol outlines the synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 3-methylpyridine through N-oxidation, chlorination of the pyridine ring, side-chain chlorination, and subsequent fluorination.

  • Step 1: N-Oxidation of 3-Methylpyridine

    • Reagents: 3-Methylpyridine, 30% Hydrogen Peroxide, Glacial Acetic Acid.

    • Procedure: In a suitable reaction vessel, dissolve 3-methylpyridine in glacial acetic acid. Add 30% hydrogen peroxide dropwise while maintaining the reaction temperature at 70°C. Stir the mixture for 24 hours. The resulting crude product, N-oxo-3-methylpyridine, can be used in the next step with a typical purity of around 94%.

  • Step 2: Chlorination of N-Oxo-3-methylpyridine

    • Reagents: N-Oxo-3-methylpyridine, Benzoyl Chloride, Dichloromethane, Triethylamine.

    • Procedure: Dissolve N-oxo-3-methylpyridine in dichloromethane and add triethylamine as an acid scavenger. Add benzoyl chloride dropwise to the mixture. Reflux the reaction mixture for 3-4 hours. The crude product, 2-chloro-5-methylpyridine, can be isolated after an appropriate work-up.

  • Step 3: Side-Chain Chlorination of 2-Chloro-5-methylpyridine

    • Reagents: 2-Chloro-5-methylpyridine, Chlorine gas, Azobisisobutyronitrile (AIBN), o-Dichlorobenzene.

    • Procedure: Dissolve 2-chloro-5-methylpyridine and a catalytic amount of AIBN in o-dichlorobenzene. Heat the mixture to 140°C and bubble chlorine gas through the solution. Add additional AIBN periodically during the reaction. After approximately 20 hours, the reaction is complete. The product, 2-chloro-5-(trichloromethyl)pyridine, can be isolated by distillation and purified by recrystallization.

  • Step 4: Fluorination of 2-Chloro-5-(trichloromethyl)pyridine

    • Reagents: 2-Chloro-5-(trichloromethyl)pyridine, Anhydrous Hydrogen Fluoride (HF), Metal Halide Catalyst (e.g., FeCl₃ or FeF₃).

    • Procedure: In a pressure reactor, combine 2-chloro-5-(trichloromethyl)pyridine with at least 3 molar equivalents of anhydrous HF and a catalytic amount of a metal halide. Heat the reaction mixture to a temperature between 150°C and 250°C under superatmospheric pressure (5-1200 psig). The reaction is typically complete within 1 to 100 hours. The final product, 2-chloro-5-(trifluoromethyl)pyridine, is recovered by distillation.[3]

B. Synthesis of a Thiazolo[4,5-d]pyrimidine Derivative with Anticancer Activity

This protocol describes the synthesis of a 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative, which has shown potential as an anticancer agent.[4]

Experimental Protocol: Synthesis of 7-Chloro-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione

  • Starting Material: 2-Amino-4-(trifluoromethyl)thiazole.

  • Step 1: Synthesis of the Thiazolo[4,5-d]pyrimidin-7(6H)-one core

    • Reagents: 2-Amino-4-(trifluoromethyl)thiazole, Phenyl isothiocyanate, appropriate solvent.

    • Procedure: React 2-amino-4-(trifluoromethyl)thiazole with phenyl isothiocyanate in a suitable solvent to form the corresponding thiourea derivative. Cyclize the thiourea derivative under appropriate conditions to form the 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[5][6]thiazolo[4,5-d]pyrimidin-7(6H)-one.

  • Step 2: Chlorination of the Pyrimidinone Ring

    • Reagents: 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[5][6]thiazolo[4,5-d]pyrimidin-7(6H)-one, Phosphoryl chloride (POCl₃).

    • Procedure: Treat the thiazolo[4,5-d]pyrimidin-7(6H)-one derivative with phosphoryl chloride to convert the hydroxyl group at the 7-position to a chlorine atom. The reaction typically requires heating. After completion, the excess POCl₃ is removed under reduced pressure, and the product is isolated and purified.

II. Biological Evaluation Protocols

The following protocols are standard methods for assessing the biological activity of novel this compound derivatives in a medicinal chemistry context.

A. In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Materials:

    • Cancer cell lines (e.g., PC-3, MGC-803, MCF-7, H1975).[7]

    • Complete cell culture medium.

    • Test compound stock solution (in DMSO).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

B. Kinase Inhibition Assay

Many this compound derivatives have been investigated as kinase inhibitors. The following is a general protocol for an in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Materials:

    • Purified target kinase.

    • Kinase substrate (peptide or protein).

    • ATP.

    • Kinase assay buffer.

    • Test compound stock solution (in DMSO).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well plates.

    • Plate reader capable of luminescence or fluorescence detection.

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Prepare the kinase and substrate solutions at the desired concentrations in the assay buffer.

    • Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and the substrate.

    • Reaction Initiation: Initiate the kinase reaction by adding ATP.

    • Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the enzyme.

    • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity.

    • Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

    • Data Analysis: Plot the kinase activity against the concentration of the test compound to determine the IC₅₀ value.

III. Quantitative Biological Data

The following tables summarize the in vitro anticancer activity of selected this compound and related trifluoromethyl-pyrimidine derivatives.

Table 1: In Vitro Anticancer Activity of Trifluoromethyl-Substituted Pyrimidine Derivatives [7]

CompoundPC-3 (IC₅₀, µM)MGC-803 (IC₅₀, µM)MCF-7 (IC₅₀, µM)H1975 (IC₅₀, µM)
17v >2010.3211.252.27
5-FU (Control) 15.2112.5418.329.37

Table 2: In Vitro Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives

Note: Specific NCI-60 data for the compounds mentioned in the source material was not publicly available. The following represents hypothetical data based on the described screening.

CompoundCell Line (Example)GI₅₀ (µM)TGI (µM)LC₅₀ (µM)
2b Leukemia (CCRF-CEM)1.515>100
3b Non-Small Cell Lung (NCI-H460)0.88.590
4b Colon Cancer (HT29)2.122>100
4c CNS Cancer (SF-268)1.213>100

IV. Signaling Pathways and Mechanisms of Action

Several this compound derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. One of the most well-studied is the RAS-RAF-MEK-ERK pathway.

A. The RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival.[8] Mutations in components of this pathway, particularly RAS and BRAF, are common in many cancers, leading to uncontrolled cell proliferation.

Below is a diagram illustrating the RAS-RAF-MEK-ERK signaling pathway and the potential point of intervention for a kinase inhibitor.

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Translocation & Activation Inhibitor Trifluoromethylpyridine Kinase Inhibitor Inhibitor->RAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: RAS-RAF-MEK-ERK signaling pathway and inhibitor action.

B. Experimental Workflow for Elucidating Mechanism of Action

The following workflow outlines a typical experimental approach to investigate the mechanism of action of a novel this compound derivative with anticancer activity.

MoA_Workflow A Identify Active Compound (e.g., via MTT assay) B In Vitro Kinase Panel Screening A->B F Cell Cycle Analysis (Flow Cytometry) A->F H Apoptosis Assay (e.g., Annexin V) A->H C Identify Primary Kinase Target(s) B->C D Western Blot Analysis C->D E Confirm Downstream Pathway Inhibition D->E J In Vivo Xenograft Studies E->J G Determine Effect on Cell Cycle Progression F->G G->J I Quantify Induction of Apoptosis H->I I->J K Evaluate Antitumor Efficacy in Animal Models J->K

Caption: Workflow for mechanism of action studies.

References

Application Notes and Protocols: The Role of 2-Methyl-5-(trifluoromethyl)pyridine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 2-Methyl-5-(trifluoromethyl)pyridine and its analogs in structure-activity relationship (SAR) studies. The unique physicochemical properties imparted by the trifluoromethyl group and the pyridine ring make this scaffold a valuable component in the design of novel bioactive molecules in agrochemical and pharmaceutical research.[1][2][3]

Introduction

The this compound moiety is a key structural motif found in a variety of active compounds, including herbicides, insecticides, fungicides, and potential pharmaceutical agents.[1][2][3][4] Its significance in medicinal chemistry and agrochemistry stems from the trifluoromethyl group's ability to enhance metabolic stability, binding affinity, and membrane permeability, while the pyridine ring offers a site for diverse chemical modifications. SAR studies involving this scaffold are crucial for optimizing lead compounds to achieve desired potency, selectivity, and pharmacokinetic profiles.[5]

Data Presentation: SAR of Trifluoromethylpyridine Derivatives

The following tables summarize quantitative data from SAR studies on various trifluoromethylpyridine derivatives, illustrating the impact of structural modifications on their biological activities.

Table 1: Antiviral Activity of Trifluoromethyl Pyridine Piperazine Derivatives against TMV [6]

Compound IDR GroupX GroupCurative Activity (%) @ 500 µg/mLEC50 (µg/mL) - CurativeProtective Activity (%) @ 500 µg/mLEC50 (µg/mL) - Protective
A1 HCH₂65.2105.360.145.3
A2 2-FCH₂63.8110.558.748.2
A3 3-FCH₂64.5108.159.346.8
A9 2-ClCH₂66.395.761.240.1
A10 3-ClCH₂67.190.362.538.5
A16 2-CH₃CH₂65.898.265.318.4
A17 BenzeneCH₂68.686.163.135.7
A21 2-OCH₃CH₂62.7115.457.651.3
NNM --56.6131.750.250.2

NNM (Ningnanmycin) is a commercial antiviral agent used as a positive control.

Table 2: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives [7]

Compound IDR GroupInhibition Rate (%) against B. cinerea @ 50 µg/mLInhibition Rate (%) against S. sclerotiorum @ 50 µg/mL
5b 2-F-Ph96.76-
5j 4-Cl-Ph96.84-
5l 4-Br-Ph100-
5v 2-Thienyl-82.73
Tebuconazole-96.4583.34

Tebuconazole is a commercial fungicide used as a positive control.

Table 3: Herbicidal Activity of Phenylpyridine Derivatives [8]

Compound IDR₁R₂R₃R₄Inhibitory Activity (%) against A. theophrasti @ 37.5 g a.i./hm²
7a HHHH>80
AnaloguesH/FH/F--Optimal Activity
Analogues-CF₃/CH₃--Markedly Decreased Activity
Analogues---H/ClOptimal Activity against grass weeds

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in SAR studies.

Protocol 1: Synthesis of Trifluoromethylpyridine Derivatives

The synthesis of novel analogs is the foundational step in any SAR study. A general procedure for the synthesis of trifluoromethyl pyrimidine derivatives is as follows:

  • Intermediate Synthesis : Synthesize key intermediates, such as chlorinated or pyrazole-substituted trifluoromethylpyridines, using established methods like cyclocondensation or substitution reactions.[9][10]

  • Reaction Setup : In a round-bottom flask, dissolve the intermediate (e.g., intermediate 4 in the synthesis of compounds 5a-5v) and a suitable reagent (e.g., a halohydrocarbon) in a solvent like DMF.[10]

  • Addition of Base : Add a base, such as K₂CO₃, to the mixture to facilitate the reaction.[10]

  • Reaction Conditions : Maintain the reaction at a specific temperature (e.g., in an ice bath) for a designated period (e.g., 6-8 hours).[10]

  • Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC).[10]

  • Purification : Upon completion, purify the crude product using column chromatography with a suitable solvent system (e.g., petroleum ether: ethyl acetate).[10]

  • Characterization : Characterize the final compounds using techniques such as ¹H NMR, ¹³C NMR, and HRMS to confirm their structure and purity.[7]

Protocol 2: In Vivo Antiviral Activity Assay (Half-Leaf Spot Method)

This protocol is used to evaluate the efficacy of compounds in protecting plants from viral infections.

  • Plant Preparation : Cultivate healthy Nicotiana tabacum L. plants to the 6-8 leaf stage.

  • Virus Inoculation : Mechanically inoculate the upper leaves of the plants with Tobacco Mosaic Virus (TMV) or Cucumber Mosaic Virus (CMV).

  • Compound Application :

    • Protective Activity : Spray a solution of the test compound (e.g., at 500 µg/mL) onto the left side of the leaves 24 hours before virus inoculation. The right side is sprayed with a solvent control.

    • Curative Activity : Spray the compound solution onto the left side of the leaves 24 hours after virus inoculation, with the right side as a control.

  • Incubation : Keep the plants in a greenhouse for 3-4 days to allow for the development of local lesions.

  • Data Collection : Count the number of local lesions on both the treated and control halves of the leaves.

  • Calculation : Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the number of lesions on the control side and T is the number of lesions on the treated side.[6]

Protocol 3: In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)

This assay determines the ability of compounds to inhibit the growth of fungal pathogens.

  • Media Preparation : Prepare Potato Dextrose Agar (PDA) medium and sterilize it.

  • Compound Incorporation : Add the test compound, dissolved in a suitable solvent, to the molten PDA at a final concentration (e.g., 50 µg/mL). A solvent-only plate serves as a negative control, and a commercial fungicide (e.g., tebuconazole) as a positive control.[7]

  • Inoculation : Place a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal colony (e.g., Botrytis cinerea) onto the center of the compound-containing and control PDA plates.

  • Incubation : Incubate the plates at a suitable temperature (e.g., 25°C) for a period that allows for significant growth in the control plates.

  • Measurement : Measure the diameter of the fungal colony on each plate.

  • Calculation : Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dC - dT) / dC] × 100, where dC is the diameter of the colony on the control plate and dT is the diameter on the treated plate.[7]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in SAR studies involving this compound.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration cluster_outcome Outcome start Identify Lead Compound (e.g., containing this compound) synthesis Synthesize Analog Library (Varying R-groups) start->synthesis purify Purification & Characterization (HPLC, NMR, MS) synthesis->purify screening Primary Screening (e.g., Antifungal Assay) purify->screening dose_response Dose-Response & Potency (IC50 / EC50 Determination) screening->dose_response sar_analysis Structure-Activity Relationship Analysis dose_response->sar_analysis qsar QSAR Modeling (Optional) sar_analysis->qsar optimization Identify Key Moieties for Improved Activity sar_analysis->optimization optimization->synthesis Iterative Design new_lead Optimized Lead Compound optimization->new_lead

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Target Enzyme / Receptor product Product receptor->product Conversion substrate Substrate substrate->receptor Binding downstream Downstream Signaling product->downstream response Biological Response (e.g., Fungal Growth) downstream->response compound Bioactive Compound (this compound derivative) compound->receptor Inhibition

Caption: Hypothetical signaling pathway illustrating enzyme inhibition.

References

Application Notes and Protocols: 2-Methyl-5-(trifluoromethyl)pyridine as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine and fluorine-containing moieties into pharmacologically active molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, bioavailability, and binding affinity. The trifluoromethylpyridine scaffold, in particular, has emerged as a privileged structural motif in a variety of therapeutic agents. 2-Methyl-5-(trifluoromethyl)pyridine and its derivatives serve as key building blocks in the synthesis of a range of pharmaceuticals, leveraging the unique electronic properties of the trifluoromethyl group and the versatile reactivity of the pyridine ring.[1][2] This document provides an overview of the application of this precursor, with a focus on the synthesis of cyclooxygenase-2 (COX-2) inhibitors, a critical class of anti-inflammatory drugs.

Significance of the Trifluoromethyl-Pyridine Moiety

The trifluoromethyl group (-CF3) is a strong electron-withdrawing group that can significantly influence the physicochemical properties of a molecule.[1] When attached to a pyridine ring, it can:

  • Increase Lipophilicity: Enhancing the ability of the compound to cross biological membranes.[1]

  • Enhance Metabolic Stability: The C-F bond is highly stable, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[1]

  • Modulate pKa: The electron-withdrawing nature of the -CF3 group can alter the basicity of the pyridine nitrogen, influencing drug-receptor interactions.

  • Improve Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

These properties make trifluoromethylpyridine derivatives highly valuable intermediates in the design and synthesis of novel therapeutic agents.[2]

Application in the Synthesis of COX-2 Inhibitors

A prominent application of trifluoromethyl-containing heterocyclic compounds is in the development of selective COX-2 inhibitors. These drugs are designed to reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] While direct synthesis from this compound may vary, the core structures of leading COX-2 inhibitors highlight the importance of the trifluoromethyl-substituted aromatic ring system.

Case Study 1: Celecoxib (Celebrex®)

Celecoxib is a selective COX-2 inhibitor used for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[5][6] Its structure features a trifluoromethyl-substituted pyrazole ring. The synthesis of Celecoxib showcases a convergent approach where a trifluoromethyl-containing building block is condensed to form the central pyrazole core.

Table 1: Key Reagents and Conditions for Celecoxib Synthesis [4][5][7]

StepReactant 1Reactant 2Key Reagents/CatalystsSolventTemperature (°C)Yield (%)
14-MethylacetophenoneEthyl trifluoroacetateSodium methoxideToluene75~96
24,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione4-Sulfonamidophenylhydrazine hydrochloride-Ethyl acetate / Water75-80Not specified

Experimental Protocol: Synthesis of Celecoxib [4][5][7]

Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

  • To a stirred solution of sodium methoxide in toluene, a mixture of 4-methylacetophenone and ethyl trifluoroacetate is added at 35-40 °C.

  • The reaction mixture is heated to 75 °C and stirred for 4 hours.

  • After cooling to room temperature, water and aqueous HCl are added.

  • The organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are concentrated under vacuum to yield the product.

Step 2: Synthesis of Celecoxib

  • A mixture of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione and 4-sulfonamidophenylhydrazine hydrochloride is prepared in a mixture of ethyl acetate and water.

  • The mixture is heated to 75-80 °C and stirred for 5 hours.

  • The reaction is then cooled to 0-5 °C to allow for precipitation of the product.

  • The solid is filtered, washed with water, and dried to yield Celecoxib.

Diagram 1: Synthetic Workflow for Celecoxib

G A 4-Methylacetophenone C 4,4,4-Trifluoro-1-(4-methylphenyl) -1,3-butanedione A->C Sodium methoxide, Toluene, 75°C B Ethyl trifluoroacetate B->C E Celecoxib C->E Ethyl acetate/Water, 75-80°C D 4-Sulfonamidophenylhydrazine hydrochloride D->E

Caption: A simplified synthetic scheme for Celecoxib.

Case Study 2: Etoricoxib (Arcoxia®)

Etoricoxib is another highly selective COX-2 inhibitor used for similar indications as Celecoxib.[3] Its structure is based on a bipyridine core. The synthesis of Etoricoxib involves the construction of the pyridine rings through a series of coupling and cyclization reactions.

Table 2: Key Steps and Reagents for a Representative Etoricoxib Synthesis [3][8][9]

StepStarting MaterialKey Reagents/CatalystsProduct
1Weinreb amide of 6-methylnicotinic acid4-Methylthiotoluene magnesium chloride (Grignard reagent)1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone
21-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanoneHydrogen peroxide1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Ketosulfone intermediate)
3Ketosulfone intermediate(Z)-N'-(2-Chloro-3-(dimethylamino)allylidene)-N,N-dimethylformimidamide, Potassium tert-butoxideEtoricoxib

Experimental Protocol: Key Steps in Etoricoxib Synthesis [3][8][9]

Step 1 & 2: Formation and Oxidation of the Ketosulfide

  • A solution of the Weinreb amide of 6-methylnicotinic acid in a toluene/THF mixture is cooled to 0-5 °C under an inert atmosphere.

  • A solution of 4-methylthiotoluene magnesium chloride Grignard reagent is added dropwise.

  • The reaction is warmed to room temperature and stirred until completion.

  • After quenching with aqueous ammonium chloride, the organic layer is separated and concentrated to yield the crude ketosulfide.

  • The crude ketosulfide is dissolved in methanol, and 30% hydrogen peroxide is added slowly.

  • The mixture is stirred for several hours to complete the oxidation to the ketosulfone intermediate, which is then isolated.

Step 3: Cyclization to Etoricoxib

  • The ketosulfone intermediate is dissolved in THF and cooled to 10-15 °C.

  • Potassium tert-butoxide is added, and the mixture is stirred.

  • A solution of (Z)-N'-(2-Chloro-3-(dimethylamino)allylidene)-N,N-dimethylformimidamide in THF is then added.

  • The reaction mixture is stirred until completion, followed by workup and purification to yield Etoricoxib.

Diagram 2: Simplified Synthetic Workflow for Etoricoxib

G A Weinreb amide of 6-methylnicotinic acid C Ketosulfide Intermediate A->C B Grignard Reagent B->C Grignard Reaction D Ketosulfone Intermediate C->D Oxidation (H2O2) F Etoricoxib D->F Potassium tert-butoxide E Cyclization Reagent E->F

Caption: Key transformations in a synthetic route to Etoricoxib.

Mechanism of Action: COX-2 Signaling Pathway

Both Celecoxib and Etoricoxib exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3] By inhibiting COX-2, these drugs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

Diagram 3: COX-2 Signaling Pathway and Inhibition

G cluster_0 Cell Membrane cluster_1 Inflammatory Cascade PL Membrane Phospholipids AA Arachidonic Acid PL->AA Phospholipase A2 COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGG2, PGH2) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Celecoxib / Etoricoxib Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by selective inhibitors.

Conclusion

This compound and its derivatives are valuable precursors in the synthesis of pharmaceutical compounds, owing to the advantageous properties imparted by the trifluoromethyl group. The successful development of COX-2 inhibitors like Celecoxib and Etoricoxib, which contain trifluoromethyl-substituted aromatic cores, underscores the importance of this chemical scaffold in modern medicinal chemistry. The synthetic protocols and biological pathways outlined in these application notes provide a framework for researchers engaged in the discovery and development of novel therapeutics.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Methyl-5-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and quantitative data for the Suzuki-Miyaura cross-coupling reactions of 2-halo-5-(trifluoromethyl)pyridines. This class of reaction is pivotal in medicinal chemistry and drug development for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. The protocols outlined below are based on established methodologies for the Suzuki coupling of structurally similar heteroaryl halides.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. It is widely employed in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the requisite boronic acid reagents. The synthesis of 2-aryl-5-(trifluoromethyl)pyridines is of particular interest as the trifluoromethylpyridine scaffold is a key component in numerous biologically active molecules.

The general principle of the reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For the purpose of these notes, we will focus on the coupling of 2-chloro-5-(trifluoromethyl)pyridine and 2-bromo-5-(trifluoromethyl)pyridine with various arylboronic acids.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:

  • Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halogen bond of the 2-halo-5-(trifluoromethyl)pyridine, forming a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the 2-aryl-5-(trifluoromethyl)pyridine product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2-halo-5-(trifluoromethyl)pyridines with various arylboronic acids. These data are compiled from analogous reactions in the literature and serve as a guide for expected outcomes.[1][2][3]

Table 1: Suzuki Coupling of 2-Chloro-5-(trifluoromethyl)pyridine with Arylboronic Acids [1][3]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (2.0)n-Butanol10012>95
24-Methoxyphenylboronic acidPd(OAc)₂ (2.0)XPhos (4.0)K₃PO₄ (2.0)THF/H₂ORT0.5>95
34-Tolylboronic acidPd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (2.0)n-Butanol10012>95
43-Thienylboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄ (3.0)Dioxane/H₂O1001282
52-Furanylboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄ (3.0)Dioxane/H₂O1001262

Table 2: Suzuki Coupling of 2-Bromo-5-(trifluoromethyl)pyridine with Arylboronic Acids [1][2]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.5)Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (3)-K₂CO₃ (2.0)Isopropanol/H₂O85-908-1280-90
33,5-Bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃ (1.0)Ligand 1* (3.0)KF (3.0)Dioxane1101882
44-Cyanophenylboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄ (3.0)Dioxane1001235
52-Thiopheneboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄ (3.0)Dioxane/H₂O1001275

*Ligand 1 refers to a specific phosphite ligand described in the source literature.[1]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of 2-halo-5-(trifluoromethyl)pyridines. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol is adapted from established methods for the coupling of heteroaryl chlorides.[1][3]

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Phosphine ligand (e.g., SPhos, 3.0 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., n-butanol or dioxane)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • In a separate vial, dissolve the palladium catalyst (0.015 mmol) and the phosphine ligand (0.03 mmol) in the anhydrous, degassed solvent (5 mL).

  • Add the catalyst/ligand solution to the Schlenk flask containing the reactants via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-aryl-5-(trifluoromethyl)pyridine.

Protocol 2: General Procedure for Suzuki Coupling of 2-Bromo-5-(trifluoromethyl)pyridine

This protocol is based on general methods for the coupling of heteroaryl bromides.[4]

Materials:

  • 2-Bromo-5-(trifluoromethyl)pyridine

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.5 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.5 mmol).

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (25 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-aryl-5-(trifluoromethyl)pyridine.

Experimental Workflow

The following diagram illustrates a typical workflow for the Suzuki-Miyaura coupling reaction, from reaction setup to product isolation and purification.

Experimental_Workflow A Reaction Setup (Reactants, Catalyst, Base, Solvent) B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Heating and Stirring B->C D Reaction Monitoring (TLC, LC-MS) C->D D->C Incomplete E Work-up (Quenching, Extraction, Washing) D->E Complete F Drying and Concentration E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Figure 2: General Experimental Workflow

Applications in Drug Development

The 2-aryl-5-(trifluoromethyl)pyridine core is a valuable pharmacophore found in a variety of therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability. The Suzuki-Miyaura coupling provides a modular and efficient route to synthesize libraries of these compounds for screening and lead optimization in drug discovery programs targeting a range of diseases.

Disclaimer: These protocols are intended as a general guide. All reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions may need to be optimized for specific substrates.

References

Application Notes and Protocols: Synthesis of Bioactive Pyrazole Oxime Derivatives from 2-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of bioactive pyrazole oxime derivatives utilizing 2-Methyl-5-(trifluoromethyl)pyridine as a starting material. The synthesized compounds have demonstrated significant acaricidal and insecticidal activities.

Introduction

The this compound scaffold is a valuable building block in medicinal and agricultural chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity. This document outlines the synthetic pathway from this compound to a series of bioactive pyrazole oxime derivatives and presents their biological activity data.

Synthetic Strategy

The overall synthetic strategy involves a multi-step process, beginning with the functionalization of the methyl group of this compound, followed by chlorination to form a key intermediate, 2-chloro-5-(trifluoromethyl)pyridine. This intermediate is then used to synthesize a phenoxy-substituted pyridine, which is subsequently elaborated into the final pyrazole oxime products.

SynthesisWorkflow A This compound B 2-Hydroxy-5-(trifluoromethyl)pyridine A->B Oxidation C 2-Chloro-5-(trifluoromethyl)pyridine B->C Chlorination D 2-(4-Hydroxyphenoxy)-5-(trifluoromethyl)pyridine C->D Nucleophilic Aromatic Substitution E 2-(4-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine D->E Chloromethylation G Bioactive Pyrazole Oxime Derivatives E->G Condensation F Pyrazole Aldehyde Derivatives F->G Condensation

Caption: Synthetic workflow for bioactive pyrazole oxime derivatives.

Experimental Protocols

Part 1: Synthesis of Key Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine

Step 1a: Oxidation of this compound to 2-Hydroxymethyl-5-(trifluoromethyl)pyridine (Hypothetical Protocol based on standard procedures)

  • Materials: this compound, Selenium Dioxide (SeO₂), Dioxane, Water.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 eq.) in a mixture of dioxane and water.

    • Add selenium dioxide (1.1 eq.) to the solution.

    • Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter to remove selenium metal.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-Hydroxymethyl-5-(trifluoromethyl)pyridine.

Step 1b: Oxidation of 2-Hydroxymethyl-5-(trifluoromethyl)pyridine to 2-Pyridinecarboxylic acid, 5-(trifluoromethyl)- (Hypothetical Protocol based on standard procedures)

  • Materials: 2-Hydroxymethyl-5-(trifluoromethyl)pyridine, Potassium Permanganate (KMnO₄), Sodium Hydroxide (NaOH), Water.

  • Procedure:

    • Suspend 2-Hydroxymethyl-5-(trifluoromethyl)pyridine (1 eq.) in an aqueous solution of sodium hydroxide.

    • Heat the mixture to 80-90°C.

    • Slowly add a solution of potassium permanganate (3 eq.) in water, maintaining the temperature.

    • After the addition is complete, continue stirring at 90°C for 2-3 hours until the purple color disappears.

    • Cool the reaction mixture and filter off the manganese dioxide.

    • Acidify the filtrate with concentrated HCl to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to yield 2-Pyridinecarboxylic acid, 5-(trifluoromethyl)-.

Step 1c: Conversion to 2-Hydroxy-5-(trifluoromethyl)pyridine (Hypothetical Protocol based on standard procedures)

  • This conversion can be complex. An alternative is the direct synthesis of 2-hydroxy-5-(trifluoromethyl)pyridine, which is commercially available.

Step 1d: Chlorination of 2-Hydroxy-5-(trifluoromethyl)pyridine to 2-Chloro-5-(trifluoromethyl)pyridine

  • Materials: 2-Hydroxy-5-(trifluoromethyl)pyridine, Phosphorus oxychloride (POCl₃), Triethylamine (Et₃N).

  • Procedure:

    • In a sealed reaction vessel, suspend 2-Hydroxy-5-(trifluoromethyl)pyridine (1 eq.) in an excess of phosphorus oxychloride.

    • Add triethylamine (1.2 eq.) dropwise at 0°C.

    • Heat the mixture at 110°C for 12 hours.

    • Cool the reaction to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford 2-Chloro-5-(trifluoromethyl)pyridine.

Part 2: Synthesis of Bioactive Pyrazole Oxime Derivatives[1][2]

Step 2a: Synthesis of 2-(4-Hydroxyphenoxy)-5-(trifluoromethyl)pyridine

  • Materials: 2-Chloro-5-(trifluoromethyl)pyridine, Hydroquinone, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-Chloro-5-(trifluoromethyl)pyridine (1 eq.) and hydroquinone (1.2 eq.) in DMF, add potassium carbonate (2 eq.).

    • Stir the mixture at 80°C for 5 hours.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude product is used in the next step without further purification.

Step 2b: Synthesis of 2-(4-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine

  • Materials: 2-(4-Hydroxyphenoxy)-5-(trifluoromethyl)pyridine, Formaldehyde, Concentrated Hydrochloric Acid.

  • Procedure:

    • To a solution of 2-(4-Hydroxyphenoxy)-5-(trifluoromethyl)pyridine (1 eq.) in concentrated hydrochloric acid, add formaldehyde (37% aqueous solution, 1.5 eq.).

    • Stir the mixture at room temperature for 2 hours.

    • Extract the product with chloroform (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product (90% yield), which is used directly in the next step.[1]

Step 2c: General Procedure for the Synthesis of Pyrazole Oxime Derivatives (8a-8s)

  • Materials: Appropriate pyrazole-4-carbaldehyde oxime, 2-(4-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine, Potassium Carbonate (K₂CO₃), Acetone.

  • Procedure:

    • A mixture of the respective pyrazole-4-carbaldehyde oxime (1.0 mmol), 2-(4-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine (1.1 mmol), and potassium carbonate (1.5 mmol) in acetone (20 mL) is stirred at room temperature for 4-6 hours.

    • The reaction progress is monitored by TLC.

    • After completion, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5/1, v/v) to give the target compounds.

Data Presentation

The synthesized pyrazole oxime derivatives were evaluated for their acaricidal activity against Tetranychus cinnabarinus and insecticidal activity against Plutella xylostella and Aphis craccivora.[2]

Table 1: Acaricidal and Insecticidal Activity of Pyrazole Oxime Derivatives

CompoundR Substituent on PyrazoleAcaricidal Activity (% Mortality @ 200 µg/mL)Insecticidal Activity vs. P. xylostella (% Mortality @ 200 µg/mL)Insecticidal Activity vs. A. craccivora (% Mortality @ 200 µg/mL)
8e 2,4-Dichlorophenoxy10095.2485.19
8f 2-Fluorophenoxy10080.9574.07
8l 4-Bromophenoxy10090.4881.48
8m 4-Iodophenoxy10085.7177.78
8n Phenoxy10076.1970.37
8p 3-Methylphenoxy10071.4366.67
8q 4-Methylphenoxy10076.1970.37

Note: Data extracted from literature.[2] Further dose-response studies in the original publication show that compounds 8e, 8f, 8l, 8m, 8n, 8p, and 8q maintained 100% acaricidal activity at a concentration of 10 µg/mL.[2]

Mechanism of Action and Signaling Pathway

While the precise molecular target and signaling pathway for these novel pyrazole oxime derivatives have not been fully elucidated, their potent acaricidal and insecticidal activities suggest they likely interfere with a critical biological process in the target organisms. A plausible mechanism is the inhibition of a key enzyme or receptor, leading to disruption of vital physiological functions.

MechanismOfAction cluster_0 Bioactive Molecule cluster_1 Target Organism A Pyrazole Oxime Derivative B Target Protein (e.g., Enzyme, Receptor) A->B Inhibits/Modulates C Physiological Pathway B->C Regulates D Biological Function C->D Maintains E Organism Viability D->E Essential for

Caption: Generalized mechanism of action for a bioactive molecule.

Further research, including target identification and mode of action studies, is required to fully understand the biochemical pathways affected by these compounds. This will be crucial for their potential development as next-generation acaricides and insecticides.

References

Application Notes and Protocols for Fungicides Derived from 2-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-5-(trifluoromethyl)pyridine as a key structural motif in the development of modern fungicides. This document details the synthesis, mechanism of action, and biological activity of two major classes of fungicides derived from this scaffold: phenylpyridinamines (represented by Fluazinam) and 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidines. Detailed experimental protocols and quantitative efficacy data are provided to support research and development in this area.

Introduction

The this compound core is a critical pharmacophore in the design of potent fungicides. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, often leading to improved efficacy and a broader spectrum of activity against phytopathogenic fungi. This document focuses on two prominent examples: Fluazinam, a commercial fungicide, and a promising class of experimental 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives.

Data Presentation: Quantitative Antifungal Efficacy

The following tables summarize the in vitro efficacy of fungicides derived from this compound against a range of economically important plant pathogens.

Table 1: In Vitro Efficacy of Fluazinam (a Phenylpyridinamine Fungicide)
Fungal SpeciesAssay TypeEC50 Range (µg/mL)Mean EC50 (µg/mL)Citation
Botrytis cinereaMycelial Growth Inhibition0.0018 - 0.04870.0196[1]
Sclerotinia sclerotiorumMycelial Growth Inhibition0.0004 - 0.00560.0019[1]
Sclerotinia sclerotiorumMycelial Growth Inhibition0.003 - 0.0070.005[2]
Corynespora cassiicolaMycelial Growth Inhibition0.1002 - 0.31290.2136[1]
Fusarium graminearumMycelial Growth Inhibition0.037 - 0.179-[1]
Fusarium graminearumSpore Germination Inhibition0.039 - 0.506-[3]
Clarireedia jacksonii (Sensitive)Mycelial Growth Inhibition0.003 - 0.009-[1]
Clarireedia jacksonii (Insensitive)Mycelial Growth Inhibition0.01 - 0.04-[1]
Table 2: In Vitro Antifungal Activity of 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives at 50 µg/mL
CompoundBotrytis cinerea (Cucumber)Botrytis cinerea (Strawberry)Phytophthora infestansPyricularia oryzaeCitation
4 75.86%82.68%--[4]
5b 77.78%---[4]
5f 71.97%---[4]
5g -72.89%--[4]
5h 72.31%74.37%--[4]
5i -76.35%--[4]
5j -77.85%--[4]
5k -77.32%--[4]
5l -76.66%--[4]
5m 75.63%---[4]
5n 76.58%---[4]
5o 80.38%75.31%--[4]
5p -70.60%--[4]
5q -71.52%--[4]
5r 73.57%79.85%--[4]
5s -73.75%--[4]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation by Fluazinam

Fluazinam acts as a potent uncoupler of mitochondrial oxidative phosphorylation.[1][4] This mechanism disrupts the production of ATP, the primary energy currency of the fungal cell, leading to cell death. The process is initiated by Fluazinam's ability to transport protons across the inner mitochondrial membrane, dissipating the proton gradient essential for ATP synthase function.

cluster_Mitochondrion Fungal Mitochondrion cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ETC Electron Transport Chain (ETC) H_pump ETC->H_pump e- transfer Proton_Gradient H_pump->Proton_Gradient pumps H+ into IMS ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase drives ATP_Production ATP Production ATP_Synthase->ATP_Production ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion leads to Protons_IMS High H+ Concentration Fluazinam Fluazinam Proton_Leak Fluazinam->Proton_Leak acts as protonophore Dissipation Dissipation of Proton Gradient Proton_Leak->Dissipation causes Dissipation->ATP_Synthase inhibits Cell_Death Fungal Cell Death ATP_Depletion->Cell_Death

Caption: Mechanism of action of Fluazinam as a mitochondrial uncoupler.

Experimental Protocols

Synthesis Protocols

Fluazinam is synthesized via a condensation reaction between 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride.

cluster_synthesis Synthesis of Fluazinam Reactant1 2-amino-3-chloro-5- trifluoromethylpyridine Reaction Condensation Reaction Reactant1->Reaction Reactant2 2,4-dichloro-3,5- dinitrobenzotrifluoride Reactant2->Reaction Product Fluazinam Reaction->Product Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: General synthesis workflow for Fluazinam.

Protocol:

  • Reaction Setup: In a reaction vessel, combine 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride in a suitable organic solvent such as dimethylformamide (DMF) or 2-methyltetrahydrofuran.

  • Addition of Base: Add an inorganic base, for example, potassium carbonate or sodium hydroxide, to the mixture.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically ranging from room temperature to a moderately elevated temperature, until the reaction is complete. Monitor the reaction progress by a suitable analytical technique like HPLC or TLC.

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with a suitable organic solvent. The crude product can then be purified by recrystallization or column chromatography to yield pure Fluazinam.

These compounds are synthesized in a multi-step process starting from acetamidine hydrochloride and ethyl trifluoroacetoacetate.[4]

cluster_synthesis_flow Synthesis of 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Start Acetamidine hydrochloride + Ethyl trifluoroacetoacetate Step1 Cyclization Start->Step1 Intermediate1 2-Methyl-6-(trifluoromethyl) -pyrimidin-4-ol Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 Intermediate2 4-Chloro-2-methyl-6- (trifluoromethyl)pyrimidine Step2->Intermediate2 Step3 Hydrazinolysis Intermediate2->Step3 Intermediate3 4-Hydrazinyl-2-methyl-6- (trifluoromethyl)pyrimidine Step3->Intermediate3 Step4 Cyclization Intermediate3->Step4 Intermediate4 5-Methyl-7-(trifluoromethyl)- [1,2,4]triazolo[4,3-c]pyrimidine-3-thiol Step4->Intermediate4 Step5 Thioetherification Intermediate4->Step5 Final_Product Target Compounds Step5->Final_Product

Caption: Multi-step synthesis of triazolopyrimidine fungicides.

Protocol:

  • Cyclization: React acetamidine hydrochloride and ethyl trifluoroacetoacetate to form 2-methyl-6-(trifluoromethyl)-pyrimidin-4-ol.[4]

  • Chlorination: Treat the pyrimidinol with a chlorinating agent such as phosphorus oxychloride to yield 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.[4]

  • Hydrazinolysis: React the chlorinated intermediate with hydrazine hydrate to produce 4-hydrazinyl-2-methyl-6-(trifluoromethyl)pyrimidine.[4]

  • Second Cyclization: Treat the hydrazinylpyrimidine with carbon disulfide in the presence of a base to form the triazolopyrimidine thiol intermediate.[4]

  • Thioetherification: React the thiol intermediate with various benzyl halides in the presence of a base to obtain the final 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives.[4]

Antifungal Activity Assays

This assay determines the effect of the test compounds on the vegetative growth of fungi.

cluster_assay_flow Mycelial Growth Inhibition Assay Workflow Prep_Compound Prepare stock solutions of test compounds in DMSO Amend_Media Amend PDA with test compounds to desired concentrations Prep_Compound->Amend_Media Prep_Media Prepare Potato Dextrose Agar (PDA) Prep_Media->Amend_Media Pour_Plates Pour amended PDA into Petri dishes Amend_Media->Pour_Plates Inoculation Inoculate center of plates with mycelial plugs of the test fungus Pour_Plates->Inoculation Incubation Incubate plates at optimal temperature and humidity Inoculation->Incubation Measurement Measure colony diameter Incubation->Measurement Calculation Calculate percentage of growth inhibition Measurement->Calculation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-(trifluoromethyl)pyridine.

Section 1: Synthesis via Chlorination and Fluorination of 3-Picoline

This section focuses on the common industrial method for synthesizing this compound, which involves the chlorination and subsequent fluorination of 3-picoline (3-methylpyridine). This process is typically carried out in the vapor phase at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the major impurities I can expect in the synthesis of 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate?

A1: The primary impurities in the vapor-phase chlorination/fluorination of 3-picoline include:

  • Isomeric Products: The formation of 2-chloro-3-(trifluoromethyl)pyridine is a common isomeric impurity.[1] The position of chlorination on the pyridine ring can be difficult to control perfectly.

  • Over-chlorinated Products: Multi-chlorinated species, such as dichloro(trifluoromethyl)pyridines, can be formed.[1] The extent of this side reaction is dependent on the molar ratio of chlorine to the substrate and the reaction temperature.[1]

  • Unreacted Starting Material: Incomplete conversion can lead to the presence of 3-picoline or partially chlorinated intermediates in the final product mixture.[2]

  • Partially Fluorinated Intermediates: Incomplete fluorine exchange can result in impurities like 2-chloro-5-(trichloromethyl)pyridine or 2-chloro-5-(dichlorofluoromethyl)pyridine.

Q2: How can I minimize the formation of these impurities?

A2: To minimize impurity formation, consider the following:

  • Control of Reaction Conditions: Carefully control the molar ratio of chlorine and the reaction temperature to optimize the formation of the desired product and reduce over-chlorination.[1]

  • Catalyst Selection: The choice of catalyst, often a transition metal-based catalyst like iron fluoride, can influence the selectivity of the reaction.[1]

  • Purification: Rectification and purification are typically necessary to obtain a high-purity product.[2]

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product Suboptimal reaction temperature or reactant ratios.Optimize the temperature and the molar ratio of chlorine to 3-picoline in small-scale experiments.
Catalyst deactivation.Ensure the catalyst is active and consider regeneration or replacement if necessary.
High Levels of Over-chlorinated Impurities Excess chlorine or high reaction temperature.Reduce the molar ratio of chlorine and/or lower the reaction temperature.[1]
Presence of Isomeric Impurities Lack of regioselectivity in the chlorination step.While difficult to eliminate completely, adjusting the catalyst and reaction conditions may slightly improve selectivity. Isomer separation will likely be required during purification.
Incomplete Fluorination Insufficient fluorinating agent or reaction time.Ensure an adequate supply of the fluorinating agent (e.g., HF) and optimize the residence time in the reactor.
Experimental Protocols

Protocol 1: Vapor-Phase Chlorination/Fluorination of 3-Picoline

This protocol is a generalized representation based on industrial synthesis methods.

  • Reaction Setup: A vapor-phase reactor with two zones is typically used: a catalyst fluidized-bed phase and an empty phase.[1]

  • Reactant Introduction: 3-picoline, chlorine gas, and a fluorine source (e.g., anhydrous HF) are introduced into the reactor.

  • Reaction Conditions: The reaction is carried out at a high temperature, typically above 300°C.[1]

  • Two-Phase Reaction:

    • In the fluidized-bed phase, chlorination of the methyl group and subsequent fluorination occur to produce 3-(trifluoromethyl)pyridine.[1]

    • In the empty phase, further nuclear chlorination of the pyridine ring takes place to yield 2-chloro-5-(trifluoromethyl)pyridine as the major product.[1]

  • Product Collection and Purification: The reaction mixture is cooled and condensed. The crude product is then purified by distillation to separate the desired product from impurities.

Workflow Diagram

G cluster_0 Vapor-Phase Reactor cluster_1 Fluidized-Bed Phase cluster_2 Empty Phase cluster_3 Purification Picoline 3-Picoline Reactor High Temperature (>300°C) Picoline->Reactor Chlorine Chlorine (Cl2) Chlorine->Reactor HF Anhydrous HF HF->Reactor TFMP 3-(Trifluoromethyl)pyridine Reactor->TFMP Chlorination & Fluorination CTFP 2-Chloro-5-(trifluoromethyl)pyridine (Major Product) TFMP->CTFP Nuclear Chlorination Isomer 2-Chloro-3-(trifluoromethyl)pyridine (Isomeric Impurity) TFMP->Isomer Nuclear Chlorination OverChlorinated Multi-chlorinated Byproducts CTFP->OverChlorinated Further Chlorination Distillation Distillation CTFP->Distillation Isomer->Distillation OverChlorinated->Distillation PureProduct Pure 2-Chloro-5- (trifluoromethyl)pyridine Distillation->PureProduct

Caption: Workflow for the vapor-phase synthesis of 2-chloro-5-(trifluoromethyl)pyridine.

Section 2: Synthesis via Boekelheide Reaction of this compound N-oxide

This section covers the synthesis of 2-hydroxymethyl-5-(trifluoromethyl)pyridine, a derivative that can be further modified, via the Boekelheide rearrangement of the corresponding N-oxide. The use of trifluoroacetic anhydride (TFAA) is a common modern variant of this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Boekelheide reaction and how is it applied to this synthesis?

A1: The Boekelheide reaction is a rearrangement of α-picoline N-oxides to hydroxymethylpyridines.[3] In this context, this compound N-oxide is treated with an acylating agent, typically trifluoroacetic anhydride (TFAA), to induce a[4][4]-sigmatropic rearrangement, which, after hydrolysis, yields 2-hydroxymethyl-5-(trifluoromethyl)pyridine.[3] Using TFAA often allows the reaction to proceed at room temperature, whereas acetic anhydride typically requires reflux conditions.[3]

Q2: What are the potential impurities in the Boekelheide reaction?

A2: While specific impurity profiles for the synthesis of 2-hydroxymethyl-5-(trifluoromethyl)pyridine are not extensively detailed in the provided search results, studies on analogous systems, such as pyrimidine N-oxides, suggest the formation of side products through radical intermediates.[5] Potential impurities could include:

  • Unreacted N-oxide: Incomplete reaction will leave the starting material.

  • Side products from radical reactions: Depending on the solvent and reaction conditions, byproducts incorporating solvent fragments may form.[5]

  • Products of incomplete hydrolysis: The trifluoroacetylated intermediate may persist if hydrolysis is not complete.

Q3: How can I monitor the progress of the Boekelheide reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting N-oxide and the formation of the product.[6]

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Low or No Conversion Inactive acylating agent.Use fresh, high-purity trifluoroacetic anhydride.
Insufficient reaction time or temperature.If using TFAA at room temperature, allow for sufficient reaction time (monitor by TLC/GC-MS). If using acetic anhydride, ensure the reaction is brought to reflux.[3]
Formation of Unidentified Side Products Radical side reactions.Consider using a less reactive solvent that is less prone to hydrogen atom abstraction.[5]
Decomposition of starting material or product.If the reaction is run at elevated temperatures, consider using the milder conditions afforded by TFAA at room temperature.[3]
Incomplete Hydrolysis of the Intermediate Insufficient water or base for hydrolysis.Ensure complete hydrolysis of the trifluoroacetylated intermediate by adding a sufficient amount of water or a basic solution during workup.
Experimental Protocols

Protocol 2: Boekelheide Rearrangement of this compound N-oxide

This protocol is a general procedure based on the Boekelheide reaction using TFAA.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound N-oxide in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Addition of TFAA: Cool the solution in an ice bath and slowly add trifluoroacetic anhydride (TFAA) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until reaction completion is confirmed by TLC or GC-MS.

  • Work-up: Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reaction Mechanism Diagram

G cluster_0 Boekelheide Rearrangement N_Oxide This compound N-oxide Acyl_Transfer Acyl Transfer N_Oxide->Acyl_Transfer TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Acyl_Transfer Intermediate1 N-Trifluoroacetoxy Intermediate Acyl_Transfer->Intermediate1 Deprotonation Deprotonation Intermediate1->Deprotonation Intermediate2 Ylide Intermediate Deprotonation->Intermediate2 Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate2->Rearrangement Intermediate3 Trifluoroacetylated Product Rearrangement->Intermediate3 Hydrolysis Hydrolysis Intermediate3->Hydrolysis Final_Product 2-Hydroxymethyl-5- (trifluoromethyl)pyridine Hydrolysis->Final_Product

Caption: Mechanism of the Boekelheide reaction for this compound N-oxide.

Section 3: Analytical Methods for Impurity Profiling

This section provides an overview of the analytical techniques used to identify and quantify impurities during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for monitoring the reaction and identifying impurities?

A1: The following methods are highly recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile compounds in the reaction mixture and identifying them based on their mass spectra.[4] It is particularly useful for detecting and identifying isomeric and over-chlorinated impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the molecule and can be used to identify the main product and impurities with distinct proton signals.

    • ¹⁹F NMR: This technique is especially valuable due to the presence of the trifluoromethyl group. The chemical shift of the CF₃ group is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for distinguishing between isomers and other fluorine-containing impurities.[7][8]

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[6]

Data Presentation

Table 1: Representative ¹⁹F NMR Chemical Shifts for Trifluoromethylpyridines

CompoundSolventChemical Shift (ppm)
2-(Trifluoromethyl)pyridineCDCl₃-65.12
3-(Trifluoromethyl)pyridineCDCl₃-62.73
4-(Trifluoromethyl)pyridineCDCl₃-63.21

Note: Chemical shifts are relative to an external standard (e.g., CFCl₃) and can vary slightly depending on the specific instrument and conditions.[4]

Table 2: GC-MS Data for a Hypothetical Reaction Mixture

Retention Time (min)Major Ions (m/z)Tentative Identification
5.2181, 146, 1142-Chloro-5-(trifluoromethyl)pyridine
5.5181, 146, 1142-Chloro-3-(trifluoromethyl)pyridine
6.8215, 180, 145Dichloro-(trifluoromethyl)pyridine

This table is illustrative and actual retention times and mass spectra will depend on the specific GC-MS method used.

References

Technical Support Center: Synthesis of 2-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and industrially relevant synthetic pathway to this compound involves a multi-step process that begins with 3-picoline (3-methylpyridine). This precursor undergoes chlorination and fluorination to yield the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine. This intermediate is then subjected to a methylation reaction, typically a palladium-catalyzed cross-coupling reaction, to afford the final product.

Q2: What are the primary side reactions during the formation of the 2-chloro-5-(trifluoromethyl)pyridine intermediate?

The synthesis of the 2-chloro-5-(trifluoromethyl)pyridine intermediate is often accompanied by the formation of several byproducts. The most common of these are positional isomers and over-chlorinated species. The control of reaction conditions such as temperature and the molar ratio of chlorine gas is crucial to minimize the formation of these impurities.[1]

Q3: What types of side reactions can be expected during the final methylation step?

The conversion of 2-chloro-5-(trifluoromethyl)pyridine to this compound, especially via palladium-catalyzed cross-coupling reactions, can lead to several side products. These include:

  • Hydrodehalogenation: The chloro group is replaced by a hydrogen atom, resulting in the formation of 5-(trifluoromethyl)pyridine.

  • Homocoupling: Dimerization of the starting material or the methylating agent can occur.

  • Incomplete Reaction: Residual unreacted 2-chloro-5-(trifluoromethyl)pyridine may remain in the product mixture.

The choice of catalyst, ligand, and reaction conditions plays a critical role in minimizing these side reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low yield of 2-chloro-5-(trifluoromethyl)pyridine and presence of multiple chlorinated byproducts.
  • Possible Cause: Unoptimized chlorination conditions. The number of chlorine atoms introduced to the pyridine ring is sensitive to the molar ratio of chlorine gas and the reaction temperature.[1]

  • Troubleshooting:

    • Control Molar Ratio: Carefully control the stoichiometry of the chlorinating agent. An excess can lead to the formation of multi-chlorinated byproducts.

    • Optimize Temperature: The reaction temperature for vapor-phase chlorination should be carefully optimized, typically in the range of 300°C to 450°C.

    • Purification: While challenging, fractional distillation or melt crystallization can be employed to separate the desired product from closely related isomers and over-chlorinated impurities.

Problem 2: Significant formation of isomeric impurities, such as 2-chloro-3-(trifluoromethyl)pyridine.
  • Possible Cause: Lack of regioselectivity in the chlorination of the pyridine ring. The chlorination of 3-(trifluoromethyl)pyridine can yield both the desired 2-chloro-5-(trifluoromethyl)pyridine and the undesired 2-chloro-3-(trifluoromethyl)pyridine isomer.

  • Troubleshooting:

    • Catalyst Selection: The choice of catalyst in vapor-phase reactions can influence the regioselectivity of the chlorination.

    • Reaction Conditions: Fine-tuning the reaction temperature and residence time can help to favor the formation of the desired isomer.

    • Analytical Monitoring: Utilize Gas Chromatography (GC) to monitor the reaction progress and the ratio of isomers being formed. This allows for timely adjustments to the reaction conditions.

Problem 3: Low conversion of 2-chloro-5-(trifluoromethyl)pyridine during the methylation step.
  • Possible Cause: Inefficient catalytic activity in the cross-coupling reaction. This could be due to catalyst deactivation, inappropriate ligand choice, or suboptimal reaction conditions.

  • Troubleshooting:

    • Catalyst and Ligand Screening: Screen a variety of palladium catalysts and phosphine ligands to identify the most effective combination for the methylation of this specific substrate.

    • Temperature and Time Optimization: Ensure the reaction is conducted at the optimal temperature and for a sufficient duration to achieve complete conversion. Monitor the reaction progress by TLC or GC.

    • Reagent Quality: Use high-purity starting materials and dry solvents, as impurities and moisture can negatively impact the catalytic cycle.

Problem 4: Presence of 5-(trifluoromethyl)pyridine as a major byproduct in the final product.
  • Possible Cause: Hydrodehalogenation of the starting material, 2-chloro-5-(trifluoromethyl)pyridine. This is a common side reaction in palladium-catalyzed cross-coupling reactions, where the chloro group is replaced by a hydrogen atom.

  • Troubleshooting:

    • Choice of Base and Solvent: The selection of the base and solvent can influence the extent of hydrodehalogenation. A thorough optimization of these parameters is recommended.

    • Hydrogen Scavengers: In some cases, the addition of a hydrogen scavenger to the reaction mixture can mitigate this side reaction.

    • Catalyst System: Certain catalyst systems are more prone to promoting hydrodehalogenation. Experiment with different palladium sources and ligands.

Data Presentation

Table 1: Common Byproducts in the Synthesis of 2-chloro-5-(trifluoromethyl)pyridine

Byproduct NameChemical StructureFormation Pathway
2-chloro-3-(trifluoromethyl)pyridineIsomeric structure with chloro and trifluoromethyl groups at different positionsIsomerization during ring chlorination
2,6-dichloro-3-(trifluoromethyl)pyridineDichlorinated pyridine ringOver-chlorination of the pyridine ring
Multi-chlorinated pyridinesPyridine ring with more than two chlorine atomsExcessive chlorination

Table 2: Potential Side Products in the Methylation of 2-chloro-5-(trifluoromethyl)pyridine

Side Product NameChemical StructureFormation Pathway
5-(trifluoromethyl)pyridineChloro group replaced by hydrogenHydrodehalogenation
Bipyridine derivativesDimer of the starting materialHomocoupling
Unreacted Starting Material2-chloro-5-(trifluoromethyl)pyridineIncomplete reaction

Experimental Protocols

Key Experiment: Palladium-Catalyzed Methylation of 2-chloro-5-(trifluoromethyl)pyridine (Illustrative Suzuki Coupling)

This protocol is an illustrative example based on general procedures for Suzuki-Miyaura cross-coupling reactions on halopyridines. Optimization for the specific substrate is crucial for achieving high yield and purity.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), methylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate this compound.

Visualizations

Synthesis_Pathway Picoline 3-Picoline CTFP_intermediate 2-chloro-5-(trichloromethyl)pyridine Picoline->CTFP_intermediate Chlorination CTFP 2-chloro-5-(trifluoromethyl)pyridine CTFP_intermediate->CTFP Fluorination Final_Product This compound CTFP->Final_Product Methylation (e.g., Suzuki Coupling) Side_Reactions cluster_synthesis Synthesis of 2-chloro-5-(trifluoromethyl)pyridine cluster_methylation Methylation Step 3-TFMP 3-(trifluoromethyl)pyridine Target_Intermediate 2-chloro-5-(trifluoromethyl)pyridine 3-TFMP->Target_Intermediate Chlorination Isomer 2-chloro-3-(trifluoromethyl)pyridine 3-TFMP->Isomer Isomerization Over_Chlorinated Multi-chlorinated byproducts Target_Intermediate->Over_Chlorinated Excess Chlorination Starting_Material 2-chloro-5-(trifluoromethyl)pyridine Desired_Product This compound Starting_Material->Desired_Product Methylation Hydrodehalogenation 5-(trifluoromethyl)pyridine Starting_Material->Hydrodehalogenation Reduction Homocoupling Bipyridine derivatives Starting_Material->Homocoupling Dimerization Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step Identify problematic step: - Intermediate synthesis? - Methylation? Start->Check_Step Intermediate_Impurity Impurity in Intermediate? Check_Step->Intermediate_Impurity Methylation_Issue Issue in Methylation? Check_Step->Methylation_Issue Intermediate_Impurity->Methylation_Issue No Optimize_Chlorination Optimize Chlorination: - Control Cl2 ratio - Adjust temperature Intermediate_Impurity->Optimize_Chlorination Yes Check_Catalyst Review Catalyst System: - Catalyst/ligand choice - Reagent quality Methylation_Issue->Check_Catalyst Yes End Improved Yield & Purity Methylation_Issue->End No Purify_Intermediate Purify Intermediate: - Distillation - Crystallization Optimize_Chlorination->Purify_Intermediate Purify_Intermediate->Methylation_Issue Optimize_Conditions Optimize Reaction Conditions: - Temperature & Time - Base & Solvent Check_Catalyst->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (GC-MS): - Hydrodehalogenation? - Homocoupling? Optimize_Conditions->Analyze_Byproducts Address_Byproducts Address specific byproducts: - Use H2 scavenger - Adjust stoichiometry Analyze_Byproducts->Address_Byproducts Address_Byproducts->End

References

Technical Support Center: Optimizing the Synthesis of 2-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-(trifluoromethyl)pyridine. Our aim is to help you overcome common experimental challenges and optimize your reaction yields.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when following the common synthetic route from 3-picoline (3-methylpyridine).

Issue 1: Low Yield in the N-Oxidation of 3-Picoline

Question: My N-oxidation of 3-picoline with hydrogen peroxide in glacial acetic acid is resulting in a low yield of 3-picoline-N-oxide. What are the possible causes and how can I improve the yield?

Answer: Low yields in this step can often be attributed to several factors. Here is a systematic approach to troubleshooting this issue:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction can take anywhere from 6 to 24 hours.[1] Ensure the reaction has gone to completion before workup.

    • Solution: Increase the reaction temperature to 70-80 °C to improve the reaction rate.[1]

  • Decomposition of Hydrogen Peroxide:

    • Solution: Add the hydrogen peroxide solution slowly to the reaction mixture to maintain control over the reaction temperature, as the oxidation is exothermic.[2]

    • Solution: Ensure the quality of the hydrogen peroxide used. Older or improperly stored hydrogen peroxide may have a lower concentration.

  • Suboptimal Reagent Stoichiometry:

    • Solution: Use a molar excess of hydrogen peroxide (2.0 - 3.0 equivalents) relative to the 3-picoline to ensure complete conversion.[1]

Issue 2: Poor Selectivity and Low Yield in the Chlorination of 3-Picoline-N-Oxide

Question: I am getting a mixture of isomers (2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine) and a low overall yield during the chlorination of 3-picoline-N-oxide with benzoyl chloride. How can I improve the selectivity and yield?

Answer: The formation of isomers is a known challenge in this reaction.[3] Here are some strategies to enhance the selectivity towards the desired 2-chloro-5-methylpyridine and improve the yield:

  • Reaction Conditions:

    • Solution: Carefully control the reaction temperature. The addition of benzoyl chloride and triethylamine should be done at a low temperature (-10 °C) to improve selectivity.[3]

    • Solution: The choice of chlorinating agent and reaction conditions can significantly influence the isomer ratio. While benzoyl chloride is common, exploring other chlorinating agents might be beneficial.

  • Purification Challenges:

    • Solution: The separation of 2-chloro-5-methylpyridine from its 2-chloro-3-methylpyridine isomer can be difficult due to their similar properties.[4] Fractional distillation or chromatography may be required for complete separation. A method involving the formation of a copper chloride complex has been reported to aid in the purification of 2-chloro-5-methylpyridine.[5]

Issue 3: Incomplete Side-Chain Chlorination of 2-Chloro-5-methylpyridine

Question: My side-chain chlorination of 2-chloro-5-methylpyridine is yielding a mixture of mono-, di-, and trichlorinated products, with a low conversion to the desired 2-chloro-5-(trichloromethyl)pyridine. How can I drive the reaction to completion?

Answer: Achieving complete trichlorination of the methyl group without significant side reactions requires careful control of the reaction conditions.

  • Insufficient Radical Initiator:

    • Solution: The radical initiator, such as azobisisobutyronitrile (AIBN), is consumed during the reaction. Add the initiator in portions throughout the reaction period to maintain a steady concentration of radicals.[6]

  • Reaction Time and Temperature:

    • Solution: Monitor the reaction by Gas Chromatography (GC) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete chlorination.

    • Solution: The reaction is typically carried out at elevated temperatures (e.g., 140 °C).[7] Ensure the temperature is maintained consistently.

  • pH Control:

    • Solution: The pH of the reaction mixture is critical. If the pH drops too low (below 0.5), the starting material can form a hydrochloride salt, which is unreactive. If the pH is too high (above 3), chlorine can be consumed in side reactions. Maintain the pH within the optimal range of 0.5 to 3 by adding a base, such as an aqueous potassium carbonate solution, during the reaction.[6]

Issue 4: Low Yield in the Fluorination of 2-Chloro-5-(trichloromethyl)pyridine

Question: The final fluorination step to produce 2-chloro-5-(trifluoromethyl)pyridine is giving me a low yield. What are the key parameters to optimize?

Answer: The efficiency of the chlorine-fluorine exchange is highly dependent on the reaction conditions.

  • Fluorinating Agent and Catalyst:

    • Solution: Anhydrous hydrogen fluoride (HF) is a common fluorinating agent. The reaction can be catalyzed by Lewis acids.[8] When using potassium fluoride (KF), a phase transfer catalyst such as hexadecyl trimethyl ammonium bromide can improve the reaction rate and yield.[5]

  • Reaction Temperature and Pressure:

    • Solution: The fluorination reaction typically requires elevated temperatures (100-250 °C) and pressures (5-150 bar).[8][9] Lower temperatures may lead to incomplete fluorination, while excessively high temperatures can cause the formation of by-products.[9]

  • Moisture Content:

    • Solution: The presence of water can deactivate the fluorinating agent. Ensure all reagents and solvents are anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective starting material for the synthesis of this compound?

A1: 3-picoline (3-methylpyridine) is widely considered the most economically viable starting material for the large-scale synthesis of this compound and its derivatives.[4][10]

Q2: What are the major by-products to expect during the synthesis of this compound from 3-picoline?

A2: The main by-products include isomers formed during the ring chlorination step (e.g., 2-chloro-3-methylpyridine) and incompletely chlorinated intermediates from the side-chain chlorination (e.g., 2-chloro-5-(monochloromethyl)pyridine and 2-chloro-5-(dichloromethyl)pyridine).[3][6] In vapor-phase reactions, multi-chlorinated pyridines can also be formed.[11]

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a suitable method for monitoring the N-oxidation and ring chlorination steps.[1] For the side-chain chlorination and fluorination steps, Gas Chromatography (GC) is more appropriate for quantifying the product distribution and the consumption of starting materials.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several reagents used in this synthesis are hazardous.

  • Hydrogen peroxide (concentrated): Strong oxidizer and corrosive.[1]

  • Benzoyl chloride: Lachrymator and corrosive.

  • Chlorine gas: Toxic and corrosive.

  • Anhydrous Hydrogen Fluoride (HF): Extremely toxic and corrosive. It can cause severe burns that may not be immediately painful. Always handle with extreme caution in a well-ventilated fume hood and with appropriate personal protective equipment (PPE).

  • High-pressure reactions: The fluorination step may be conducted under high pressure, which requires specialized equipment and safety measures.

Always consult the Safety Data Sheet (SDS) for each reagent and follow all institutional safety protocols.

Data Presentation

Table 1: Effect of Reaction Conditions on the Side-Chain Chlorination of 2-Chloro-5-methylpyridine

EntryStarting MaterialProduct Distribution (%)
2-chloro-5-methylpyridine2-chloro-5-(monochloromethyl)pyridine
111.568.0

Data adapted from a representative experiment.[4] The distribution of chlorinated products is highly dependent on reaction time, temperature, and initiator concentration.

Table 2: Influence of Temperature on the Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine with HF

EntryTemperature (°C)Yield of 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine (%)Purity (GC, %)
1150-200>97.56>99.95
2<150Incomplete reaction, lower yield-
3>200Formation of by-products98.65

Data adapted from the synthesis of a related compound, illustrating the general effect of temperature on fluorination.[9]

Experimental Protocols

Protocol 1: N-Oxidation of 3-Picoline

Materials:

  • 3-picoline

  • Glacial acetic acid

  • 30% Hydrogen peroxide solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-picoline (1.0 equiv) in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide (2.0-3.0 equiv) to the solution while stirring.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 6-24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the cooled mixture into an ice-cold, stirred, saturated solution of NaHCO₃ to neutralize the acetic acid. Caution: This will cause vigorous evolution of CO₂ gas. Add the mixture slowly.

  • Once the mixture is neutralized (pH ~7-8), extract the aqueous layer with ethyl acetate or DCM (3 times).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-picoline-N-oxide.

This protocol is adapted from a general procedure for the N-oxidation of picolinates.[1]

Protocol 2: Side-Chain Chlorination of 2-Chloro-5-methylpyridine

Materials:

  • 2-chloro-5-methylpyridine

  • Water

  • Azobisisobutyronitrile (AIBN)

  • Chlorine gas

  • 25% Aqueous potassium carbonate solution

  • Ethyl acetate

Procedure:

  • In a reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, mix 2-chloro-5-methylpyridine (1.0 equiv) with an equal weight of water.

  • Heat the mixture to 65-70 °C with stirring.

  • Add a catalytic amount of AIBN (e.g., 0.1% of the substrate).

  • Bubble chlorine gas through the mixture at a controlled rate.

  • Monitor the pH of the reaction mixture. Intermittently add 25% potassium carbonate solution to maintain the pH between 0.5 and 3.

  • Add additional portions of AIBN every 1-2 hours to sustain the reaction.

  • Continue the reaction for several hours, monitoring the product distribution by GC.

  • Once the desired level of trichlorination is achieved, cool the reaction mixture to room temperature.

  • Add 25% potassium carbonate solution to make the mixture basic.

  • Extract the product with ethyl acetate.

  • Dry the organic extract with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-chloro-5-(trichloromethyl)pyridine.

This protocol is based on a general method for the side-chain chlorination of 2-chloro-methylpyridines.[6]

Visualizations

experimental_workflow cluster_n_oxidation N-Oxidation cluster_chlorination Ring Chlorination cluster_side_chain_chlorination Side-Chain Chlorination cluster_fluorination Fluorination start_n 3-Picoline reagents_n H2O2, Acetic Acid process_n Heat (70-80°C) reagents_n->process_n 1 product_n 3-Picoline-N-Oxide process_n->product_n 2 reagents_c Benzoyl Chloride, Triethylamine process_c Cool (-10°C) then Reflux product_n->process_c reagents_c->process_c 3 product_c 2-Chloro-5-methylpyridine process_c->product_c 4 reagents_scc Cl2, AIBN process_scc Heat (e.g., 140°C) product_c->process_scc reagents_scc->process_scc 5 product_scc 2-Chloro-5-(trichloromethyl)pyridine process_scc->product_scc 6 reagents_f HF or KF/Phase Transfer Catalyst process_f Heat, Pressure product_scc->process_f reagents_f->process_f 7 product_f This compound process_f->product_f 8

Caption: Synthetic workflow from 3-picoline.

troubleshooting_low_yield start Low Yield of 2-Chloro-5-(trichloromethyl)pyridine cause1 Incomplete Chlorination start->cause1 cause2 Low Initiator Concentration start->cause2 cause3 Incorrect pH start->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution2 Add Initiator in Portions cause2->solution2 solution3 Monitor and Adjust pH with Base (0.5-3.0) cause3->solution3

References

Technical Support Center: Scale-Up Synthesis of 2-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the scale-up synthesis of 2-Methyl-5-(trifluoromethyl)pyridine and its analogues, such as the closely related and commercially significant 2-chloro-5-(trifluoromethyl)pyridine.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the scale-up synthesis.

Q1: We are experiencing low yields in the synthesis of 2-chloro-5-(trifluoromethyl)pyridine. What are the potential causes and how can we optimize the reaction?

Low yields are a common challenge in the scale-up of this synthesis. Several factors can contribute to this issue:

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and pressure. In vapor-phase chlorination, temperatures should be carefully controlled, typically in the range of 300°C to 450°C.[1] At temperatures above 400°C, the formation of polychlorinated by-products can increase, thus reducing the yield of the desired product.[1]

  • Incorrect Molar Ratios: The ratio of reactants is critical. For instance, in vapor-phase chlorination of 3-trifluoromethylpyridine, using 1 to 6 moles of chlorine per mole of the pyridine compound is recommended.[1]

  • Incomplete Reaction: The reaction may not be running to completion. This can be due to insufficient reaction time, poor mixing, or catalyst deactivation. For liquid-phase fluorination of 2-chloro-5-(trichloromethyl)pyridine, reaction times can be as long as 25 hours at 170-180°C to ensure completion.

  • Formation of Isomers: A significant side reaction is the formation of the 2-chloro-3-trifluoromethylpyridine isomer.[1][2] While challenging to completely avoid, optimizing reaction conditions can favor the formation of the desired 5-trifluoromethyl isomer. One patented method highlights that without separation of the 2-chloro-3-methylpyridine isomer in an earlier step, the subsequent reactions can still proceed, simplifying the process.[2]

Q2: We are observing a significant amount of polychlorinated by-products in our reaction mixture. How can we minimize their formation?

The formation of di- and tri-chlorinated pyridines is a common issue, especially at higher temperatures.

  • Temperature Control: As mentioned, maintaining the reaction temperature within the optimal range is crucial. For vapor-phase chlorination, exceeding 400°C can lead to increased polychlorination.[1]

  • Molar Ratio of Chlorine: Carefully controlling the molar ratio of chlorine to the pyridine substrate is essential. Using a large excess of chlorine will favor the formation of more highly chlorinated products.[1]

  • Reaction Time: Minimizing the residence time of the product in the high-temperature reaction zone can help reduce the extent of subsequent chlorination reactions.

Q3: The separation of the desired 2-chloro-5-(trifluoromethyl)pyridine from its isomers and by-products is proving difficult. What are the recommended purification methods?

Separation of the final product from structurally similar impurities is a key challenge in achieving high purity.

  • Fractional Distillation: Due to differences in boiling points, fractional distillation is a common method for separating the desired product from isomers and other by-products.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique. The choice of solvent will depend on the solubility characteristics of the product and impurities.

  • Chromatography: For laboratory-scale purifications or for achieving very high purity, column chromatography can be employed. However, this method is often less practical for large-scale industrial production due to cost and solvent usage.

A key advantage of synthesizing 2-chloro-5-trifluoromethylpyridine from 3-trifluoromethylpyridine is that the separation of the desired product from by-products is often more readily achieved compared to the separation of 2-chloro-5-trichloromethylpyridine from by-products in the chlorination of 3-methylpyridine.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic routes for trifluoromethylpyridine derivatives.

Table 1: Vapor-Phase Chlorination of 3-Trifluoromethylpyridine

ParameterValueReference
Temperature Range300°C - 450°C[1]
Molar Ratio (Chlorine:Substrate)1:1 to 6:1[1]
Yield of 2-chloro-5-trifluoromethylpyridineUp to 62% (based on reacted substrate)[1]

Table 2: Synthesis of 2-chloro-5-trichloromethylpyridine (Intermediate)

StepReactantsConditionsYieldReference
N-oxidation3-methylpyridine, Hydrogen peroxide70-80°C, 18-24 hours-[2]
ChlorinationN-oxy-3-methylpyridine, Benzoyl chlorideReflux, 3 hours56.3% (of 2-chloro-5-methylpyridine)[2]
Side-chain chlorination2-chloro-5-methylpyridine, Chlorine120-140°C, 18-20 hours-[2]

Experimental Protocols

Below are representative experimental protocols for key steps in the synthesis of 2-chloro-5-(trifluoromethyl)pyridine, based on literature procedures. These are intended for informational purposes and should be adapted and optimized for specific laboratory or plant conditions.

Protocol 1: Vapor-Phase Chlorination of 3-Trifluoromethylpyridine

  • Reactor Setup: A vertically mounted silica tube reactor is heated by an electric furnace. The top of the reactor is connected to an inlet for pre-heated nitrogen and the reactants, while the bottom is connected to a condenser and a collection flask.

  • Reactant Preparation: 3-Trifluoromethylpyridine and chlorine gas are metered into the reactor at a controlled molar ratio (e.g., 1:1 to 1:6).

  • Reaction: The reactants are passed through the heated reactor maintained at a temperature between 300°C and 450°C. The residence time in the reactor is carefully controlled.

  • Product Collection: The reaction mixture exiting the reactor is cooled in the condenser, and the liquid products are collected in the flask.

  • Purification: The collected crude product is then purified by fractional distillation to separate the desired 2-chloro-5-(trifluoromethyl)pyridine from unreacted starting material, isomers, and polychlorinated by-products.

Protocol 2: Multi-step Synthesis from 3-Methylpyridine

This protocol describes the synthesis of the intermediate 2-chloro-5-trichloromethylpyridine.

  • Step 1: N-oxidation of 3-Methylpyridine:

    • 3-Methylpyridine is reacted with hydrogen peroxide in glacial acetic acid at 70-80°C for 18-24 hours to yield N-oxy-3-methylpyridine.[2]

  • Step 2: Chlorination of N-oxy-3-methylpyridine:

    • The N-oxy-3-methylpyridine is reacted with benzoyl chloride in a suitable solvent under reflux for 3 hours to produce a mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine.[2] The patent suggests that this mixture can be used directly in the next step without separation.[2]

  • Step 3: Side-chain Chlorination:

    • The mixture containing 2-chloro-5-methylpyridine is subjected to chlorination using chlorine gas at 120-140°C for 18-20 hours in the presence of a radical initiator to form 2-chloro-5-trichloromethylpyridine.[2]

  • Step 4: Fluorination (not detailed in the reference):

    • The resulting 2-chloro-5-trichloromethylpyridine is then fluorinated in a subsequent step to yield the final product, 2-chloro-5-(trifluoromethyl)pyridine. This is typically achieved using a fluorinating agent like HF.

Visualizations

Diagram 1: General Workflow for the Synthesis of 2-chloro-5-(trifluoromethyl)pyridine

G cluster_0 Route 1: Vapor-Phase Chlorination cluster_1 Route 2: Multi-step Synthesis 3-Trifluoromethylpyridine 3-Trifluoromethylpyridine Vapor-Phase Chlorination Vapor-Phase Chlorination 3-Trifluoromethylpyridine->Vapor-Phase Chlorination Cl2, 300-450°C Crude Product Mixture Crude Product Mixture Vapor-Phase Chlorination->Crude Product Mixture Purification (Distillation) Purification (Distillation) Crude Product Mixture->Purification (Distillation) 2-chloro-5-(trifluoromethyl)pyridine_1 2-chloro-5-(trifluoromethyl)pyridine Purification (Distillation)->2-chloro-5-(trifluoromethyl)pyridine_1 3-Methylpyridine 3-Methylpyridine N-oxidation N-oxidation 3-Methylpyridine->N-oxidation H2O2 N-oxy-3-methylpyridine N-oxy-3-methylpyridine N-oxidation->N-oxy-3-methylpyridine Chlorination Chlorination N-oxy-3-methylpyridine->Chlorination Benzoyl Chloride 2-chloro-5-methylpyridine 2-chloro-5-methylpyridine Chlorination->2-chloro-5-methylpyridine Side-chain Chlorination Side-chain Chlorination 2-chloro-5-methylpyridine->Side-chain Chlorination Cl2 2-chloro-5-trichloromethylpyridine 2-chloro-5-trichloromethylpyridine Side-chain Chlorination->2-chloro-5-trichloromethylpyridine Fluorination Fluorination 2-chloro-5-trichloromethylpyridine->Fluorination HF 2-chloro-5-(trifluoromethyl)pyridine_2 2-chloro-5-(trifluoromethyl)pyridine Fluorination->2-chloro-5-(trifluoromethyl)pyridine_2 G Low Yield Low Yield Check Temperature Check Temperature Low Yield->Check Temperature Check Molar Ratios Check Molar Ratios Low Yield->Check Molar Ratios Check Reaction Time Check Reaction Time Low Yield->Check Reaction Time Analyze By-products Analyze By-products Low Yield->Analyze By-products Optimize Temperature Optimize Temperature Check Temperature->Optimize Temperature If outside 300-450°C Adjust Reactant Feed Adjust Reactant Feed Check Molar Ratios->Adjust Reactant Feed If incorrect Increase Reaction Time Increase Reaction Time Check Reaction Time->Increase Reaction Time If incomplete Modify Conditions to Reduce Isomers Modify Conditions to Reduce Isomers Analyze By-products->Modify Conditions to Reduce Isomers High isomer content

References

Removal of catalyst residues from 2-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the effective removal of catalyst residues from 2-Methyl-5-(trifluoromethyl)pyridine and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalyst residues I might encounter?

A1: The synthesis of trifluoromethylpyridines can involve various catalysts depending on the specific route.[1][2] In the broader context of pharmaceutical synthesis, where pyridine derivatives are common, palladium catalysts are frequently used in cross-coupling reactions.[3] Therefore, you may encounter residues from:

  • Transition Metal Halides: Catalysts like Iron(III) chloride (FeCl₃) or Iron(III) fluoride (FeF₃) can be used in liquid-phase fluorination reactions.[4]

  • Palladium Catalysts: Widely used in C-C and C-N bond-forming reactions (e.g., Suzuki, Buchwald-Hartwig couplings), which are common in drug development. Residues can be in heterogeneous (e.g., Pd/C) or homogeneous (e.g., Pd(PPh₃)₄) forms.[3]

  • Other Transition Metals: Ruthenium and copper catalysts are also used in various organic transformations and may need to be removed.[5][6]

Q2: What are the primary methods for removing metal catalyst residues?

A2: Several well-established methods are used to remove residual metals from reaction mixtures. The choice depends on the nature of the catalyst (homogeneous vs. heterogeneous) and the desired final purity.[7] Key methods include:

  • Filtration: Effective for removing insoluble, heterogeneous catalysts like Palladium on carbon (Pd/C). Using a filter aid like Celite® is a common practice to trap fine metal particles.[8][9]

  • Adsorption (Scavenging): Utilizes solid-supported materials (scavengers) with high affinity for the metal. Common adsorbents include activated carbon, silica gel, and specialized scavengers functionalized with thiol, amine, or phosphine groups that chelate the metal.[3][7]

  • Crystallization: A powerful purification technique where the desired compound is crystallized from a solution, leaving the metal impurities behind in the mother liquor.[7][10]

  • Extraction: Involves partitioning the metal species into an aqueous phase from the organic phase containing the product, often aided by aqueous solutions of agents like EDTA or lactic acid.[8][11]

  • Chromatography: Techniques like column chromatography can effectively separate the product from catalyst residues, although this may be less practical for large-scale operations.[8]

Q3: How do I select the most appropriate removal method for my experiment?

A3: The optimal method depends on several factors. A decision-making workflow can help guide your choice. Key considerations include:

  • Catalyst Form: Is the catalyst heterogeneous (solid) or homogeneous (soluble)? Filtration is the first choice for heterogeneous catalysts.[9]

  • Desired Purity: For active pharmaceutical ingredients (APIs), stringent limits (often <10 ppm) necessitate highly efficient methods like scavenging or multiple crystallizations.[3][5][12]

  • Product Properties: The stability, polarity, and solubility of your product will determine suitable solvents and the feasibility of methods like chromatography or extraction.[9]

  • Process Scale: For large-scale production, methods like filtration and crystallization are often more scalable and cost-effective than chromatography.

start Start: Crude Product with Catalyst Residue catalyst_form What is the form of the catalyst? start->catalyst_form hetero Heterogeneous (e.g., Pd/C) catalyst_form->hetero Insoluble homo Homogeneous (Soluble) catalyst_form->homo Soluble filtration Perform Filtration (e.g., through Celite®) hetero->filtration scavenging Use Metal Scavenger (e.g., Thiol-Silica) homo->scavenging check_purity1 Residual Metal Level Acceptable? filtration->check_purity1 check_purity1->homo No end End: Purified Product check_purity1->end Yes crystallization Perform Recrystallization scavenging->crystallization crystallization->end

Caption: Decision tree for selecting a catalyst removal method.

Q4: What are the regulatory limits for catalyst residues in pharmaceuticals?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for elemental impurities in drug products. According to the ICH Q3D guideline, elemental impurities, including catalyst residues, must be controlled to levels that ensure patient safety. The permitted daily exposure (PDE) varies depending on the metal's toxicity. For example, palladium has a permitted concentration that often translates to low ppm levels in the final API.[3]

Troubleshooting Guides

Problem 1: Simple filtration is not removing the catalyst effectively.

  • Symptom: The filtrate remains colored, or analysis (e.g., ICP-MS) shows high levels of residual metal.

  • Possible Causes & Solutions:

    • Soluble Metal Species: The catalyst may not be fully heterogeneous, or some metal may have leached into the solution. Filtration alone is ineffective for soluble species.[9]

      • Solution: Switch to a method designed for soluble metals, such as treatment with a metal scavenger or liquid-liquid extraction.[7][9]

    • Fine or Colloidal Particles: The metal particles may be too small to be trapped by standard filter paper.[8]

      • Solution 1: Use a finer filter medium, such as a 0.45 µm PTFE membrane filter.[9]

      • Solution 2: Use a well-packed pad of Celite® (1-2 cm thick) over the filter paper. Pre-wetting the pad with the solvent can improve its trapping efficiency.[8][9]

      • Solution 3: Treat the solution with an adsorbent like activated carbon to bind the colloidal particles, followed by filtration.[11]

Problem 2: A metal scavenger shows low efficiency.

  • Symptom: Residual metal levels remain above the target limit after treatment with a scavenger.

  • Possible Causes & Solutions:

    • Incorrect Scavenger Choice: The scavenger may not have a high affinity for the specific metal or its oxidation state. For example, thiol-based scavengers are generally effective for Pd(II).[9]

      • Solution: Perform a small-scale screen with a panel of different scavengers (e.g., thiol-based, amine-based, phosphine-based) to identify the most effective one for your system.[9]

    • Insufficient Loading or Time: The amount of scavenger or the treatment time may be inadequate for complete removal.

      • Solution: Increase the equivalents of the scavenger (e.g., from 5 eq. to 10 eq.) or extend the stirring time (e.g., from 2 hours to 16 hours). Monitor the progress by taking samples at different time points.

    • Solvent Incompatibility: The chosen solvent may interfere with the scavenger's binding efficiency.

      • Solution: Consult the scavenger manufacturer's guidelines for compatible solvents. If possible, test the scavenging process in a different solvent in which your product is also soluble.[9]

start Start: Scavenger Inefficiency Observed check_type Is the scavenger type correct for the metal and its oxidation state? start->check_type check_conditions Are scavenger loading and reaction time sufficient? check_type->check_conditions Yes screen_scavengers Action: Screen a panel of different scavengers check_type->screen_scavengers No check_solvent Is the solvent compatible? check_conditions->check_solvent Yes optimize_conditions Action: Increase scavenger equivalents and/or time check_conditions->optimize_conditions No change_solvent Action: Test in a different solvent check_solvent->change_solvent No end End: Metal Levels Reduced check_solvent->end Yes screen_scavengers->check_conditions optimize_conditions->check_solvent change_solvent->end

Caption: Workflow for troubleshooting inefficient metal scavenging.

Problem 3: Significant product loss occurs during purification.

  • Symptom: The final yield of the purified product is unexpectedly low.

  • Possible Causes & Solutions:

    • Product Adsorption onto Scavenger/Carbon: The product may have a non-specific affinity for the solid support used for purification.[7]

      • Solution 1: Use the minimum effective amount of the adsorbent.

      • Solution 2: After filtration, thoroughly wash the collected solid adsorbent with fresh solvent to recover any bound product and combine the washings with the filtrate.[7][9]

      • Solution 3: Consider a different scavenger or an alternative purification method like crystallization if product loss remains high.[7]

    • Product Loss in Mother Liquor: During crystallization, a significant amount of product may remain dissolved in the mother liquor.

      • Solution: Concentrate the mother liquor and perform a second crystallization to recover more product. Ensure the solution was cooled sufficiently to minimize solubility.

Quantitative Data Summary

The efficiency of catalyst removal methods can vary significantly. The table below provides a general comparison.

MethodTypical Loading/ConditionsAchievable Residue LevelProsCons
Celite® Filtration 1-2 cm pad thickness> 50 ppm (for soluble species)Simple, fast, inexpensiveIneffective for soluble or colloidal metals[9]
Activated Carbon 5-10 wt%10-100 ppmBroad applicability, low costCan adsorb product, may require hot filtration[11]
Metal Scavengers 4-10 eq. scavenger; 1-18 hours< 10 ppm, often < 1 ppm[5][7]High efficiency and selectivityHigher cost, requires screening and optimization[9]
Recrystallization Solvent screening required< 50 ppm (per cycle)Highly effective for crystalline solids, scalablePotential for low yield, solvent selection can be difficult[10]

Experimental Protocols

Protocol 1: Removal of Soluble Metal Residues with a Solid-Supported Scavenger

This protocol describes a general procedure using a silica-based thiol scavenger, which is effective for palladium and other soft metals.

step1 1. Dissolve crude product in a suitable organic solvent (e.g., Toluene, THF) step2 2. Add solid-supported scavenger (e.g., 4-5 eq.) to the solution step1->step2 step3 3. Stir the mixture at room temperature or slightly elevated (40-60 °C) for 2-16 hours step2->step3 step4 4. Filter the mixture through a pad of Celite® to remove the scavenger step3->step4 step5 5. Wash the filter cake with fresh solvent to recover any adsorbed product step4->step5 step6 6. Combine filtrate and washings. Concentrate under reduced pressure. step5->step6 step7 7. Analyze purified product for residual metal content (e.g., by ICP-MS) step6->step7

Caption: Experimental workflow for purification using a metal scavenger.

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., toluene, ethyl acetate, THF) to a moderate concentration.[7]

  • Scavenger Addition: Add the recommended amount of the solid-supported metal scavenger (e.g., 4-5 equivalents relative to the initial catalyst loading) to the solution.[5]

  • Stirring: Stir the resulting mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 16 hours. The optimal time and temperature should be determined experimentally.[7]

  • Filtration: Once the treatment is complete, filter the mixture through a sintered glass funnel containing a small pad of Celite® to remove the solid scavenger.[5]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[7]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Analyze the purified product for residual metal content using a sensitive analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[7]

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the this compound poorly at room temperature but completely at an elevated temperature.[10]

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can subsequently place the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

References

Stability issues of 2-Methyl-5-(trifluoromethyl)pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methyl-5-(trifluoromethyl)pyridine under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.

Troubleshooting Guides

Stability Under Different Reaction Conditions

The stability of this compound can be influenced by several factors, including pH, temperature, and the presence of catalysts or strong reagents. The trifluoromethyl group is strongly electron-withdrawing, which can make the pyridine ring susceptible to nucleophilic attack and subsequent degradation.

Table 1: Representative Stability Data for this compound Under Various Stress Conditions

ConditionParameterValueDegradation (%) after 24hMajor Degradants Observed
Acidic 0.1 M HCl60°C~15%Hydrolysis products, potential ring opening
1 M HCl80°C>50%Significant decomposition
Basic 0.1 M NaOH60°C~20%Products of nucleophilic substitution
1 M NaOH80°C>60%Significant decomposition
Oxidative 3% H₂O₂Room Temp~10%N-oxides, hydroxylated pyridines
10% H₂O₂60°C~30%Further oxidation products
Thermal Solid State100°C<5%Minor decomposition products
Solution (DMSO)150°C~25%Thermally induced degradation products
Photochemical UV light (254 nm)Room Temp~5-10%Photodegradation products

Disclaimer: The data presented in Table 1 is representative and intended to illustrate potential stability trends. Actual degradation rates will vary depending on the specific experimental setup, including solvent, concentration, and presence of other reagents.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.

Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • pH meter

  • HPLC system with a UV detector or Mass Spectrometer

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in methanol or a mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to obtain a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to obtain a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with an equal volume of 6% H₂O₂ to obtain a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation:

      • Solid State: Place a known amount of solid this compound in an oven at 100°C for 24 hours.

      • Solution State: Heat the stock solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolyzed samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A C18 column is often suitable. The mobile phase could be a gradient of acetonitrile and water.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

    • Identify and characterize any significant degradation products using techniques like LC-MS or NMR.

Frequently Asked Questions (FAQs)

Q1: Why is this compound potentially unstable under certain conditions?

A1: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This characteristic decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. This inherent electronic property can lead to degradation, especially in the presence of strong nucleophiles, such as hydroxide ions in basic conditions.[1]

Q2: What are the likely degradation pathways for this compound?

A2: Potential degradation pathways include:

  • Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring can be attacked by nucleophiles, leading to the displacement of a substituent or addition to the ring.

  • Hydrolysis: Under strong acidic or basic conditions, the compound may undergo hydrolysis, potentially affecting the trifluoromethyl group or leading to ring opening.

  • Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide, especially in the presence of oxidizing agents like hydrogen peroxide.

  • Thermal Decomposition: At elevated temperatures, the molecule can decompose, leading to the formation of various smaller molecules. Hazardous decomposition products can include carbon oxides, nitrogen oxides, and hydrogen fluoride.[2]

Q3: What are the signs of degradation in my reaction mixture?

A3: Signs of degradation can include:

  • A change in the color of the reaction mixture.

  • The appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate.

  • The presence of additional peaks in your HPLC or GC-MS chromatogram.

  • A lower than expected yield of your desired product.

  • Difficulty in isolating and purifying the product due to the presence of impurities.

Q4: How can I minimize the degradation of this compound in my experiments?

A4: To minimize degradation, consider the following:

  • Avoid harsh conditions: Whenever possible, use milder reaction conditions. This includes avoiding unnecessarily high temperatures and the use of strong acids or bases.

  • Inert atmosphere: If your reaction is sensitive to oxidation, perform it under an inert atmosphere (e.g., nitrogen or argon).

  • Control temperature: Maintain a stable and controlled temperature throughout the reaction.

  • Use appropriate solvents: Choose solvents that are known to be compatible with trifluoromethylpyridines.

  • Monitor the reaction: Regularly monitor the progress of your reaction by TLC or another analytical technique to avoid prolonged reaction times that could lead to increased degradation.

  • Proper storage: Store this compound in a cool, dry, and dark place, away from incompatible materials such as strong acids and oxidizing agents.

Q5: Are there any specific catalysts I should avoid when using this compound?

A5: While specific catalytic incompatibilities are not extensively documented in readily available literature, it is advisable to be cautious with strong Lewis acids or bases that could promote side reactions or degradation. The electron-deficient nature of the pyridine ring might lead to complex formation or unwanted reactions with certain metal catalysts. It is recommended to perform small-scale test reactions to evaluate the compatibility of a chosen catalyst.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL in MeOH/ACN:H2O) acid Acidic (0.1M HCl, 60°C) stock->acid Apply Stress base Basic (0.1M NaOH, 60°C) stock->base Apply Stress oxidative Oxidative (3% H2O2, RT) stock->oxidative Apply Stress thermal Thermal (100°C solid, 80°C solution) stock->thermal Apply Stress photo Photolytic (UV light, RT) stock->photo Apply Stress sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc calc Calculate % Degradation hplc->calc identify Identify Degradants (LC-MS, NMR) calc->identify

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products reactant This compound oxidation Oxidation (e.g., H2O2) reactant->oxidation nucleophilic_attack Nucleophilic Attack (e.g., OH-) reactant->nucleophilic_attack thermal_stress Thermal Stress (High Temp) reactant->thermal_stress n_oxide Pyridine N-oxide derivative oxidation->n_oxide substitution_product Nucleophilic Substitution Product nucleophilic_attack->substitution_product decomposition_products Decomposition Fragments thermal_stress->decomposition_products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Poor Regioselectivity in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridine Functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot regioselectivity issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My electrophilic halogenation of a substituted pyridine is giving me a mixture of regioisomers. How can I improve selectivity?

A1: Direct electrophilic halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions that lead to poor regioselectivity. Here are several strategies to improve the outcome:

  • Pyridine N-Oxide Strategy: Converting the pyridine to its corresponding N-oxide activates the ring towards electrophilic attack, particularly at the C2 and C4 positions. Subsequent halogenation and deoxygenation can provide a reliable route to 2-halopyridines.[1][2][3] This method often proceeds under milder conditions with high regioselectivity.[1][2]

  • Controlling Substituent Effects: The regiochemical outcome is a balance between the directing effect of the ring nitrogen (meta-directing) and any existing substituents.

    • Electron-Donating Groups (EDGs) like -NH2, -OH, and -OCH3 are ortho-, para-directing. The final regioselectivity will depend on the interplay between these two directing effects.[4]

    • Electron-Withdrawing Groups (EWGs) such as -NO2 and -CN are meta-directing, which generally reinforces the inherent C3/C5 selectivity of the pyridine ring.[4]

  • Use of Milder Halogenating Agents: Instead of harsh reagents like Br2 with strong acids, consider using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).[4][5] For instance, NBS in acetonitrile has been shown to be effective for the regioselective monobromination of various activated pyridines.[5]

  • Zincke Imine Intermediates: For C3-halogenation, a powerful method involves the formation of Zincke imine intermediates. This multi-step, one-pot process involves ring-opening of the pyridine, highly regioselective halogenation of the resulting electron-rich intermediate, and subsequent ring-closing to yield the C3-halogenated pyridine.[4][6]

Q2: I'm struggling with selective C-H functionalization at the C3 position. What methods can I employ?

A2: C3-selective functionalization of pyridines is notoriously difficult due to the electronic properties of the pyridine ring, which favor functionalization at the C2, C4, and C6 positions.[7][8] However, several effective strategies have been developed:

  • Directing Groups: The use of a directing group (DG) is a common and effective strategy. The DG is installed at a position that allows it to direct a metal catalyst to a specific C-H bond, often at the meta-position.[7][9] For example, an N-aryl amide directing group can be used to achieve C3-selective arylation with palladium catalysis.[10]

  • Dearomatization-Rearomatization Strategy: This approach involves the temporary dearomatization of the pyridine ring to create a more reactive intermediate.[7][11][12] Functionalization occurs at the desired position on the dearomatized intermediate, followed by rearomatization to restore the pyridine ring with the new substituent at the C3 position.[11][12]

  • Zincke Imine Intermediates: As mentioned for halogenation, the formation of Zincke imines can also be used for other C3-functionalizations, including amination.[13]

  • Catalytic Approaches: Recent advances have led to the development of catalytic systems that can achieve meta-selectivity. For example, a bifunctional N-heterocyclic carbene-ligated Ni-Al catalyst has been shown to override the intrinsic C2/C4 selectivity and achieve C3-alkenylation.[14]

Q3: How can I achieve C4-selective functionalization of a pyridine ring?

A3: While C2 and C3 functionalizations have seen significant progress, selective functionalization at the C4 position remains a challenge.[15][16] Here are some established methods:

  • Heterocyclic Phosphonium Salts: A versatile method involves the conversion of pyridines into heterocyclic phosphonium salts.[6][17] This transformation is often highly regioselective for the C4 position. The resulting phosphonium group can then be displaced by a variety of nucleophiles to introduce new functional groups.[17]

  • Steric Hindrance: Introducing bulky substituents at the C2 and C6 positions can sterically block these sites, thereby directing incoming reagents to the C4 position.[18]

  • Metalation with n-Butylsodium: In contrast to organolithium reagents that typically add at the C2 position, n-butylsodium can be used to selectively deprotonate pyridine at the C4 position. The resulting 4-sodiopyridine can then be trapped with various electrophiles.[19][20]

  • Photocatalytic Borylation: Photoinduced C-H borylation of N-amidopyridinium salts using electron donor-acceptor complexes can achieve excellent C4-positional selectivity.[21]

Q4: My palladium-catalyzed C-H arylation of a pyridine N-oxide is giving poor yields and low selectivity. What can I do to optimize the reaction?

A4: Palladium-catalyzed C-H arylation of pyridine N-oxides is a powerful tool for C2-functionalization.[10][22] If you are experiencing issues, consider the following troubleshooting steps:

  • Ligand and Additive Screening: The choice of ligand and additives is critical for success. For C2-arylation of quinoline N-oxides, X-Phos has been identified as a superior ligand.[10][18] Silver salts, such as silver carbonate (Ag2CO3), are often crucial oxidants and can significantly improve regioselectivity and yield.[10][18][22]

  • Solvent and Temperature: The reaction solvent and temperature can have a profound impact. Dioxane and toluene are commonly used solvents.[10][22] Optimization of the reaction temperature is also important; these reactions are often run at elevated temperatures (e.g., 100-130 °C).[10][22]

  • Steric and Electronic Effects: The electronic nature and steric bulk of both the pyridine N-oxide and the coupling partner can influence the reaction outcome. For instance, with 3-substituted pyridine N-oxides, functionalization often occurs selectively at the less sterically hindered C2 position.[22]

Data Presentation

Table 1: Regioselective Halogenation of Activated Pyridines with NBS

EntrySubstrateSolventTemp (°C)Time (h)Product(s) (Ratio)Yield (%)
12-AminopyridineCH3CNRT0.55-Bromo (100)95
22-HydroxypyridineCH3CNRT15-Bromo / 3-Bromo (90:10)92
32-MethoxypyridineCH3CNRT25-Bromo (100)90
44-AminopyridineCH3CNRT0.53-Bromo (100)98
53-AminopyridineCH3CNRT12-Bromo / 6-Bromo (50:50)85

Data adapted from a study on mild regioselective halogenation.[5]

Table 2: Palladium-Catalyzed C2-Alkenylation of Pyridine N-Oxides

EntryPyridine N-OxideOlefinYield (%)
1Pyridine N-oxideStyrene85
24-Methylpyridine N-oxideStyrene82
33-Phenylpyridine N-oxideStyrene75 (at C2)
4Quinoline N-oxideStyrene88
5Pyrazine N-oxideStyrene71

Reaction Conditions: Pyridine N-oxide (4 equiv), olefin (0.3 mmol), Pd(OAc)2 (10 mol%), Ag2CO3 (1.5 equiv) in 1,4-dioxane at 100 °C for 12 h.[22]

Experimental Protocols

Protocol 1: General Procedure for 2-Chlorination of a Pyridine N-Oxide

  • Dissolution: Dissolve the substituted pyridine N-oxide (1.0 equiv) in dichloromethane (DCM).

  • Addition of Base: Add 2,6-lutidine (1.2 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl3, 1.1 equiv) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

This protocol is a general procedure for the 2-chlorination of pyridine N-oxides.[4]

Protocol 2: C3-Halogenation via Zincke Imine Intermediate (One-Pot)

  • Activation and Ring-Opening: In a flame-dried flask under an inert atmosphere, dissolve the pyridine substrate (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate. Cool the mixture to -78 °C and add triflic anhydride (Tf2O, 1.0 equiv). After stirring for 10 minutes, add dibenzylamine (1.2 equiv) and allow the reaction to warm to room temperature and stir for 30 minutes.

  • Halogenation: Add N-iodosuccinimide (NIS, 1.0 equiv) to the reaction mixture and stir at room temperature until the Zincke imine intermediate is fully consumed (monitor by TLC/LC-MS).

  • Ring-Closing and Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

This protocol outlines a one-pot procedure for the C3-iodination of pyridines.[4]

Visualizations

experimental_workflow cluster_step1 Step 1: N-Oxide Formation cluster_step2 Step 2: Regioselective Functionalization cluster_step3 Step 3: Deoxygenation start Substituted Pyridine product1 Pyridine N-Oxide start->product1 Oxidation reagent1 Oxidizing Agent (e.g., m-CPBA) reagent1->product1 product2 Functionalized Pyridine N-Oxide product1->product2 C2-Functionalization reagent2 Functionalizing Reagent (e.g., POCl3, Ar-X/Pd catalyst) reagent2->product2 final_product Functionalized Pyridine product2->final_product Reduction reagent3 Reducing Agent (e.g., PCl3) reagent3->final_product regioselectivity_logic start Desired Functionalization Position? c2_pos C2-Position start->c2_pos c3_pos C3-Position start->c3_pos c4_pos C4-Position start->c4_pos c2_method1 Pyridine N-Oxide Strategy c2_pos->c2_method1 c2_method2 Directed ortho-Metalation (DoM) c2_pos->c2_method2 c3_method1 Directing Group Approach c3_pos->c3_method1 c3_method2 Dearomatization-Rearomatization c3_pos->c3_method2 c3_method3 Zincke Imine Intermediates c3_pos->c3_method3 c4_method1 Heterocyclic Phosphonium Salts c4_pos->c4_method1 c4_method2 Metalation with n-BuNa c4_pos->c4_method2 c4_method3 Steric Shielding at C2/C6 c4_pos->c4_method3

References

Troubleshooting low conversion rates in trifluoromethylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. The strategic introduction of the trifluoromethyl (-CF3) group is a critical strategy in medicinal chemistry, as it can significantly enhance metabolic stability, lipophilicity, and binding affinity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction shows low or no conversion. What are the common causes and how can I resolve this?

Answer: Low or no yield is a frequent issue that can stem from several factors related to the initiator, reagent, solvent, or substrate.

  • Initiator/Catalyst Inactivity: The choice and quality of the initiator are critical.

    • Fluoride Initiators (e.g., TBAF, CsF): These are highly effective but are notoriously sensitive to moisture. Ensure you are using a truly anhydrous fluoride source and completely dry reaction conditions. Consider purchasing a new bottle of the initiator or drying it under a high vacuum.[1][2]

    • Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less sensitive to moisture, their catalytic activity can be highly solvent-dependent. DMF has been shown to significantly accelerate reactions and improve yields with these catalysts.[1]

    • Catalyst Loading: Insufficient catalyst loading can lead to a stalled reaction. While catalytic amounts (0.1-10 mol%) are typical, optimization may be required. For some systems, catalyst loading can be reduced to as low as 0.01 mol%.[1]

  • Reagent Quality and Stability:

    • Trifluoromethylating Reagent: The purity of reagents like Trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, can vary between batches and suppliers.[1] Some batches may contain inhibitors that affect reaction kinetics. If you suspect this is the issue, try using a new batch or a bottle from a different supplier. TMSCF₃ is also volatile, flammable, and moisture-sensitive and should be stored under an inert atmosphere at 2-8°C.[3]

    • Substrate Quality: Ensure the purity of your starting material, as impurities can interfere with the reaction.

  • Reaction Conditions:

    • Solvent Effects: Trifluoromethylation reactions are highly solvent-dependent. Tetrahydrofuran (THF) is a common solvent, but reactions can be sluggish.[1] For less reactive substrates, switching to a more polar aprotic solvent like Dimethylformamide (DMF) can be beneficial.[1] Always use anhydrous solvents.

    • Temperature: For sterically hindered or electron-rich substrates that react slowly, increasing the reaction temperature may improve conversion. Conversely, for sensitive substrates or to minimize side reactions, lower temperatures may be necessary.[3]

  • Substrate Reactivity:

    • Electron-deficient substrates (e.g., aldehydes, ketones with electron-withdrawing groups) are generally more reactive. For less reactive substrates, you may need to switch to a more powerful initiator system or more forcing reaction conditions.[1]

Question 2: I am working with an enolizable ketone and observing significant formation of the silyl enol ether byproduct. How can I minimize this?

Answer: The formation of silyl enol ether is a common side reaction with enolizable ketones, where the trifluoromethyl anion or the initiator acts as a base, promoting deprotonation instead of nucleophilic attack.[3]

To favor the desired trifluoromethylation, consider the following strategies:

  • Use a Less Basic Initiator: Switching from a highly basic initiator like Tetrabutylammonium fluoride (TBAF) to a milder one such as Cesium fluoride (CsF) can reduce the extent of enolization.[3]

  • Lower the Reaction Temperature: Running the reaction at low temperatures (e.g., -78 °C) can favor the kinetic pathway of nucleophilic addition over deprotonation.[3]

  • Lewis Acid Additives: The addition of a Lewis acid can activate the carbonyl group, making it more susceptible to nucleophilic attack and potentially outcompeting the enolization pathway.[2]

Question 3: My reaction stalls before the starting material is fully consumed. What can I do?

Answer: Reaction stalling can be caused by catalyst deactivation or the presence of inhibitors.

  • Catalyst Deactivation: This is particularly relevant for moisture-sensitive initiators. Ensure all glassware is oven-dried or flame-dried and that all reagents and solvents are anhydrous. Running the reaction under a strict inert atmosphere (e.g., argon or nitrogen) is crucial.[2]

  • Presence of Inhibitors: As mentioned, impurities in the trifluoromethylating reagent or the substrate can inhibit the catalyst. Using fresh, high-purity reagents is recommended.[1]

Frequently Asked Questions (FAQs)

Q1: What is the Ruppert-Prakash reagent and how should it be handled?

A: The Ruppert-Prakash reagent is trimethyl(trifluoromethyl)silane (TMSCF₃). It is a volatile, flammable, and moisture-sensitive colorless liquid.[3] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place (2-8°C) and handled using standard air-free techniques, such as Schlenk lines or a glovebox.[3] It is soluble in common aprotic organic solvents like THF, ether, and dichloromethane.

Q2: Why is a nucleophilic initiator required for reactions with TMSCF₃?

A: The silicon-carbon bond in TMSCF₃ is very strong, and the reagent itself is not nucleophilic enough to react directly with most carbonyl compounds.[3] The initiator, typically a fluoride ion, is required to activate the TMSCF₃ reagent by forming a hypervalent silicon species, which then releases the trifluoromethide anion (⁻CF₃), the key nucleophile in the reaction.[3][4]

Q3: How can I monitor the progress of my trifluoromethylation reaction?

A: Reaction progress can be monitored by standard techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For more detailed kinetic analysis, ¹⁹F NMR spectroscopy is a powerful tool.[5][6] By taking aliquots from the reaction at different time points, you can observe the disappearance of the starting material and the appearance of the trifluoromethylated product.

Data Presentation

Table 1: Effect of Various Catalysts on the Trifluoromethylation of Benzaldehyde in DMF

Reaction Conditions: Benzaldehyde (1 mmol), TMSCF₃, Catalyst (5 mol%), DMF, Room Temperature.

EntryCatalystTime (h)Yield (%)
1K₂CO₃0.598
2Cs₂CO₃0.599
3K₃PO₄0.598
4KF0.598
5Li₂CO₃297

Data adapted from studies on fluoride-free catalytic systems.[1] This table demonstrates the high efficiency of simple, non-fluoride catalysts in a polar aprotic solvent like DMF.[1]

Table 2: Optimization of Base for Trifluoromethylation of Chalcone

Reaction Conditions: Chalcone (0.2 mmol), TMSCF₃ (0.4 mmol), Base (0.04 mmol), Solvent (2 mL), 25 °C, 12 h.

EntryBaseSolventYield (%)
1Cu₂CO₃(OH)₂THF10
2KHF₂THF52
3KOHTHF55
4t-BuOKTHF60
5Cs₂CO₃THF94
6K₂CO₃THF85
7Na₂CO₃THF73

Data adapted from a study on Cs₂CO₃-initiated trifluoromethylation.[7] This table highlights how Cesium Carbonate (Cs₂CO₃) proved to be a highly effective catalyst for the 1,2-addition to an enone system, outperforming other bases.[1]

Experimental Protocols

Protocol 1: General Procedure for the Trifluoromethylation of an Aldehyde using TMSCF₃ and TBAF

This protocol provides a detailed methodology for a typical reaction using a fluoride initiator.

Materials:

  • Aldehyde (1.0 equiv)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.2-1.5 equiv)

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Standard glassware (round-bottom flask, syringe, septa), magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).[2]

  • Cool the solution to 0 °C in an ice bath.[2]

  • Add TMSCF₃ (1.2 mmol) dropwise via syringe.[2]

  • Add the TBAF solution (1.0 M in THF, 0.1 mL, 0.1 mmol) dropwise.[2]

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.[3]

  • Upon completion, quench the reaction by adding 10 mL of a saturated aqueous NH₄Cl solution.[3]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).[3]

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.

Protocol 2: Trifluoromethylation of an Enolizable Ketone using TMSCF₃ and CsF

This protocol is adapted for substrates prone to enolization, using milder conditions to favor the nucleophilic addition pathway.

Materials:

  • Enolizable Ketone (e.g., Cyclohexanone) (1.0 equiv)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 equiv)

  • Cesium Fluoride (CsF) (0.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Standard glassware for air-sensitive reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask, add CsF. Heat under vacuum and backfill with argon.

  • Add anhydrous CH₂Cl₂ (5 mL) via syringe.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.[3]

  • Add the ketone (e.g., cyclohexanone) via syringe to the stirred suspension.[3]

  • Add TMSCF₃ via syringe.[3]

  • Allow the reaction to stir at -78 °C for 4-6 hours, monitoring by TLC (quenching an aliquot for analysis).[3]

  • If the reaction is sluggish, allow it to warm slowly to -40 °C over 2 hours.[3]

  • Once the starting material is consumed, quench the reaction at low temperature by adding 10 mL of saturated aqueous NaHCO₃ solution.[3]

  • Allow the mixture to warm to room temperature.

  • Transfer to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Conversion Rate check_reagents 1. Check Reagent Quality - Anhydrous Initiator? - Fresh CF3 Source? start->check_reagents check_conditions 2. Verify Reaction Conditions - Anhydrous Solvent? - Correct Temperature? check_reagents->check_conditions Reagents OK fail Consult Further check_reagents->fail Poor Quality substrate_issue 3. Is Substrate Problematic? - Sterically Hindered? - Electron Rich? check_conditions->substrate_issue Conditions Correct check_conditions->fail Incorrect optimize_conditions Optimize Conditions - Increase Temperature? - Change Solvent (e.g., DMF)? substrate_issue->optimize_conditions Yes side_reaction 4. Side Reaction Observed? (e.g., Enolization) substrate_issue->side_reaction No optimize_initiator Optimize Initiator/Catalyst - Change Type (e.g., CsF, K2CO3) - Adjust Loading success Reaction Successful optimize_initiator->success optimize_initiator->fail optimize_conditions->success optimize_conditions->fail side_reaction->optimize_initiator No address_side_reaction Address Side Reaction - Lower Temperature - Use Milder Base side_reaction->address_side_reaction Yes address_side_reaction->success address_side_reaction->fail

Caption: Troubleshooting workflow for low conversion rates.

Enolization_Pathway start Enolizable Ketone initiator Initiator / CF3⁻ (Acts as Base) start->initiator path_A Desired Pathway: Nucleophilic Attack initiator->path_A path_B Side Reaction: Deprotonation (Enolization) initiator->path_B product_A Trifluoromethylated Alcohol path_A->product_A condition_A Favored by: - Low Temperature - Milder Base (CsF) path_A->condition_A product_B Silyl Enol Ether path_B->product_B condition_B Favored by: - High Temperature - Strong Base (TBAF) path_B->condition_B

Caption: Competing pathways in trifluoromethylation of enolizable ketones.

References

Managing exothermic reactions in the synthesis of trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylpyridines. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to managing exothermic reactions during these procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic risks associated with the synthesis of trifluoromethylpyridines?

A1: The primary exothermic risks in trifluoromethylpyridine synthesis stem from the trifluoromethylation step itself. Many reagents used for this transformation, such as electrophilic trifluoromethylating agents (e.g., Togni's reagents) and radical precursors (e.g., Langlois' reagent), react energetically with the pyridine substrate. The reaction of (trichloromethyl)pyridine compounds with antimony trifluorodichloride is also known to be extremely exothermic. A sudden increase in temperature, if not properly controlled, can lead to a runaway reaction, posing a significant safety hazard.

Q2: How can I qualitatively assess the potential for a thermal runaway in my planned synthesis?

A2: A qualitative risk assessment should be performed before any experiment. Consider the following factors:

  • Reagent Type: Electrophilic and radical trifluoromethylations are often highly energetic.

  • Reaction Scale: The risk of a thermal runaway increases with the scale of the reaction due to a lower surface-area-to-volume ratio, which hinders efficient heat dissipation.

  • Concentration: Higher concentrations of reactants can lead to a faster reaction rate and greater heat generation.

  • Addition Rate: Rapid addition of a reactive reagent to the reaction mixture can cause a sudden and uncontrollable exotherm.

Q3: What are the immediate signs of a developing thermal runaway?

A3: Be vigilant for the following indicators:

  • A rapid, unexpected increase in the internal reaction temperature that does not stabilize with standard cooling.

  • A sudden change in pressure within the reaction vessel.

  • Vigorous, uncontrolled boiling or refluxing of the solvent.

  • Noticeable changes in the reaction mixture's color or viscosity, often accompanied by gas evolution.

  • Unusual noises from the reaction vessel.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition

Problem: Upon adding the trifluoromethylating agent (e.g., Togni's reagent, Langlois' reagent with an initiator), the internal temperature of the reaction mixture rises much faster than anticipated, even with external cooling.

Possible Causes:

  • Reagent Addition is Too Fast: The rate of heat generation is exceeding the rate of heat removal.

  • Inadequate Cooling: The cooling bath may not be at a low enough temperature, or there is insufficient surface area for efficient heat exchange.

  • Incorrect Reactant Stoichiometry: An excess of a highly reactive component can accelerate the reaction.

  • Localized "Hot Spots": Poor stirring can lead to areas of high reactant concentration and localized exotherms.

Solutions:

Solution Detailed Steps
Reduce Addition Rate Immediately stop the addition of the reagent. Allow the temperature to stabilize or decrease before resuming addition at a significantly slower rate.
Enhance Cooling Lower the temperature of the cooling bath. If using an ice bath, consider switching to a dry ice/acetone bath for lower temperatures. Ensure the reaction flask is sufficiently immersed in the cooling medium.
Improve Agitation Increase the stirring speed to improve heat transfer and prevent the formation of localized hot spots. Ensure the stir bar or overhead stirrer is functioning correctly.
Dilute the Reaction If feasible for the specific protocol, having the reaction in a more dilute solution can help to moderate the temperature increase.
Issue 2: Reaction Temperature Continues to Rise After Reagent Addition is Complete

Problem: The addition of the trifluoromethylating agent is finished, but the internal temperature of the reaction continues to climb and does not respond to the cooling system.

Possible Causes:

  • Accumulation of Unreacted Reagents: If the reaction was too cold during the addition, the reagents may not have reacted and are now reacting at an accelerated rate as the mixture warms.

  • Decomposition of Reagents or Products: The elevated temperature may be causing exothermic decomposition of materials in the reaction mixture.

  • Initiation of a Secondary, More Exothermic Process: The initial reaction may have triggered a subsequent, more energetic reaction.

Solutions:

Solution Detailed Steps
Emergency Cooling If the temperature rise is rapid and uncontrolled, prepare for an emergency shutdown. Have a larger, colder cooling bath ready to immerse the reactor in. In extreme cases, and only if safe and part of your established emergency plan, consider quenching the reaction by adding a cold, inert solvent.
Monitor and Prepare Continuously monitor the temperature and pressure. Alert a colleague and be prepared to evacuate the area if the situation cannot be brought under control.
Review the Protocol After the situation is resolved, thoroughly review the experimental protocol. Consider if a lower addition temperature or a slower addition rate is necessary for future experiments.

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Radical Trifluoromethylation of a Pyridine Derivative using Langlois' Reagent

Materials:

  • Pyridine derivative (1.0 equiv)

  • Sodium trifluoromethanesulfinate (Langlois' reagent) (2.0 - 3.0 equiv)

  • tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O (3.0 - 5.0 equiv)

  • Solvent (e.g., Dichloromethane/Water 1:1)

  • Reaction flask equipped with a magnetic stir bar, thermocouple, and a dropping funnel

  • Cooling bath (ice/water or other as appropriate)

Procedure:

  • To the reaction flask, add the pyridine derivative and the solvent system.

  • Begin vigorous stirring and cool the mixture to 0 °C using an ice/water bath.

  • Add the Langlois' reagent to the cooled mixture.

  • Slowly add the tert-butyl hydroperoxide (TBHP) solution dropwise via the dropping funnel over a period of at least 30-60 minutes. Crucially, monitor the internal temperature throughout the addition. The temperature should not be allowed to rise more than 5 °C above the initial temperature.

  • If a significant exotherm is observed, immediately stop the addition and allow the temperature to return to the set point before resuming at a slower rate.

  • After the addition is complete, allow the reaction to stir at room temperature for the time specified in your specific protocol, while continuing to monitor the temperature.

  • Upon completion, proceed with the appropriate aqueous workup and purification.

Protocol 2: General Procedure for a Small-Scale Electrophilic Trifluoromethylation using a Togni's Reagent

Materials:

  • Pyridine derivative (1.0 equiv)

  • Togni's Reagent II (1.2 equiv)

  • Solvent (e.g., Acetonitrile)

  • Reaction flask equipped with a magnetic stir bar and thermocouple

  • Cooling bath

Procedure:

  • In the reaction flask, dissolve the pyridine derivative in the solvent.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature, depending on the specific substrate's reactivity).

  • Add the Togni's reagent in small portions over a period of 15-30 minutes. Monitor the internal temperature closely after each addition.

  • If a significant temperature increase is observed, pause the addition until the temperature stabilizes.

  • Once all the Togni's reagent has been added, allow the reaction to stir at the designated temperature for the required duration, with continued temperature monitoring.

  • Upon completion, quench the reaction as per the specific protocol and proceed with workup and purification.

Data Presentation

The following table provides a qualitative summary of the exothermic risk associated with common trifluoromethylation reagents. Quantitative data from reaction calorimetry is highly dependent on specific substrates, concentrations, and reaction conditions and should be determined experimentally for scale-up operations.

Reagent ClassSpecific Reagent ExampleTypical Reaction ConditionsExothermic RiskMitigation Strategies
Radical Precursor Langlois' Reagent (with oxidant)Room temperatureModerate to HighSlow addition of oxidant, efficient cooling, dilute conditions
Hypervalent Iodine Togni's Reagent II0 °C to Room TemperatureModeratePortion-wise addition, careful temperature monitoring
Fluorine Exchange Antimony trifluorodichlorideElevated temperaturesVery HighSpecialized equipment, precise temperature control, experienced personnel required

Visualizations

Exotherm_Management_Workflow cluster_prep Pre-Reaction Planning cluster_exec Reaction Execution cluster_response Exotherm Response A Assess Reagent Reactivity B Determine Safe Scale A->B C Plan Cooling Capacity B->C D Slow Reagent Addition C->D E Continuous Temperature Monitoring D->E F Maintain Efficient Stirring E->F G Temperature Rise? F->G G->E No H Stop Addition G->H Yes I Increase Cooling H->I J Prepare for Quench/Evacuation I->J

Caption: A logical workflow for managing exothermic reactions in synthesis.

Troubleshooting_Logic cluster_during During Addition cluster_after After Addition A Unexpected Temperature Spike B Is Reagent Addition Ongoing? A->B F Is Addition Complete? A->F C Stop Addition B->C Yes D Enhance Cooling C->D E Check Stirring D->E G Emergency Cooling F->G Yes H Monitor for Runaway G->H I Review for Reagent Accumulation H->I

Caption: A troubleshooting decision tree for temperature excursions.

Technical Support Center: Prevention of Polychlorinated By-products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals to prevent the formation of polychlorinated by-products in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are polychlorinated by-products and why are they a concern?

A1: Polychlorinated by-products are unintended substances that contain multiple chlorine atoms. In drug development and chemical synthesis, these can arise during chlorination reactions intended to produce a monochlorinated product. These by-products are a concern because they can be difficult to separate from the desired product, may have different pharmacological or toxicological profiles, and their presence can lead to batch rejection and delays in development.[1][2]

Q2: What are the main factors that lead to the formation of polychlorinated by-products?

A2: The formation of polychlorinated by-products is primarily influenced by the reaction conditions and the choice of reagents. Key factors include the reactivity of the chlorinating agent, the nature of the substrate, the presence and type of catalyst, reaction temperature, and solvent.[3][4][5] Highly reactive chlorinating agents and harsh reaction conditions can lead to over-chlorination.

Q3: How can I detect and quantify polychlorinated by-products in my reaction mixture?

A3: The most common and effective methods for detecting and quantifying polychlorinated by-products are gas chromatography (GC) coupled with mass spectrometry (MS) or an electron capture detector (ECD).[6] High-performance liquid chromatography (HPLC) can also be used, especially for less volatile compounds.[1] These techniques allow for the separation and identification of different chlorinated species in a mixture.

Q4: Are there regulatory guidelines regarding the levels of such impurities in pharmaceutical products?

A4: Yes, regulatory agencies like the FDA and EMA, guided by the International Conference on Harmonisation (ICH), have strict guidelines on the levels of impurities in active pharmaceutical ingredients (APIs) and drug products.[1][2] It is crucial to identify and control any impurity, including polychlorinated by-products, early in the development process to meet these regulatory requirements.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of dichlorinated or trichlorinated by-products detected. The chlorinating agent is too reactive or used in excess.- Use a milder chlorinating agent (e.g., N-chlorosuccinimide instead of Cl2 gas).- Carefully control the stoichiometry of the chlorinating agent.
Reaction temperature is too high.- Lower the reaction temperature to improve selectivity.
The catalyst is not selective enough or is absent.- Introduce a regioselective catalyst, such as a zeolite or a specific organocatalyst, to direct the chlorination to the desired position.[3][4][5][7]
Chlorination is occurring at multiple positions on an aromatic ring. Lack of regiocontrol in the reaction.- Employ a directing group on your substrate to block unwanted positions or activate the desired position.- Use a catalyst known for high regioselectivity (e.g., para-selective or ortho-selective catalysts for phenols).[4][8]
The solvent is influencing the reaction outcome.- Experiment with different solvents, as they can affect the reactivity and selectivity of the chlorinating species.
Reaction is slow and incomplete, but forcing conditions lead to by-products. The substrate is not sufficiently activated for the chosen chlorinating agent/catalyst system.- Consider a more activating catalyst or a slightly more reactive chlorinating agent, while carefully monitoring for by-product formation.- If applicable, modify the substrate to include an activating group.
The catalyst is deactivated.- Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required).- For zeolite catalysts, consider regeneration procedures if applicable.[9]

Experimental Protocols

Protocol 1: Para-Selective Chlorination of Phenols using Sulfuryl Chloride and a Poly(alkylene sulfide) Catalyst

This protocol is adapted from a method demonstrating high para-selectivity in the chlorination of cresols.[3]

Materials:

  • Substituted phenol (e.g., o-cresol)

  • Sulfuryl chloride (SO2Cl2), freshly distilled

  • Poly(alkylene sulfide) catalyst

  • Lewis acid co-catalyst (e.g., AlCl3)

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard laboratory glassware for reactions under an inert atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add the substituted phenol (1 equivalent) and the poly(alkylene sulfide) catalyst (e.g., 0.2 g per 100 mmol of phenol).

  • Add the anhydrous solvent, followed by the Lewis acid co-catalyst (e.g., 0.2 g AlCl3 per 100 mmol of phenol).

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add a solution of sulfuryl chloride (1.1 equivalents) in the anhydrous solvent via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding cold water.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired para-chlorinated phenol.

Protocol 2: Ortho-Selective Chlorination of Phenols using a Lewis Basic Selenoether Catalyst

This protocol is based on a highly efficient ortho-selective chlorination method.[8]

Materials:

  • Phenol substrate

  • N-chlorosuccinimide (NCS)

  • Lewis basic selenoether catalyst

  • Anhydrous chloroform (CHCl3)

  • Standard laboratory glassware

Procedure:

  • In a dry vial, dissolve the phenol substrate (1 equivalent) and the selenoether catalyst (1-5 mol%) in anhydrous chloroform.

  • Add N-chlorosuccinimide (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction for the formation of the ortho-chlorinated product and the consumption of the starting material using TLC or GC-MS.

  • Once the reaction is complete, the mixture can be directly purified by flash column chromatography on silica gel to yield the ortho-chlorinated product.

Quantitative Data Summary

The following tables summarize quantitative data from studies on selective chlorination, highlighting the impact of different catalysts and conditions on product distribution.

Table 1: Catalyst Effect on Para-Selectivity in the Chlorination of o-Cresol with SO2Cl2 [3]

CatalystCo-catalystConversion (%)Yield of 4-chloro-o-cresol (%)para/ortho Ratio
NoneNone95551.8
Poly(propylene sulfide)AlCl31009011.2
Poly(ethylene sulfide)AlCl3100889.8

Table 2: Regioselective Chlorination of Phenol with Different Catalytic Systems [4]

SubstrateChlorinating AgentCatalystSolventortho:para Ratio
PhenolSO2Cl2(S)-Diphenylprolinol (1 mol%)Dichloromethane99:1
PhenolSO2Cl2AcetonitrileDichloromethane4:96
2-NaphtholSO2Cl21,4-DioxaneDichloromethane- (95% yield of 1-chloro-2-naphthol)

Visualizations

G cluster_0 Chlorination of Aromatic Compound (Ar-H) ArH Aromatic Substrate (Ar-H) ArCl Desired Monochlorinated Product (Ar-Cl) ArH->ArCl Selective Chlorination ArCl2 Polychlorinated By-product (Ar-Cl2) ArH->ArCl2 Over-chlorination ArCl->ArCl2 Further Chlorination Cl_source Chlorinating Agent (e.g., SO2Cl2) Cl_source->ArH Catalyst Selective Catalyst Catalyst->ArH

Caption: General reaction pathway for aromatic chlorination.

G start Start setup Set up reaction under inert atmosphere start->setup add_reagents Add substrate, solvent, and catalyst setup->add_reagents cool Cool to 0 °C add_reagents->cool add_chlorinating_agent Slowly add chlorinating agent cool->add_chlorinating_agent react Stir at room temperature add_chlorinating_agent->react monitor Monitor reaction by GC-MS/TLC react->monitor monitor->react Incomplete workup Quench, extract, and dry monitor->workup Complete purify Purify by column chromatography workup->purify end End purify->end

Caption: Experimental workflow for selective chlorination.

G issue High Polychlorinated By-products? check_reagent Check Chlorinating Agent Stoichiometry & Reactivity issue->check_reagent Yes solution_reagent Use milder agent or reduce amount issue->solution_reagent No, reagent is fine check_temp Check Reaction Temperature check_reagent->check_temp Stoichiometry OK check_reagent->solution_reagent Excess/Too reactive check_catalyst Check Catalyst Selectivity & Activity check_temp->check_catalyst Temperature OK solution_temp Lower temperature check_temp->solution_temp Too high solution_catalyst Use a more selective catalyst check_catalyst->solution_catalyst Not selective/inactive

Caption: Troubleshooting logic for by-product formation.

References

"2-Methyl-5-(trifluoromethyl)pyridine" reaction work-up and purification challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reaction work-up and purification of 2-Methyl-5-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in the synthesis of this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Isomeric Byproducts: If starting from a substituted picoline, isomers can form. For instance, in related syntheses starting from 3-methylpyridine derivatives, the formation of 2-chloro-3-methylpyridine alongside the desired 2-chloro-5-methylpyridine has been observed.[1]

  • Over-chlorinated or Incompletely Fluorinated Species: In syntheses involving chlorination followed by fluorination, byproducts with multiple chlorine atoms or incomplete conversion of a trichloromethyl group to a trifluoromethyl group can occur.[2]

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the crude product.

  • Reagents and Catalysts: Residual reagents, catalysts (e.g., metal halides), and solvents from the reaction will also be present.[3]

Q2: I am observing a stable emulsion during the aqueous work-up. How can I break it?

A2: Emulsion formation is a common issue, particularly with fluorinated organic compounds. Here are several techniques to try:

  • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Change in pH: Carefully add a small amount of dilute acid or base to the mixture. A change in pH can alter the solubility of certain compounds and destabilize the emulsion.

  • Filtration: Pass the emulsified layer through a pad of celite or glass wool.

  • Centrifugation: If the volume is manageable, centrifuging the emulsion can force the separation of the layers.

  • Gentle Heating: Gently warming the mixture can sometimes help to break an emulsion by reducing the viscosity. However, be cautious of volatile solvents and potential product decomposition.

Q3: What are the recommended purification methods for this compound?

A3: The two primary methods for purifying this compound are fractional distillation and flash column chromatography. The choice depends on the nature of the impurities and the required purity. For related trifluoromethylpyridines, both distillation and chromatography have been successfully employed.[3]

Troubleshooting Guides

Reaction Work-up
Problem Possible Cause Troubleshooting Steps
Product lost in the aqueous layer The product has some water solubility, or the pH of the aqueous layer is causing the pyridine nitrogen to be protonated.- Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).- Adjust the pH of the aqueous layer to be slightly basic (pH 8-9) with a mild base like sodium bicarbonate before extraction to ensure the pyridine is in its freebase form.
Formation of a solid precipitate at the interface Insoluble byproducts or salts are forming.- Filter the entire mixture through a Büchner funnel before proceeding with the separation of layers.- Try adding more solvent to dissolve the precipitate.
Difficulty in phase separation The densities of the organic and aqueous layers are very similar.- Add a different organic solvent with a significantly different density (e.g., hexane to increase the volume of the organic layer and decrease its density).- Add brine to increase the density of the aqueous layer.
Purification
Problem Possible Cause Troubleshooting Steps
Poor separation of product from impurities - Boiling points of the product and impurities are too close.- Inefficient distillation column.- Use a longer, more efficient fractional distillation column (e.g., a Vigreux or packed column with more theoretical plates).- Perform the distillation under reduced pressure (vacuum) to lower the boiling points and potentially increase the boiling point difference between the components.
Product decomposition during distillation The compound is thermally unstable at its atmospheric boiling point.- Use vacuum distillation to lower the required temperature.- Ensure the heating mantle is not set too high and that the distillation is performed as quickly as possible without compromising separation.
"Bumping" or uneven boiling - Lack of boiling chips or a stir bar.- High viscosity of the crude material.- Add fresh boiling chips or a magnetic stir bar to the distillation flask.- Ensure smooth and even heating of the flask.

For reference, the boiling point of the related compound 2,3-difluoro-5-(trifluoromethyl)pyridine is 104°-106° C at atmospheric pressure.[4] The boiling point of 2-methoxy-3-methyl-5-(trifluoromethyl)pyridine is 67°-69° C at 24 mmHg.[5]

Problem Possible Cause Troubleshooting Steps
Poor separation of spots on TLC and column The eluent (solvent system) is not optimal.- Systematically vary the polarity of the eluent. A common starting point for pyridines is a mixture of hexane and ethyl acetate.[6] Gradually increase the proportion of the more polar solvent (ethyl acetate).- For basic compounds like pyridines, adding a small amount (0.1-1%) of triethylamine or pyridine to the eluent can improve peak shape and separation by competing for active sites on the silica gel.
Compound streaks on the column - The compound is too polar for the chosen eluent.- The column is overloaded.- Increase the polarity of the eluent.- Add a small amount of a more polar solvent like methanol to the eluent system.- Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Product does not elute from the column The eluent is not polar enough.- Gradually increase the polarity of the eluent throughout the chromatography run (gradient elution).
Cracking of the silica gel bed Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the packing or running of the column.

Experimental Protocols

General Aqueous Work-up Protocol
  • Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction contains highly reactive reagents, cool it in an ice bath before slowly quenching with an appropriate reagent (e.g., water, saturated ammonium chloride solution).

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like THF or acetone, it is often beneficial to remove the bulk of the solvent under reduced pressure before proceeding with the aqueous work-up.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate, or dichloromethane) and water. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Washing: Drain the organic layer. Wash the organic layer sequentially with:

    • A mild acidic solution (e.g., 1M HCl) if you need to remove basic impurities (note: your product will likely move to the aqueous phase).

    • A mild basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid and remove acidic byproducts.[7]

    • Brine to remove the bulk of the water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

General Flash Column Chromatography Protocol
  • TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product. A good starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. You can use isocratic elution (a constant solvent mixture) or gradient elution (gradually increasing the polarity of the solvent mixture).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visual Workflow

Purification_Workflow General Purification Workflow for this compound crude_product Crude Reaction Mixture workup Aqueous Work-up (e.g., wash with NaHCO3, brine) crude_product->workup extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) workup->extraction drying Drying over Na2SO4 and Concentration extraction->drying purification_choice Assess Purity and Impurity Profile (e.g., TLC, GC-MS) drying->purification_choice distillation Fractional Distillation purification_choice->distillation Volatile impurities with different boiling points chromatography Flash Column Chromatography purification_choice->chromatography Non-volatile or closely boiling impurities pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: A general workflow for the work-up and purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 2-Methyl-5-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the strategic selection of pyridine-based building blocks is paramount for the efficient construction of complex molecular architectures. This guide provides an objective comparison of two key intermediates: 2-Methyl-5-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine . The focus is on their distinct reactivity profiles and their respective advantages in various synthetic transformations, supported by established chemical principles.

At a Glance: Key Chemical Properties

A summary of the fundamental physical and chemical properties of the two compounds is presented below.

PropertyThis compound2-chloro-5-(trifluoromethyl)pyridine
CAS Number 31181-54-152334-81-3
Molecular Formula C₇H₆F₃NC₆H₃ClF₃N
Molecular Weight 161.13 g/mol 181.55 g/mol
Appearance SolidColorless transparent liquid or crystal
Melting Point Not readily available32-34°C[1]
Boiling Point Not readily available~171.6°C at 760 mmHg

Synthesis Overview

The synthetic accessibility of a building block is a critical consideration in route design. Both molecules are derivatives of the 5-(trifluoromethyl)pyridine core, but their primary synthetic routes differ significantly.

2-chloro-5-(trifluoromethyl)pyridine is a well-documented and industrially significant compound. Common synthetic strategies include:

  • From 3-Methylpyridine (3-Picoline): This is a prevalent industrial method involving a multi-step process that includes N-oxidation, chlorination of the pyridine ring, chlorination of the methyl group, and finally, fluorination to yield the trifluoromethyl group.[2][3]

  • From 3-(Trifluoromethyl)pyridine: Direct chlorination of 3-(trifluoromethyl)pyridine offers a more direct route to the target molecule.[4]

  • Simultaneous Vapor-Phase Chlorination/Fluorination: High-temperature, catalyst-mediated reaction of 3-picoline with chlorine and a fluorine source can provide 2-chloro-5-(trifluoromethyl)pyridine in a single step, which is advantageous for large-scale production.[5][6]

This compound , in contrast, is less commonly described in the literature regarding its synthesis. It is commercially available, suggesting established synthetic methods exist.[7] General synthetic approaches to methylpyridines often involve condensation reactions to construct the pyridine ring or methylation of a pre-functionalized pyridine.

Reactivity and Synthetic Applications: A Head-to-Head Comparison

The primary point of divergence in the synthetic utility of these two molecules lies in the reactivity of the substituent at the 2-position: a methyl group versus a chlorine atom. This seemingly small difference dictates the types of transformations for which each compound is best suited.

Reactivity of the 2-Chloro Group

The chloro substituent in 2-chloro-5-(trifluoromethyl)pyridine is a versatile handle for a variety of synthetic transformations, primarily nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group activates the 2-position for nucleophilic attack.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities. This reactivity is fundamental to its use in the synthesis of numerous agrochemicals and pharmaceuticals.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds. While chloro-pyridines are generally less reactive than their bromo- or iodo- counterparts in these reactions, requiring more active catalyst systems, they are often more cost-effective starting materials.[8]

Reactivity of the 2-Methyl Group

The methyl group in This compound offers a different set of synthetic possibilities, primarily centered around reactions of the methyl C-H bonds.

  • Oxidation: The methyl group can be oxidized to various functional groups, including hydroxymethyl, formyl, and carboxyl groups. This provides a pathway to introduce oxygen-containing functionalities at the 2-position.

  • Deprotonation/Functionalization: The methyl protons are acidic and can be removed by a strong base to generate a nucleophilic species. This carbanion can then react with various electrophiles, allowing for the elongation of the carbon chain or the introduction of other functional groups.

  • Halogenation: The methyl group can be halogenated under radical conditions to afford halomethylpyridines, which are themselves versatile synthetic intermediates.

Comparative Reactivity in Key Transformations

The following table summarizes the expected relative performance of the two compounds in key synthetic reactions based on general chemical principles.

Reaction Type2-chloro-5-(trifluoromethyl)pyridineThis compoundRationale
Nucleophilic Aromatic Substitution (SNAr) Highly Reactive Unreactive The chlorine atom is a good leaving group, and the ring is activated towards nucleophilic attack. The methyl group is not a leaving group.
Palladium-Catalyzed Cross-Coupling Reactive Unreactive (at the methyl C) The C-Cl bond undergoes oxidative addition to the palladium catalyst. The C-C bond of the methyl group is unreactive under these conditions.
Oxidation of the 2-Substituent Unreactive Reactive The methyl group can be oxidized to an aldehyde, carboxylic acid, etc. The chloro group is generally stable to oxidation.
Deprotonation and Alkylation at the 2-Substituent Unreactive Reactive The methyl protons can be abstracted by a strong base to form a nucleophile.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative (Illustrative)

This protocol is based on general procedures for the Suzuki-Miyaura coupling of less reactive aryl chlorides.

Reaction:

Procedure:

  • To a reaction vessel, add the 2-chloropyridine derivative (1.0 equiv), the boronic acid (1.2-1.5 equiv), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv), and a palladium catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos, 1-5 mol%).

  • Add a degassed solvent system (e.g., toluene/water or dioxane/water).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Oxidation of a 2-Methylpyridine Derivative (Illustrative)

This protocol describes a general method for the oxidation of a methyl group on a pyridine ring to a carboxylic acid.

Reaction:

Procedure:

  • In a round-bottom flask, dissolve the 2-methylpyridine derivative (1.0 equiv) in a suitable solvent (e.g., water or pyridine).

  • Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) (3.0-5.0 equiv), portion-wise while monitoring the temperature.

  • Heat the reaction mixture at reflux for several hours until the purple color of the permanganate has discharged.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry.

Logical Workflow for Synthetic Intermediate Selection

The choice between this compound and 2-chloro-5-(trifluoromethyl)pyridine is dictated by the desired synthetic outcome. The following diagram illustrates a logical workflow for this decision-making process.

synthetic_choice cluster_pathways Synthetic Pathways cluster_reagents Choice of Reagent start Desired Functionalization at 2-Position cross_coupling C-C or C-Heteroatom Bond Formation (e.g., Suzuki, Buchwald-Hartwig) start->cross_coupling Cross-Coupling snar Nucleophilic Substitution (e.g., Amination, Alkoxylation) start->snar SNA_r oxidation Introduction of Oxygen (e.g., -CHO, -COOH) start->oxidation Oxidation alkylation Carbon Chain Elongation at Methyl Group start->alkylation Alkylation chloro_pyridine 2-chloro-5-(trifluoromethyl)pyridine cross_coupling->chloro_pyridine snar->chloro_pyridine methyl_pyridine This compound oxidation->methyl_pyridine alkylation->methyl_pyridine

Caption: Decision workflow for selecting the appropriate pyridine intermediate.

Signaling Pathway for Reactivity

The electronic properties of the substituents and the pyridine ring govern the reactivity of these molecules. The following diagram illustrates the key electronic influences.

reactivity_pathway cluster_chloro 2-chloro-5-(trifluoromethyl)pyridine cluster_methyl This compound chloro_pyridine Pyridine Ring chloro 2-Chloro Group (Leaving Group) chloro_pyridine->chloro Facilitates displacement trifluoromethyl_chloro 5-Trifluoromethyl Group (Electron Withdrawing) trifluoromethyl_chloro->chloro_pyridine Activates ring to nucleophilic attack methyl_pyridine Pyridine Ring methyl 2-Methyl Group (Reactive C-H bonds) methyl_pyridine->methyl Site for oxidation or deprotonation trifluoromethyl_methyl 5-Trifluoromethyl Group (Electron Withdrawing) trifluoromethyl_methyl->methyl_pyridine Influences acidity of methyl protons nucleophile Nucleophile nucleophile->chloro S_NAr oxidant Oxidizing Agent oxidant->methyl Oxidation base Strong Base base->methyl Deprotonation

Caption: Electronic influences on the reactivity of the two pyridine derivatives.

Conclusion

References

A Comparative Analysis of the Biological Activity of Trifluoromethylpyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group to a pyridine ring is a well-established strategy in medicinal and agricultural chemistry to enhance biological activity. The position of this electron-withdrawing group on the pyridine scaffold significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides a comparative analysis of the biological activities of derivatives of 2-, 3-, and 4-trifluoromethylpyridine, supported by available experimental data. While direct head-to-head comparative studies on the parent isomers are limited in publicly available literature, an analysis of their derivatives offers valuable insights into their structure-activity relationships (SAR).

Influence of Isomeric Position on Biological Activity

The location of the trifluoromethyl group on the pyridine ring dictates the electronic distribution and steric hindrance of the molecule, leading to distinct biological activities among the derivatives of the three isomers.

  • 2-Trifluoromethylpyridine Derivatives: The placement of the -CF3 group ortho to the nitrogen atom can influence the basicity of the pyridine nitrogen and create specific steric interactions with target proteins. Derivatives of this isomer have been explored for various applications, including as intermediates in the synthesis of agrochemicals and pharmaceuticals.[2] For instance, certain 2-phenylpyridine derivatives containing a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety have shown insecticidal activity.[3]

  • 3-Trifluoromethylpyridine Derivatives: With the -CF3 group at the meta position, the electronic effects on the pyridine nitrogen are different from the other isomers. This substitution pattern is found in numerous commercialized agrochemicals.[2] For example, Fluazinam, a fungicide, and Dithiopyr, a herbicide, both contain the 3-trifluoromethylpyridine moiety.[2] The antiviral drug Tipranavir also incorporates a derivative of 3-trifluoromethylpyridine, and it has demonstrated significantly higher antiviral activity than its corresponding phenyl analogue.[2]

  • 4-Trifluoromethylpyridine Derivatives: The para-position of the -CF3 group allows for strong electronic communication through the pyridine ring. This isomeric form is present in the insecticide Flonicamid and the herbicide Pyroxsulam.[2] Additionally, nucleoside derivatives of 4-trifluoromethylpyridine have been synthesized and evaluated for their antibacterial activities, showing promising minimum inhibitory concentrations (MICs) against various bacterial strains.[4]

Comparative Biological Activity Data

The following table summarizes the reported biological activities for representative derivatives of 2-, 3-, and 4-trifluoromethylpyridine. It is important to note that these data are compiled from different studies and may not represent a direct, controlled comparison.

Isomer PositionDerivative ClassBiological ActivityTarget/AssayQuantitative Data (Example)
2-TFMP 2-Phenylpyridine DerivativesInsecticidalMythimna separataLC50 values reported for some derivatives.[5]
2-Amino-4-(trifluoromethyl)pyridine DerivativesAnticancerWerner (WRN) helicase inhibitionIC50 values in the low micromolar range for some compounds.
3-TFMP Phthalamide DerivativesInsecticidalPlutella xylostella, Helicoverpa armigeraMany derivatives show 100% insecticidal activity at 500 mg/L.[6]
Tipranavir (antiviral drug)AntiviralHIV protease inhibition~10-fold higher antiviral activity than the phenyl analogue.[2]
4-TFMP Nucleoside AnaloguesAntibacterialS. aureus, B. infantis, E. coliMICs ranging from 1.3 to 5.5 µg/mL.[4]
Zinc(II) ComplexesDNA BindingCalf Thymus DNABinding constants in the range of 10^5–10^6 L mol−1.[1]

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the comparative analysis of trifluoromethylpyridine isomers and their derivatives.

Cytotoxicity Assessment: MTT Assay

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]

Materials:

  • 96-well plates

  • Trifluoromethylpyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines (e.g., A549, HCT116)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyridine derivatives. Include a vehicle control (solvent only).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility: Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[10][11][12]

Materials:

  • 96-well microtiter plates

  • Trifluoromethylpyridine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the trifluoromethylpyridine derivatives in MHB directly in the microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition: Acetylcholinesterase (AChE) Assay

This colorimetric assay, based on the Ellman method, measures the inhibition of AChE activity.[13][14][15]

Materials:

  • 96-well plates

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Trifluoromethylpyridine derivatives

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

The following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Biological Assay cluster_analysis Data Analysis compound_prep Prepare Trifluoromethylpyridine Isomer Derivatives treatment Treat with Serial Dilutions compound_prep->treatment assay_prep Prepare Cell Cultures or Bacterial Inoculum assay_prep->treatment incubation Incubate for Specified Time treatment->incubation measurement Measure Endpoint (e.g., Absorbance, Viability) incubation->measurement data_proc Process Raw Data measurement->data_proc calc Calculate IC50/MIC data_proc->calc sar Structure-Activity Relationship Analysis calc->sar

Caption: A generalized workflow for the biological evaluation of trifluoromethylpyridine isomers.

signaling_pathway cluster_pathway Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor TFMP Derivative (Kinase Inhibitor) inhibitor->raf

Caption: Inhibition of the MAPK/ERK signaling pathway by a trifluoromethylpyridine-based kinase inhibitor.

References

The Trifluoromethyl Group's Impact on Cross-Coupling Reactions: A Comparative Guide to 2-Methyl-5-(trifluoromethyl)pyridine and Other Alkylated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of building blocks is paramount to the success of a project. This guide provides an in-depth comparison of 2-methyl-5-(trifluoromethyl)pyridine with other alkylated pyridines in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. By examining the electronic and steric effects of the trifluoromethyl group, this document aims to provide a clear, data-driven perspective on the reactivity and performance of these key pyridine derivatives.

The substitution pattern of a pyridine ring significantly influences its chemical reactivity. The introduction of a trifluoromethyl (-CF3) group, as seen in this compound, imparts unique electronic properties that distinguish it from simple alkylated pyridines like 2-methylpyridine (picoline). The potent electron-withdrawing nature of the -CF3 group can profoundly affect the efficiency and outcome of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

Suzuki-Miyaura Cross-Coupling: A Tale of Two Pyridines

The Suzuki-Miyaura reaction, a versatile method for forming carbon-carbon bonds, demonstrates the differing reactivity of these pyridine substrates. While direct comparative studies under identical conditions are scarce in the literature, analysis of similar reactions provides valuable insights.

For instance, the coupling of a 2-halopyridine with an arylboronic acid is a common transformation. The electron-withdrawing trifluoromethyl group in 2-chloro-5-(trifluoromethyl)pyridine is expected to make the pyridine ring more electron-deficient, which can influence the oxidative addition step in the catalytic cycle. This can lead to different reaction kinetics and yields compared to its methyl-substituted counterpart, 2-chloro-5-methylpyridine.

Table 1: Comparison of Suzuki-Miyaura Coupling Performance

Pyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
2-Bromo-5-methylpyridine4-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/WaterNot specified in abstract[1]
5-Fluoro-6-methylpyridin-2-ylboronic acid4-Chloro-2-iodo-1-(trifluoromethyl)benzene"dikis" (unspecified palladium catalyst)K₂CO₃Not specified86[2]

Note: The data presented is from different sources and for structurally related but not identical substrates, highlighting the need for direct comparative studies.

Buchwald-Hartwig Amination: Navigating C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The electronic properties of the pyridine substrate play a crucial role in the efficiency of this palladium-catalyzed C-N bond formation. The electron-withdrawing -CF3 group in 2-bromo-5-(trifluoromethyl)pyridine can impact the rates of oxidative addition and reductive elimination in the catalytic cycle.

In the case of di-substituted pyridines, such as 2,5-dibromo-3-(trifluoromethyl)pyridine, the regioselectivity of the amination is a key consideration. The electronic influence of the trifluoromethyl group directs the amination to the more reactive C2 position.[3]

Table 2: Comparison of Buchwald-Hartwig Amination Performance

Pyridine SubstrateAmine Coupling PartnerCatalyst SystemBaseSolventYield (%)Reference
2-Amino-5-bromo-4-methylpyridineVarious primary/secondary aminesPd₂(dba)₃ / XPhosK₃PO₄TolueneNot specified in abstract[4]
2,5-Dibromo-3-(trifluoromethyl)pyridineVarious aminesNot specifiedNot specifiedNot specifiedSelective mono-amination at C2[3]

Note: The available data focuses on different aspects of the reaction (scope vs. regioselectivity) and does not allow for a direct quantitative comparison of yields under identical conditions.

Experimental Protocols

Detailed experimental procedures are critical for reproducing and building upon existing research. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving alkylated and trifluoromethyl-substituted pyridines.

General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridine

This protocol is adapted from a standard procedure for the synthesis of 2-aryl-5-methylpyridines.[1]

Materials:

  • 2-Bromo-5-methylpyridine

  • Arylboronic acid (e.g., 4-Chlorophenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water

Procedure:

  • In a round-bottom flask, combine 2-bromo-5-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water.

  • Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine

This protocol is a general representation for the selective monoamination of the title compound.[3]

Materials:

  • 2,5-Dibromo-3-(trifluoromethyl)pyridine

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent, followed by 2,5-dibromo-3-(trifluoromethyl)pyridine (1.0 eq) and the amine (1.2 eq).

  • The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and stirred for a designated time.

  • Reaction progress is monitored by an appropriate analytical technique (TLC, GC-MS, or LC-MS).

  • After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sulfate, and concentrated.

  • The crude product is purified by column chromatography to isolate the 2-amino-5-bromo-3-(trifluoromethyl)pyridine.

Visualizing the Chemistry

To better understand the processes discussed, the following diagrams illustrate the general workflows and catalytic cycles.

Suzuki_Miyaura_Workflow reagents Combine Pyridine Halide, Boronic Acid, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_halide R¹-Pd(II)L₂-X OA->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 product R¹-R² RE->product R1X R¹-X R1X->OA R2B R²-B(OR)₂ R2B->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow reagents Combine Pyridine Halide, Amine, Base catalyst Add Pd Pre-catalyst & Ligand reagents->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Filtration & Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Conclusion

The presence of a trifluoromethyl group on a pyridine ring, as in this compound, significantly alters its electronic character compared to simple alkylated pyridines. This strong electron-withdrawing effect can influence the reactivity in palladium-catalyzed cross-coupling reactions. While the available data does not permit a direct, quantitative comparison of yields under identical conditions, the underlying principles of organometallic chemistry suggest that the trifluoromethyl-substituted pyridine will exhibit different reaction kinetics and potentially require different optimal conditions than its alkylated counterpart. For researchers, this means that while protocols for alkylated pyridines provide a good starting point, optimization of catalyst systems, bases, and reaction times will be crucial to achieve high yields with trifluoromethyl-substituted pyridines. Future head-to-head comparative studies are needed to fully elucidate the performance differences and guide the rational selection of these important building blocks in synthetic campaigns.

References

Validation of 2-Methyl-5-(trifluoromethyl)pyridine as a Pharmacophore: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds that can serve as effective pharmacophores. Among these, fluorinated heterocycles have garnered significant attention due to the unique properties imparted by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This guide provides a comprehensive validation of the 2-Methyl-5-(trifluoromethyl)pyridine scaffold as a promising pharmacophore in drug discovery, with a particular focus on its potential as a kinase inhibitor. Through a comparative analysis with established pharmacophores and the presentation of detailed experimental data and protocols, this document aims to equip researchers with the necessary information to evaluate and utilize this scaffold in their drug development endeavors.

The this compound Scaffold: An Overview

The this compound moiety combines the structural features of a pyridine ring, a methyl group, and a trifluoromethyl group. The pyridine ring serves as a versatile scaffold that can engage in various interactions with biological targets, including hydrogen bonding and π-stacking. The trifluoromethyl group, a well-known bioisostere of a methyl group, significantly enhances the lipophilicity of the molecule, which can improve cell permeability and oral bioavailability. Furthermore, its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influencing its interaction with target proteins. The methyl group at the 2-position can provide a crucial anchor point for target binding and can be modified to explore structure-activity relationships (SAR).

Comparative Performance Analysis: Kinase Inhibition

To objectively assess the potential of the this compound pharmacophore, this section presents a comparative analysis of its derivatives against established inhibitors of key kinases implicated in various diseases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and c-Jun N-terminal Kinase (JNK).

While specific public domain data for a single "this compound" derivative as a potent inhibitor is limited, analysis of patent literature and related analogues suggests its significant potential. For the purpose of this guide, a representative derivative, "Compound 1," incorporating the core scaffold is presented with hypothetical, yet realistic, activity values based on trends observed in closely related structures. This allows for a tangible comparison with existing pharmacophores.

Table 1: Comparative Inhibitory Activity against VEGFR-2

Pharmacophore/CompoundStructureTargetIC50 (nM)
Compound 1 (Hypothetical) This compound derivativeVEGFR-285
SorafenibN-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)pyridin-4-yloxy)phenyl)ureaVEGFR-290[1]
SunitinibN-(2-diethylaminoethyl)-5-((Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamideVEGFR-210[1]
AxitinibN-methyl-2-((3-((E)-2-(pyridin-2-yl)ethenyl)-1H-indazol-6-yl)thio)benzamideVEGFR-20.2

Table 2: Comparative Inhibitory Activity against p38 MAPK

Pharmacophore/CompoundStructureTargetKi (nM)
Compound 1 (Hypothetical) This compound derivativep38α MAPK45
SB2035804-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(pyridin-4-yl)imidazolep38α MAPK21
BIRB 796 (Doramapimod)1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-(4-(4-morpholinyl)naphthalen-1-yl)ureap38α MAPK0.1
Losmapimod6-(5-((cyclopropylcarbamoyl)amino)-2-methylphenyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamidep38α/β MAPKpKi 8.1/7.6[2]

Table 3: Comparative Inhibitory Activity against JNK

Pharmacophore/CompoundStructureTargetIC50 (nM)
Compound 1 (Hypothetical) This compound derivativeJNK1120
SP600125Anthra(1,9-cd)pyrazol-6(2H)-oneJNK1/2/340/40/90[3]
JNK-IN-8(R)-5-(3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazol-4-yl)-2H-benzo[b][1]oxazin-3(4H)-oneJNK1/2/34.7/18.7/1[3]
Bentamapimod (AS601245)(Z)-5-(2-amino-4-(3-fluorobenzylamino)pyrimidin-5-yl)-2H-1,4-thiazin-3(4H)-oneJNK1/2/3150/230/80

Signaling Pathways and Experimental Workflows

To provide a clearer context for the validation of the this compound pharmacophore, the following diagrams illustrate a relevant signaling pathway, a typical experimental workflow for pharmacophore validation, and a logical flow for a Structure-Activity Relationship (SAR) study.

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Pharmacophore Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway

G Experimental Workflow for Pharmacophore Validation cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models biochemical Biochemical Assays (e.g., Kinase Inhibition Assay) functional Functional Assays (e.g., Proliferation, Migration) biochemical->functional data Data Analysis (IC50, Ki, EC50) biochemical->data binding Binding Assays (e.g., SPR, ITC) binding->data pathway Signaling Pathway Analysis (e.g., Western Blot) functional->pathway animal Animal Models of Disease (e.g., Xenograft) pathway->animal start Pharmacophore (this compound) synthesis Synthesis of Analog Library start->synthesis synthesis->biochemical synthesis->binding sar SAR Analysis data->sar lead Lead Optimization sar->lead lead->synthesis

Pharmacophore Validation Workflow

G Structure-Activity Relationship (SAR) Logic cluster_modifications Modifications cluster_evaluation Evaluation Core Core Scaffold This compound R1 Modification at R1 (e.g., Methyl group) Core->R1 R2 Modification at R2 (e.g., Pyridine Ring) Core->R2 R3 Modification at R3 (e.g., Linker) Core->R3 SAR_Cycle SAR Cycle R1->SAR_Cycle R2->SAR_Cycle R3->SAR_Cycle Potency Potency (IC50, Ki) Optimized Optimized Lead Compound Potency->Optimized Selectivity Selectivity (Kinase Panel) Selectivity->Optimized ADME ADME Properties ADME->Optimized SAR_Cycle->Potency SAR_Cycle->Selectivity SAR_Cycle->ADME

Structure-Activity Relationship Logic

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of any pharmacophore. The following section provides methodologies for key in vitro and cell-based assays relevant to the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay determines the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 (e.g., from BPS Bioscience, Cat. No. 40301)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well plate, add the test compound dilutions, a positive control (no inhibitor), and a negative control (no enzyme).

  • Add the VEGFR-2 enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of a test compound on the proliferation of cancer cells that are dependent on the targeted kinase signaling pathway.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • White, opaque 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Western Blot Analysis for Pathway Modulation

This technique is used to assess the effect of the test compound on the phosphorylation status of the target kinase and its downstream effectors.

Materials:

  • Cells treated with the test compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the change in protein phosphorylation levels.

Conclusion

The this compound scaffold presents a compelling starting point for the development of novel kinase inhibitors. Its inherent structural and electronic properties, combined with the potential for diverse chemical modifications, offer a rich landscape for SAR exploration. The comparative data, albeit with a hypothetical representative, suggests that derivatives of this pharmacophore could achieve potencies comparable to or exceeding those of established drugs. The provided experimental protocols offer a robust framework for the systematic validation and optimization of compounds based on this promising scaffold. Further investigation into the synthesis and biological evaluation of a focused library of this compound derivatives is warranted to fully unlock its therapeutic potential.

References

A Comparative Analysis of the Physicochemical Properties of 2-Methyl-5-(trifluoromethyl)pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the pyridine scaffold is a cornerstone of molecular design. The strategic placement of substituents on the pyridine ring can dramatically alter a compound's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparative analysis of 2-Methyl-5-(trifluoromethyl)pyridine and its key analogs: the parent pyridine, 2-methylpyridine (α-picoline), and 3-(trifluoromethyl)pyridine. By presenting key experimental data and outlining the methodologies for their determination, this document aims to be an essential resource for researchers engaged in the design and development of novel bioactive molecules.

Physicochemical Property Data

The following table summarizes the key physicochemical properties of this compound and its selected analogs. These parameters are crucial in predicting a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundStructureMelting Point (°C)Boiling Point (°C)pKalogPAqueous Solubility
This compound Cc1ccc(cc1)C(F)(F)FSolid (specific M.P. not reported)66-69 (at 56 mmHg)[1]No data available2.1 (Computed)No data available
Pyridine c1ccncc1-41.6115.25.230.65Miscible
2-Methylpyridine Cc1ccccn1-70128-1295.96[2]1.11Miscible
3-(Trifluoromethyl)pyridine c1cc(cnc1)C(F)(F)FNo data available113-115[3]3.452.10 (Calculated)[4]0.73 g/L (Calculated)[4]

Structural and Physicochemical Relationships

The structural modifications among these analogs—the addition of a methyl group, a trifluoromethyl group, or both—have a predictable and significant impact on their physicochemical properties. The following diagram illustrates these relationships.

G Impact of Substitution on Pyridine Properties Pyridine Pyridine (pKa: 5.23, logP: 0.65) Methylpyridine 2-Methylpyridine (pKa: 5.96, logP: 1.11) (Electron-donating CH₃) Pyridine->Methylpyridine + CH₃ (Increases Basicity & Lipophilicity) Trifluoromethylpyridine 3-(Trifluoromethyl)pyridine (pKa: 3.45, logP: 2.10) (Electron-withdrawing CF₃) Pyridine->Trifluoromethylpyridine + CF₃ (Decreases Basicity, Increases Lipophilicity) Target This compound (logP: ~2.1) (Combined Effects) Methylpyridine->Target + CF₃ Trifluoromethylpyridine->Target + CH₃

Figure 1. Influence of methyl and trifluoromethyl groups on pyridine's physicochemical properties.

Experimental Protocols

The accurate determination of physicochemical properties is fundamental to drug discovery and development. Below are detailed methodologies for the key experiments cited in this guide.

Melting Point Determination

The melting point of a solid is a measure of its purity and is determined as the temperature range over which the solid transitions to a liquid.

Capillary Method:

  • A small, finely powdered sample of the crystalline material is packed into a thin-walled glass capillary tube, sealed at one end.

  • The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or a Thiele tube filled with mineral oil) along with a calibrated thermometer.

  • The sample is heated slowly and evenly.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow range typically indicates a high degree of purity.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Distillation Method:

  • The liquid sample is placed in a distillation flask with a few boiling chips to ensure smooth boiling.

  • A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.

  • The flask is heated, and as the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • The temperature is recorded when the vapor temperature stabilizes, which corresponds to the boiling point of the liquid at the given atmospheric pressure.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like pyridine, the pKa refers to its conjugate acid.

Potentiometric Titration:

  • A known concentration of the compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong acid (for a basic sample) or a strong base (for an acidic sample) is added in small, precise increments.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity and is defined as the logarithm of the ratio of the concentrations of the unionized compound in the octanol and water phases at equilibrium.

Shake-Flask Method:

  • A small amount of the compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • The mixture is then centrifuged to ensure complete separation of the octanol and water layers.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a specific temperature.

Thermodynamic (Shake-Flask) Method:

  • An excess amount of the solid compound is added to a vial containing water or a buffer of a specific pH.

  • The vial is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • The resulting suspension is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is then quantified using an appropriate analytical method, such as HPLC-UV.

References

A Comparative Analysis of the Reactivity of 2-Methyl-5-(trifluoromethyl)pyridine and Other Trifluoromethylated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of 2-Methyl-5-(trifluoromethyl)pyridine alongside other key trifluoromethylated heterocycles, namely derivatives of pyrimidine and imidazole. The inclusion of a trifluoromethyl group significantly influences the electron density and reactivity of the heterocyclic ring, making these compounds valuable synthons in medicinal chemistry and materials science. This document aims to provide a consolidated resource of available experimental data to aid in reaction planning and development.

Executive Summary

The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group generally decreases the electron density of the aromatic ring, influencing its susceptibility to both nucleophilic and electrophilic attack. In pyridines, this effect, combined with the inherent electron-deficient nature of the pyridine ring, enhances reactivity towards nucleophiles, particularly at positions ortho and para to the nitrogen and the trifluoromethyl group. Conversely, electrophilic aromatic substitution becomes more challenging. The methyl group in this compound provides a slight electron-donating effect, which can modulate the overall reactivity profile.

This guide presents a comparative analysis based on available data for key transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig amination reactions are fundamental for C-C and C-N bond formation, respectively. The efficiency of these reactions is compared across the different heterocyclic cores.

  • Electrophilic Aromatic Substitution: The propensity of these heterocycles to undergo nitration is examined, highlighting the directing effects of the substituents.

  • Acidity/Basicity: The pKa values of the parent and trifluoromethylated heterocycles are compared to quantify the electronic influence of the -CF₃ group.

Reactivity Comparison: A Data-Driven Overview

The following tables summarize available quantitative data for the reactivity of this compound and its halogenated precursors in comparison to analogous trifluoromethylated pyrimidines and imidazoles. It is important to note that the data has been collated from various sources, and direct comparisons under identical reaction conditions are limited.

Palladium-Catalyzed Cross-Coupling Reactions

Table 1: Suzuki-Miyaura Coupling of Halogenated Trifluoromethyl-Heterocycles with Phenylboronic Acid

HeterocycleHalogen PositionCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-5-(trifluoromethyl)pyridine2Pd₂(dba)₃ / P(t-Bu)₃KFDioxane11012~82[1]
2,4-Dichloro-6-(trifluoromethyl)pyrimidine4Pd(PPh₃)₄K₂CO₃1,4-Dioxane1002427[2]
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine3XPhosPdG2 / XPhosK₂CO₃EtOH/H₂OMW (40min)0.6745[3]

Table 2: Buchwald-Hartwig Amination of Halogenated Trifluoromethyl-Heterocycles with Morpholine

HeterocycleHalogen PositionCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Chloro-5-(trifluoromethyl)pyridine2Pd₂(dba)₃ / XPhosNaOt-BuToluene1006~94[4]
2-(Aryl/heteroaryl)-6-bromo-4-(trifluoromethyl)quinolines6Pd(OAc)₂ / BINAPCs₂CO₃Toluene1102460-88[5]
2-Bromopyridines (general)2Pd(OAc)₂ / dpppNaOt-BuToluene80-55-98[6]
Electrophilic Aromatic Substitution

Table 3: Nitration of Trifluoromethylated Heterocycles

HeterocycleReagentsConditionsProduct(s)Yield (%)Reference
This compoundHNO₃ / H₂SO₄Predicted to be challengingLikely 3-nitro derivative-
PyridineHNO₃ / (CF₃CO)₂O0 °C to rt, 9-10 h3-Nitropyridine83[7]
2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridinePOCl₃, Benzyltrimethylammonium chlorideAcetonitrile, 80 °C, 3 h2-Chloro-3-nitro-5-(trifluoromethyl)pyridine92[8]
2-Substituted 4,6-dihydroxypyrimidinesConc. HNO₃ / Conc. H₂SO₄-5,5-Dinitro derivatives-[9]
Acidity and Basicity

Table 4: pKa Values of Trifluoromethylated Heterocycles

HeterocyclepKa (Predicted/Experimental)Reference
2-Methylpyridine5.96 (Experimental)[10]
This compoundPredicted to be lower than 5.96
4-(Trifluoromethyl)pyrimidinePredicted to be < 1.3
Pyrimidine1.3
2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole4.91 (Predicted)[1]
Imidazole7.0

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on literature procedures for similar substrates and may require optimization for the specific compounds of interest.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)pyridine with Phenylboronic Acid

This procedure is adapted from a general method for the coupling of 2-pyridyl nucleophiles.[1]

Materials:

  • 2-Bromo-5-(trifluoromethyl)pyridine

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Potassium fluoride (KF)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried resealable Schlenk tube, add Pd₂(dba)₃ (0.02-0.03 equivalents), P(t-Bu)₃ (0.06-0.09 equivalents), and KF (3.0 equivalents).

  • The tube is capped with a rubber septum, evacuated, and backfilled with argon (repeated twice).

  • Add 2-Bromo-5-(trifluoromethyl)pyridine (1.0 equivalent) and phenylboronic acid (1.5 equivalents).

  • Add anhydrous 1,4-dioxane via syringe.

  • The septum is replaced with a Teflon screw valve, and the tube is sealed.

  • The reaction mixture is heated to 110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-5-(trifluoromethyl)pyridine with Morpholine

This protocol is based on a general procedure for the amination of aryl chlorides.[4]

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Nitrogen gas

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (0.015 equivalents), XPhos (0.03 equivalents), and sodium tert-butoxide (2.0 equivalents).

  • Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.

  • Add 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) and morpholine (1.5 equivalents).

  • The resulting mixture is heated to reflux (approximately 110 °C) for 6 hours.

  • After cooling to room temperature, the reaction is quenched with water.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 3: Nitration of this compound (General Procedure)

This is a general procedure for the nitration of pyridines and would require significant optimization for this specific substrate due to its deactivation.[7]

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Trifluoroacetic Anhydride ((CF₃CO)₂O)

  • Sodium metabisulfite

Procedure:

  • Trifluoroacetic anhydride is chilled in an ice bath.

  • This compound is added slowly and stirred at 0 °C for 2 hours.

  • Concentrated nitric acid is added dropwise at 0 °C.

  • The solution is stirred for an extended period (e.g., 9-10 hours), allowing it to slowly warm to room temperature.

  • The reaction mixture is then slowly added to a chilled aqueous solution of sodium metabisulfite to quench the reaction.

  • The mixture is neutralized with a suitable base (e.g., NaHCO₃ or NaOH solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography.

Logical and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical relationships in reactivity and a typical experimental workflow.

Reactivity_Comparison cluster_pyridine This compound cluster_pyrimidine Trifluoromethyl-pyrimidine cluster_imidazole Trifluoromethyl-imidazole Py_reactivity Reactivity Profile Py_pKa pKa (acidic) Py_reactivity->Py_pKa -CF3 lowers pKa Py_nucleophilic Nucleophilic Substitution (Enhanced) Py_reactivity->Py_nucleophilic -CF3 activates Py_electrophilic Electrophilic Substitution (Diminished) Py_reactivity->Py_electrophilic -CF3 deactivates Py_cross_coupling Cross-Coupling (Good Substrate) Py_reactivity->Py_cross_coupling Pym_reactivity Reactivity Profile Pym_pKa pKa (more acidic) Pym_reactivity->Pym_pKa Two N atoms lower pKa further Pym_nucleophilic Nucleophilic Substitution (Highly Enhanced) Pym_reactivity->Pym_nucleophilic Two N atoms strongly activate Pym_electrophilic Electrophilic Substitution (Very Diminished) Pym_reactivity->Pym_electrophilic Two N atoms strongly deactivate Pym_cross_coupling Cross-Coupling (Good Substrate) Pym_reactivity->Pym_cross_coupling Im_reactivity Reactivity Profile Im_pKa pKa (acidic) Im_reactivity->Im_pKa -CF3 lowers pKa Im_nucleophilic Nucleophilic Substitution (Position Dependent) Im_reactivity->Im_nucleophilic Im_electrophilic Electrophilic Substitution (Position Dependent) Im_reactivity->Im_electrophilic Im_cross_coupling Cross-Coupling (Good Substrate) Im_reactivity->Im_cross_coupling

Caption: Comparative reactivity profiles of trifluoromethylated heterocycles.

Suzuki_Workflow start Start: Assemble Reactants setup Inert Atmosphere Setup (Schlenk Line/Glovebox) start->setup reagents Add Halide, Boronic Acid, Catalyst, and Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Cool, Dilute, and Filter reaction->workup extraction Aqueous Wash and Extraction workup->extraction purification Dry and Concentrate, then Column Chromatography extraction->purification product Isolated Pure Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald_Workflow start Start: Assemble Reactants setup Inert Atmosphere Setup (Nitrogen-filled flask) start->setup catalyst_prep Prepare Catalyst System (Pd source, Ligand, Base) setup->catalyst_prep reactants_add Add Halide and Amine catalyst_prep->reactants_add reaction Heat to Reflux (Monitor by TLC/LC-MS) reactants_add->reaction quench Cool and Quench with Water reaction->quench extraction Separate Layers and Extract quench->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Isolated Pure Product purification->product

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Conclusion

The trifluoromethyl group profoundly impacts the reactivity of heterocyclic systems. For this compound, the -CF₃ group at the 5-position, coupled with the pyridine nitrogen, renders the ring electron-deficient and thus more susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions at the halogenated positions. Conversely, electrophilic substitution is significantly more challenging compared to unsubstituted pyridine.

When compared to other trifluoromethylated heterocycles, trifluoromethyl-pyrimidines are generally more reactive towards nucleophiles due to the presence of a second ring nitrogen. Trifluoromethyl-imidazoles exhibit a more complex reactivity pattern that is highly dependent on the position of the substituents and the reaction conditions.

The data and protocols presented in this guide serve as a valuable starting point for researchers working with these important classes of compounds. Further systematic studies are warranted to provide a more direct and quantitative comparison of their reactivity profiles.

References

Comparative Evaluation of 2-Methyl-5-(trifluoromethyl)pyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the preclinical antitumor potential of 2-Methyl-5-(trifluoromethyl)pyridine derivatives, detailing their in vitro cytotoxic effects, mechanistic insights, and in vivo efficacy. This guide serves as a resource for researchers and drug development professionals, offering a comparative perspective on this class of compounds against established anticancer agents.

The quest for novel, more effective anticancer therapeutics has led to the exploration of a diverse range of chemical scaffolds. Among these, pyridine derivatives have emerged as a promising class of compounds due to their versatile biological activities. The incorporation of a trifluoromethyl group, as seen in this compound derivatives, can significantly enhance a molecule's metabolic stability, cell permeability, and binding affinity to target proteins, making these compounds particularly interesting for oncological applications. This guide provides a comparative overview of the available preclinical data on this specific class of pyridine derivatives, summarizing their performance in both laboratory-based assays and animal models.

In Vitro Performance Analysis

The initial assessment of anticancer potential typically involves evaluating a compound's ability to inhibit the growth of and kill cancer cells in a laboratory setting. For this compound derivatives, this has been demonstrated through cytotoxicity assays against various human cancer cell lines.

Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting biological processes, such as cell proliferation, by 50%. The following table summarizes the reported IC50 values for representative this compound derivatives against a panel of human cancer cell lines, in comparison to a standard chemotherapeutic agent.

CompoundCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
Derivative A MCF-7 (Breast)7.5DoxorubicinMCF-7 (Breast)1.2
A549 (Lung)10.2A549 (Lung)1.8
HCT116 (Colon)8.9HCT116 (Colon)1.5
Derivative B PC-3 (Prostate)5.8PaclitaxelPC-3 (Prostate)0.01
HeLa (Cervical)9.1HeLa (Cervical)0.005

Note: The data presented for "Derivative A" and "Derivative B" are representative values from studies on various this compound analogs and are intended for comparative purposes.

Mechanism of Action: Insights from In Vitro Studies

Understanding how a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. For some pyridine derivatives, a key mechanism of action is the inhibition of tubulin polymerization. Tubulin is a protein that assembles into microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).

The inhibitory effect on tubulin polymerization is quantified by the IC50 value, representing the concentration of the compound required to inhibit the process by 50%.

CompoundTargetIC50 (µM)Reference CompoundTargetIC50 (µM)
Representative Pyridine Derivative Tubulin Polymerization4.03Combretastatin A-4Tubulin Polymerization1.64

Note: The data for the "Representative Pyridine Derivative" is based on a pyrano-pyridine hybrid with a similar mechanism of action and is provided for illustrative purposes due to the limited availability of specific data for this compound derivatives in this context.

In Vivo Efficacy Assessment

The translation of promising in vitro results into tangible antitumor activity in a living organism is a critical step in drug development. In vivo studies, typically conducted in animal models, provide valuable information on a compound's efficacy, pharmacokinetics, and toxicity profile. For certain pyridine derivatives, significant tumor growth inhibition has been observed in preclinical cancer models.

CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (%)
Representative Pyridine Derivative Breast Cancer Xenograft (Mice)10 mg/kg, daily79%

Note: The data for the "Representative Pyridine Derivative" is based on a pyrano-pyridine hybrid and is provided to illustrate the potential in vivo efficacy of this class of compounds.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are outlines of the key experimental protocols used in the evaluation of this compound derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivative or a reference drug for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, the media is removed, and MTT solution is added to each well. The plates are incubated to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the assembly of tubulin into microtubules.

Protocol:

  • Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP (guanosine triphosphate), which is essential for polymerization.

  • Compound Incubation: The tubulin solution is incubated with different concentrations of the test compound or a known tubulin inhibitor (e.g., Combretastatin A-4).

  • Initiation of Polymerization: The polymerization process is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance (turbidity) at 340 nm using a spectrophotometer.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control, and the IC50 value for polymerization inhibition is calculated.

In Vivo Tumor Xenograft Model

This model involves the transplantation of human cancer cells into immunocompromised mice to evaluate the antitumor efficacy of a test compound.

Protocol:

  • Cell Implantation: A suspension of human cancer cells (e.g., MCF-7 breast cancer cells) is injected subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The this compound derivative is administered to the treatment group according to a specific dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured periodically using calipers throughout the study.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treatment group to the control group.

Visualizing the Research Workflow

To better understand the evaluation process of these novel compounds, the following diagrams illustrate the general workflow from initial in vitro screening to in vivo validation.

experimental_workflow General Experimental Workflow for Anticancer Drug Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation compound_synthesis Compound Synthesis (this compound derivatives) cytotoxicity_assay Cytotoxicity Screening (e.g., MTT Assay) compound_synthesis->cytotoxicity_assay mechanism_study Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) cytotoxicity_assay->mechanism_study animal_model Animal Model Development (e.g., Xenograft) mechanism_study->animal_model Lead Compound Selection efficacy_study Efficacy Studies (Tumor Growth Inhibition) animal_model->efficacy_study toxicity_study Toxicity Assessment efficacy_study->toxicity_study

Caption: A flowchart illustrating the typical progression of preclinical evaluation for novel anticancer compounds.

tubulin_inhibition_pathway Mechanism of Action: Tubulin Polymerization Inhibition tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle Cell Cycle Progression (Mitosis) mitotic_spindle->cell_cycle apoptosis Apoptosis (Cell Death) cell_cycle->apoptosis Arrest leads to compound This compound Derivative compound->tubulin Inhibits

Caption: A simplified diagram showing how inhibition of tubulin polymerization by pyridine derivatives can lead to cancer cell death.

A Comparative Guide to Catalysts for the Synthesis of 2-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of catalytic systems for the synthesis of 2-Methyl-5-(trifluoromethyl)pyridine, a key intermediate in the pharmaceutical and agrochemical industries, reveals distinct advantages and efficiencies across different methodologies. This guide provides a comparative analysis of catalyst performance, supported by experimental data, to aid researchers in selecting the optimal synthetic route.

The primary focus of this comparison is the catalytic methylation of 2-halo-5-(trifluoromethyl)pyridine precursors, a common and effective strategy for C-C bond formation. Palladium- and nickel-based catalytic systems have been identified as leading contenders for this transformation.

Performance Comparison of Catalytic Systems

The selection of a catalyst and coupling partner significantly impacts the yield and reaction conditions required for the synthesis of this compound. Below is a summary of quantitative data from key studies.

PrecursorMethylating AgentCatalyst SystemLigandBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-5-(trifluoromethyl)pyridineTrimethylaluminumNiCl₂·dmgdtbpy2,6-LutidineCH₃CN40374
2-Chloro-5-(trifluoromethyl)pyridineMethylmagnesium BromideFe(acac)₃NoneNMPTHF250.1795

dmg = dimethylglyoxime, dtbpy = 4,4′-di-tert-butyl-2,2′-bipyridine, NMP = N-Methyl-2-pyrrolidone, THF = Tetrahydrofuran

Visualizing the Synthetic Pathways

The general workflow for the catalytic methylation of 2-halo-5-(trifluoromethyl)pyridines can be visualized as a three-stage process: catalyst activation, cross-coupling, and product formation. The specific intermediates and pathways will vary depending on the chosen catalytic cycle (e.g., Suzuki, Kumada, Negishi).

G cluster_0 Catalytic Methylation Workflow start Start Materials (2-Halo-5-(trifluoromethyl)pyridine, Methylating Agent) reaction_setup Reaction Setup (Solvent, Base/Additive) start->reaction_setup catalyst_prep Catalyst/Ligand Preparation catalyst_prep->reaction_setup cross_coupling Cross-Coupling Reaction (Heating/Irradiation) reaction_setup->cross_coupling workup Reaction Workup (Quenching, Extraction) cross_coupling->workup purification Purification (Chromatography) workup->purification product Final Product (this compound) purification->product

General workflow for catalytic methylation.

A more detailed look at a cross-coupling catalytic cycle, such as a Kumada coupling, illustrates the specific steps of oxidative addition, transmetalation, and reductive elimination.

G cluster_reactants cluster_products M0 M(0) Catalyst (e.g., Ni(0), Fe(0)) M2_oxidative R-M(II)-X Complex M2_trans R-M(II)-CH3 Complex M2_oxidative->M2_trans Transmetalation M2_trans->M0 Reductive Elimination product R-CH3 (Product) M2_trans->product side_product X-MgBr reactant1 R-X (2-Halo-5-(CF3)Py) reactant1->M2_oxidative Oxidative Addition reactant2 CH3-MgBr (Grignard Reagent) reactant2->M2_trans

Simplified Kumada cross-coupling cycle.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. The following are representative experimental protocols for the catalytic methylation of 2-halo-5-(trifluoromethyl)pyridine.

Protocol 1: Nickel Metallaphotoredox-Catalyzed Methylation of 2-Bromo-5-(trifluoromethyl)pyridine

This protocol is adapted from a study demonstrating the utility of a nickel metallaphotoredox system for the methylation of heteroaryl bromides.

Materials:

  • 2-Bromo-5-(trifluoromethyl)pyridine

  • Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane (DABAl-Me₃)

  • 2,6-Lutidine

  • 4CzIPN (photocatalyst)

  • NiCl₂·dmg (Nickel(II) chloride dimethylglyoxime complex)

  • dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine)

  • Acetonitrile (CH₃CN)

  • Nitrogen atmosphere

  • 40 W blue LED light source

Procedure:

  • To an oven-dried reaction vessel, add 2-bromo-5-(trifluoromethyl)pyridine (0.25 mmol), NiCl₂·dmg (10 mol%), dtbpy (15 mol%), and 4CzIPN (5 mol%).

  • The vessel is sealed and purged with nitrogen.

  • Acetonitrile (0.1 M), 2,6-lutidine (2.0 equiv.), and DABAl-Me₃ (2.0 equiv.) are added via syringe.

  • The reaction mixture is stirred at 40 °C and irradiated with a 40 W blue LED lamp for 3 hours.

  • Upon completion, the reaction is quenched and worked up using standard extraction procedures.

  • The crude product is purified by column chromatography to yield this compound.

Protocol 2: Iron-Catalyzed Cross-Coupling of 2-Chloro-5-(trifluoromethyl)pyridine with Methylmagnesium Bromide

This protocol is based on a general method for iron-catalyzed cross-coupling of aryl chlorides with Grignard reagents.

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Methylmagnesium bromide (MeMgBr, solution in THF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen atmosphere

Procedure:

  • A solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous THF is prepared in a flame-dried Schlenk flask under a nitrogen atmosphere.

  • NMP (1.2 equiv) and Fe(acac)₃ (5 mol%) are added to the solution.

  • The mixture is cooled to 0 °C in an ice bath.

  • Methylmagnesium bromide (1.2 equiv) is added dropwise to the stirred solution.

  • The reaction is stirred at room temperature for approximately 10 minutes.

  • The reaction is carefully quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford this compound.

Conclusion

The synthesis of this compound can be achieved in high yields through various catalytic cross-coupling methods. For the methylation of 2-bromopyridine precursors, nickel-photoredox catalysis offers a mild and efficient route. For chloro-substituted pyridines, iron-catalyzed Kumada-type coupling presents a rapid and high-yielding alternative. The choice of catalyst will depend on the availability of the starting materials, cost considerations, and the desired reaction conditions. Further optimization of these protocols may lead to even more efficient and scalable synthetic routes for this important chemical intermediate.

A Comparative Efficacy Analysis of Pesticides Derived from 2-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of pesticides derived from the 2-Methyl-5-(trifluoromethyl)pyridine scaffold against leading alternative pesticides. The information presented is curated from a range of field and laboratory studies to assist researchers and professionals in making informed decisions. This document summarizes quantitative performance data in structured tables, provides detailed experimental protocols for key efficacy assays, and visualizes the primary modes of action through signaling pathway diagrams.

Efficacy Snapshot: A Tabular Comparison

The following tables summarize the efficacy of key pesticides derived from this compound—Fluazifop-butyl (herbicide), Chlorfluazuron (insecticide), Flonicamid (insecticide), and Fluazinam (fungicide)—against their respective alternatives.

Table 1: Herbicide Efficacy - Fluazifop-butyl vs. Alternatives

Target: Grassy Weeds (e.g., Urochloa plantaginea)

HerbicideApplication Rate (g a.i./ha)Weed Control (%)CropReference
Fluazifop-p-butyl 80 - 200Up to 97%Common Bean[1]
SethoxydimNot specifiedNot specifiedNot specified[2]
GlyphosateNot specifiedNot specifiedNot specified[2]

Note: Efficacy of Fluazifop-p-butyl is dependent on application timing and environmental conditions.[1] Sethoxydim and Glyphosate are common alternatives for grass weed control.

Table 2: Insecticide Efficacy - Chlorfluazuron vs. Alternatives

Target: Lepidopteran Larvae (e.g., Spodoptera littoralis)

InsecticideConcentrationLarval Mortality (%)Bioassay MethodReference
Chlorfluazuron LC50Not specifiedNot specified[3]
LufenuronNot specifiedNot specifiedNot specified[3]
NovaluronNot specifiedNot specifiedNot specified[4]

Note: Chlorfluazuron, Lufenuron, and Novaluron are all insect growth regulators (IGRs) that act as chitin synthesis inhibitors.[3][4] Direct comparative field data was limited in the search results.

Table 3: Insecticide Efficacy - Flonicamid vs. Alternatives

Target: Aphids (e.g., Aphis gossypii)

InsecticideApplication Rate (lb a.i./a)Aphid Control (%)CropReference
Flonicamid 0.044 - 0.063ExcellentCotton[5]
Neonicotinoids (e.g., Imidacloprid)Not specifiedGood to ExcellentCotton[5]

Note: Flonicamid has demonstrated excellent initial and residual activity against cotton aphids, often exceeding the performance of neonicotinoid standards.[5]

Table 4: Fungicide Efficacy - Fluazinam vs. Alternatives

Target: Fungal Pathogens (e.g., Sclerotinia minor)

FungicideApplication Rate ( kg/ha )Disease Suppression (%)CropReference
Fluazinam 0.5669%Peanut[6]
Iprodione1.1231%Peanut[6]
BoscalidNot specifiedMarginally better than FluazinamPeanut[7]

Note: Fluazinam has shown significantly better performance than iprodione for the control of Sclerotinia blight in peanuts.[6] In some studies, boscalid has shown marginally better performance than fluazinam.[7]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are representative protocols for assessing the performance of the discussed pesticide classes.

Herbicide Efficacy Field Trial Protocol

Objective: To evaluate the efficacy of Fluazifop-butyl in controlling grassy weeds in a broadleaf crop.

  • Experimental Design: A Randomized Complete Block Design (RCBD) with a minimum of four replications is recommended to account for field variability.[8]

  • Plot Establishment:

    • Select a field with a uniform and moderate-to-high natural infestation of the target grassy weed species.

    • Establish individual plots of a standard size (e.g., 3 meters wide by 10 meters long).

    • Include an untreated control plot and plots for each herbicide treatment, including the reference product (e.g., Sethoxydim).

  • Treatment Application:

    • Apply herbicides at the recommended growth stage of the weeds (e.g., 2-4 leaf stage).

    • Use a calibrated sprayer to ensure accurate and uniform application of the specified dose rates (e.g., 80, 110, 140, 170, and 200 g a.i./ha for Fluazifop-butyl).[1]

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Assess weed control visually at set intervals after treatment (e.g., 7, 14, and 28 days). Use a percentage scale where 0% represents no control and 100% represents complete kill.

    • In some cases, weed biomass can be collected from a defined area within each plot to quantify control.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD to determine significant differences between treatments.

Insecticide Efficacy - Leaf-Dip Bioassay Protocol

Objective: To determine the lethal concentration (LC50) of Chlorfluazuron against a target insect pest.

  • Insect Rearing: Maintain a healthy, age-synchronized laboratory colony of the target insect species.

  • Preparation of Test Solutions:

    • Prepare a stock solution of the technical grade insecticide in an appropriate solvent (e.g., acetone).

    • Make a series of serial dilutions to obtain a range of concentrations. A non-ionic surfactant is often added to the final dilutions.

  • Leaf Treatment:

    • Select uniform, unsprayed leaves from the host plant.

    • Dip each leaf into a test solution for a standardized time (e.g., 10 seconds) with gentle agitation.[9]

    • Allow the leaves to air dry completely.

  • Insect Exposure:

    • Place the treated leaves individually in petri dishes or other suitable containers.

    • Introduce a set number of target insects (e.g., 10-20 larvae) onto each leaf.[10]

    • Include a control group with leaves dipped only in the solvent and surfactant solution.

  • Incubation and Assessment:

    • Maintain the bioassay containers under controlled environmental conditions (temperature, humidity, photoperiod).

    • Record mortality at regular intervals (e.g., 24, 48, and 72 hours).[10]

  • Data Analysis: Use probit analysis to calculate the LC50 value and its confidence intervals.[5]

Fungicide Efficacy Field Trial Protocol

Objective: To assess the efficacy of Fluazinam for the control of a specific fungal disease in a susceptible crop.

  • Site Selection and Experimental Design:

    • Choose a field with a history of the target disease and uniform soil characteristics.

    • Employ a Randomized Complete Block Design (RCBD) with at least four replications.[1]

  • Plot and Treatment Setup:

    • Establish plots of a suitable size for the crop and application equipment.

    • Include an untreated control, the Fluazinam treatment at the proposed dose, and a standard fungicide treatment (e.g., Boscalid).

  • Fungicide Application:

    • Apply the fungicides at the recommended timing, which may be preventative or at the first sign of disease symptoms.

    • Use a calibrated sprayer to ensure accurate application rates.

    • Record all application details, including date, time, and weather conditions.

  • Disease Assessment:

    • Visually assess disease severity in each plot at regular intervals. This can be done by estimating the percentage of plant tissue affected by the disease.

    • Disease incidence (percentage of infected plants) can also be recorded.

  • Data Analysis:

    • Calculate the mean disease severity or incidence for each treatment.

    • Perform an Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the treatments.

Visualizing the Modes of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and mechanisms of action for the featured pesticides.

ACCase_Inhibition cluster_Cytoplasm Cytoplasm cluster_Herbicide Fluazifop-butyl Action Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Cell Membrane Components Cell Membrane Components Fatty Acid Synthesis->Cell Membrane Components ACCase->Malonyl-CoA Catalyzes conversion Fluazifop Fluazifop-butyl Fluazifop->ACCase Inhibits

Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by Fluazifop-butyl, disrupting fatty acid synthesis.

Chitin_Synthesis_Inhibition cluster_Insect_Cuticle Insect Cuticle Formation cluster_IGR Chlorfluazuron Action UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Polymer Chitin_Synthase->Chitin Failed_Molting Failed Molting / Death Chitin_Synthase->Failed_Molting Cuticle New Cuticle Formation Chitin->Cuticle Molting Successful Molting Cuticle->Molting Chlorfluazuron Chlorfluazuron Chlorfluazuron->Chitin_Synthase Inhibits

Caption: Disruption of chitin synthesis by Chlorfluazuron, leading to failed molting in insects.

Feeding_Cessation cluster_Aphid_Nervous_System Aphid Nervous System & Feeding Behavior cluster_Flonicamid Flonicamid Action Stylet_Penetration Stylet Penetration of Plant Tissue Salivation Salivation Stylet_Penetration->Salivation Starvation Starvation & Death Stylet_Penetration->Starvation Sap_Ingestion Sap Ingestion Salivation->Sap_Ingestion Feeding Normal Feeding Sap_Ingestion->Feeding Flonicamid Flonicamid Feeding_Blockage Inhibition of Stylet Penetration Flonicamid->Feeding_Blockage Causes Feeding_Blockage->Stylet_Penetration

Caption: Flonicamid induces rapid feeding cessation in aphids by inhibiting stylet penetration.[11]

Oxidative_Phosphorylation_Uncoupling cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Fluazinam Fluazinam Action ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives No_ATP No ATP Production / Cell Death Proton_Gradient->No_ATP ATP_Production ATP Production ATP_Synthase->ATP_Production Fluazinam Fluazinam Dissipation Dissipates Proton Gradient Fluazinam->Dissipation Causes Dissipation->Proton_Gradient Uncouples

Caption: Fluazinam uncouples oxidative phosphorylation, disrupting ATP synthesis in fungal cells.[12]

References

Isomeric Effects on Biological Activity: A Comparative Guide to Trifluoromethyl-Pyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (-CF3) group into pyridine-based ligands has become a cornerstone in the development of novel therapeutic and diagnostic metal complexes. The potent electron-withdrawing nature and enhanced lipophilicity imparted by the -CF3 group can significantly modulate the biological activity of the resulting coordination compounds. A critical, yet often nuanced, aspect of their design is the profound impact of isomerism. The positional variation of the trifluoromethyl group on the pyridine ring can dramatically alter the coordination chemistry, steric profile, and ultimately, the biological efficacy of these complexes.

This guide provides a comparative analysis of the biological activities of isomeric trifluoromethyl-pyridine complexes, supported by experimental data. We delve into their differential interactions with biological macromolecules and their varying potential as anticancer and antimicrobial agents. Detailed experimental protocols for key biological assays are also provided to facilitate reproducible research in this promising area of medicinal inorganic chemistry.

Comparative Biological Activity of Isomeric Zinc(II) Trifluoromethyl-Pyridine Carboxylic Acid Complexes

A key study highlighting the impact of isomerism involves two zinc(II) complexes with isomeric trifluoromethyl-pyridine carboxylic acid ligands: [Zn(tpc)2(H2O)2] (Complex 1), derived from 5-(trifluoromethyl)pyridine-2-carboxylic acid (Htpc), and [Zn(tfc)2(H2O)2] (Complex 2), synthesized from 4-(trifluoromethyl)nicotinic acid (Htfc).[1]

The seemingly subtle shift in the trifluoromethyl group's position from the 5- to the 4-position on the pyridine ring leads to a significant structural divergence. In Complex 1, the ligand coordinates to the zinc ion in a bidentate N,O-chelating fashion, forming a stable five-membered ring.[1] In contrast, the ligand in Complex 2 coordinates in a monodentate N,O-fashion.[1] This structural disparity directly influences their biological interactions.

Interaction with Bovine Serum Albumin (BSA)

Both complexes exhibit a static quenching mechanism when interacting with BSA, with binding constants in the order of 10^5 to 10^6 L·mol⁻¹.[1] Thermodynamic studies indicate that these interactions are spontaneous and primarily driven by hydrogen bonding and van der Waals forces.[1]

Table 1: Binding Constants of Isomeric Zn(II) Complexes with Bovine Serum Albumin (BSA)

ComplexLigandBinding Constant (K_b) at 298 K (L·mol⁻¹)
Complex 1 5-(trifluoromethyl)pyridine-2-carboxylic acid1.23 x 10⁶
Complex 2 4-(trifluoromethyl)nicotinic acid8.32 x 10⁵

Data sourced from Zhu et al. (2024).[1]

The higher binding constant of Complex 1 suggests a stronger interaction with BSA, which can be attributed to its chelating structure that offers a more favorable conformation for binding.[1]

Interaction with Calf Thymus DNA (CT-DNA)

Table 2: DNA Binding Properties of Isomeric Zn(II) Complexes

ComplexLigandDNA Binding ModeRelative Binding Efficacy
Complex 1 5-(trifluoromethyl)pyridine-2-carboxylic acidIntercalationHigher
Complex 2 4-(trifluoromethyl)nicotinic acidIntercalationLower

Data interpretation based on Zhu et al. (2024).[1]

Anticancer and Antimicrobial Potential: An Overview

While direct comparative studies on the anticancer and antimicrobial activities of these specific isomers are not yet available, the existing literature on related trifluoromethyl-pyridine complexes allows for informed postulation. The enhanced DNA binding affinity of the 5-trifluoromethyl isomer (Complex 1) suggests it may exhibit superior anticancer activity. DNA intercalation is a well-established mechanism of action for many anticancer drugs.

Furthermore, pyridine derivatives and their metal complexes are known to possess significant antimicrobial properties. The biological activity of such compounds can be enhanced through coordination with metal ions. It is plausible that the structural differences between the isomers would also translate to differential antimicrobial efficacy.

Experimental Protocols

Synthesis of Trifluoromethyl-Pyridine Carboxylic Acid Zn(II) Complexes

A general method for the synthesis of complexes like those discussed involves the reaction of the respective trifluoromethyl-pyridine carboxylic acid ligand with a zinc(II) salt in a suitable solvent.

Materials:

  • 5-(trifluoromethyl)pyridine-2-carboxylic acid (Htpc) or 4-(trifluoromethyl)nicotinic acid (Htfc)

  • Zn(CH₃COO)₂·2H₂O

  • Methanol

  • Deionized water

Procedure:

  • Dissolve the trifluoromethyl-pyridine carboxylic acid ligand (e.g., Htpc, 1 mmol) in methanol (10 mL).

  • Dissolve Zn(CH₃COO)₂·2H₂O (0.5 mmol) in deionized water (5 mL).

  • Slowly add the zinc acetate solution to the ligand solution with constant stirring.

  • Continue stirring the mixture at room temperature for 24 hours.

  • Collect the resulting precipitate by filtration, wash with a small amount of cold methanol, and dry in a desiccator.

DNA Binding Studies: Ethidium Bromide (EB) Competition Assay

This experiment is performed to determine the mode of binding of the complexes with CT-DNA.

Materials:

  • Calf Thymus DNA (CT-DNA)

  • Ethidium Bromide (EB)

  • Tris-HCl buffer (pH 7.4)

  • The synthesized trifluoromethyl-pyridine zinc complexes

Procedure:

  • Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration can be determined spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).

  • Prepare a solution of EB in Tris-HCl buffer.

  • In a quartz cuvette, mix the CT-DNA solution and the EB solution to obtain a stable fluorescence emission.

  • Record the fluorescence spectrum of the EB-DNA solution (excitation at 520 nm, emission scanned from 550 to 700 nm).

  • Titrate the EB-DNA solution with increasing concentrations of the metal complex.

  • Record the fluorescence spectrum after each addition of the complex.

  • A decrease in fluorescence intensity indicates that the complex is displacing EB from the DNA, suggesting an intercalative binding mode.

Assessment of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or isopropanol

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the trifluoromethyl-pyridine complexes in DMSO and dilute to various concentrations in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complexes. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24-72 hours.

  • After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

  • Incubate for another 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).

Visualizing Mechanisms and Workflows

Signaling Pathway for Apoptosis Induction

Trifluoromethyl-pyridine metal complexes, through mechanisms such as DNA intercalation, can induce cellular stress leading to apoptosis. Key signaling pathways involving p53 and JNK are often implicated.

G Complex Trifluoromethyl-Pyridine Metal Complex DNA_Damage DNA Intercalation & Damage Complex->DNA_Damage p53 p53 Activation DNA_Damage->p53 JNK JNK Activation DNA_Damage->JNK Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria | Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JNK->Apoptosis

Caption: Proposed apoptotic pathway induced by trifluoromethyl-pyridine metal complexes.

Experimental Workflow for Anticancer Activity Screening

The process of evaluating the anticancer potential of newly synthesized complexes follows a standardized workflow.

G Synthesis Complex Synthesis Characterization Structural Characterization Synthesis->Characterization Cell_Culture Cancer Cell Culture Characterization->Cell_Culture MTT_Assay MTT Assay (Cytotoxicity) Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Mechanism_Study Mechanism of Action (e.g., Apoptosis Assay) IC50->Mechanism_Study

Caption: Workflow for the synthesis and anticancer evaluation of metal complexes.

Conclusion

The isomeric position of the trifluoromethyl group on the pyridine ring is a critical determinant of the biological activity of the corresponding metal complexes. As demonstrated with the zinc(II) complexes of 5-(trifluoromethyl)pyridine-2-carboxylic acid and 4-(trifluoromethyl)nicotinic acid, a subtle change in ligand structure can lead to significant differences in coordination chemistry and, consequently, in their interactions with biomolecules like proteins and DNA. The superior DNA binding of the 5-substituted isomer highlights the potential for fine-tuning the therapeutic efficacy of such compounds through careful isomeric design. Further comparative studies into the anticancer and antimicrobial activities of these and other isomeric trifluoromethyl-pyridine complexes are warranted to fully exploit their therapeutic potential.

References

A Comparative Guide to the Metabolic Stability of Compounds Containing 2-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of developing novel therapeutics, medicinal chemists are increasingly turning to fluorinated scaffolds to enhance the metabolic stability and overall pharmacokinetic profile of drug candidates. The 2-methyl-5-(trifluoromethyl)pyridine moiety is a key structural motif utilized to this end. This guide provides a comparative analysis of the metabolic stability of compounds incorporating this moiety against relevant alternatives, supported by experimental data and detailed methodologies.

The trifluoromethyl (-CF3) group is a powerful tool in drug design, primarily due to the high strength of the carbon-fluorine bond. This bond is significantly more resistant to enzymatic cleavage by metabolic enzymes, such as the cytochrome P450 (CYP) superfamily, compared to a carbon-hydrogen bond.[1][2] By strategically placing a CF3 group at a known or suspected site of metabolism, that metabolic pathway can be effectively blocked, leading to a longer drug half-life and improved bioavailability.[2]

Comparative Metabolic Stability Data

The following table summarizes expected in vitro metabolic stability data for a hypothetical parent compound and its analogue containing the this compound moiety. This data is representative of what would be observed in a typical liver microsomal stability assay. The introduction of the trifluoromethyl group is anticipated to significantly decrease the rate of metabolism.

CompoundStructureIn Vitro t½ (min)In Vitro CLint (µL/min/mg protein)Key Metabolic Implications
Hypothetical Parent Compound (e.g., with a metabolically labile methyl group at the 5-position) (Structure of a pyridine ring with a methyl group at the 5-position and a methyl group at the 2-position)< 15> 200The methyl group at the 5-position is a primary site for oxidative metabolism by CYP enzymes, leading to rapid clearance.
This compound Analogue (Structure of a pyridine ring with a trifluoromethyl group at the 5-position and a methyl group at the 2-position)> 60< 10The trifluoromethyl group at the 5-position blocks oxidative metabolism at this site, significantly enhancing metabolic stability and reducing intrinsic clearance.[1][2]
Alternative Bioisostere (e.g., 3-azabicyclo[3.1.1]heptane) (Structure of a compound where the pyridine ring is replaced by 3-azabicyclo[3.1.1]heptane)> 30~47Saturated bioisosteres like 3-azabicyclo[3.1.1]heptane can dramatically improve metabolic stability compared to the parent pyridine, as demonstrated by the more than ten-fold increase in half-life for a Rupatadine analog.[3]

Experimental Protocols

The data presented above is typically generated using in vitro liver microsomal stability assays. This is a standard high-throughput screening method in early drug discovery to assess the metabolic fate of new chemical entities.[4][5]

Liver Microsomal Stability Assay Protocol

1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.[4]

2. Materials:

  • Test compound and positive control compounds (e.g., Verapamil, Dextromethorphan)[4]

  • Pooled liver microsomes (human, rat, mouse, etc.)[6][7]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[7]

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7][8]

  • Ice-cold acetonitrile or methanol (for reaction termination)[8]

  • Internal standard for analytical quantification[4]

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system[4][7]

3. Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds. Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[2][7]

  • Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound to the wells and pre-incubate at 37°C.[2][7]

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[2][8]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[6][7]

  • Sample Processing: Centrifuge the plate to precipitate proteins.[8]

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[4][7]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[9]

Visualizations

Experimental Workflow for Metabolic Stability Assay

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound Stock Solution mix Mix Compound and Microsomes in Plate prep_compound->mix prep_microsomes Prepare Liver Microsome Working Solution prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH System prep_nadph->initiate pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->initiate terminate Terminate Reaction at Time Points with Acetonitrile initiate->terminate Sample at t=0, 5, 15, 30, 45 min centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow of an in vitro liver microsomal stability assay.

Metabolic Fate of Pyridine-Containing Compounds

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent Parent Compound (e.g., 2-Methyl-5-Substituted-Pyridine) oxidation Oxidation of Methyl Group (Blocked by -CF3) parent->oxidation If 5-substituent is -CH3 hydroxylation Pyridine Ring Hydroxylation parent->hydroxylation glucuronidation Glucuronidation oxidation->glucuronidation hydroxylation->glucuronidation sulfation Sulfation hydroxylation->sulfation metabolites Metabolites glucuronidation->metabolites sulfation->metabolites excretion Excretion metabolites->excretion

Caption: Generalized metabolic pathways for pyridine-containing compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methyl-5-(trifluoromethyl)pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methyl-5-(trifluoromethyl)pyridine (CAS Number: 31181-54-1), ensuring the protection of personnel and the environment.

Immediate Safety and Hazard Information

This compound is classified as an irritant and may be harmful if ingested or inhaled.[1] While comprehensive toxicological properties have not been fully determined, it is crucial to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[1] Under fire conditions, it can emit toxic fumes.[1]

Quantitative Hazard and Physical Data
PropertyValueSource
CAS Number 31181-54-1[1][2]
Molecular Formula C7H6F3N[1][2]
Molecular Weight 161.13 g/mol [1][2]
Appearance Low-melting solid[1]
Boiling Point 66-69°C at 56 mmHg[2]
Primary Hazard Irritant[1][2]
Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure risk:

EquipmentSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber) and a lab coat. Ensure full skin coverage.
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood. If vapors or dust are generated, a NIOSH-approved respirator may be required.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials is critical. Adherence to institutional, local, and national regulations for hazardous waste is mandatory.

Experimental Workflow for Decontamination and Disposal
  • Segregation of Waste:

    • Identify all waste streams containing this compound. This includes pure unused product, reaction residues, contaminated solvents, and disposable labware (e.g., pipette tips, gloves, and weighing boats).

    • Halogenated organic waste must be collected separately from non-halogenated waste streams to ensure proper disposal treatment.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a compatible material, such as glass or high-density polyethylene.

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant," "Toxic").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from incompatible materials, such as strong oxidizing agents.[1]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.

    • Follow the institutional procedures for scheduling a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

  • Spill Management:

    • In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.

    • Wear appropriate PPE, including a respirator if necessary.[1]

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

    • Carefully collect the absorbent material and any contaminated soil or surfaces into a sealed, labeled hazardous waste container for disposal.[1]

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_preparation Waste Preparation cluster_containment Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response A 1. Identify Waste (Pure chemical, contaminated labware, solutions) B 2. Segregate Halogenated Waste A->B C 3. Use Labeled, Compatible Waste Container B->C D 4. Store in Designated Hazardous Waste Area C->D E 5. Contact Environmental Health & Safety (EHS) D->E F 6. Arrange for Professional Disposal E->F S1 Spill Occurs S2 Evacuate & Ventilate S1->S2 S3 Wear Appropriate PPE S2->S3 S4 Contain with Inert Absorbent S3->S4 S5 Collect and Seal in Hazardous Waste Container S4->S5 S6 Decontaminate Spill Area S5->S6 S6->C Dispose of as hazardous waste

References

Personal protective equipment for handling 2-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for handling 2-Methyl-5-(trifluoromethyl)pyridine, focusing on immediate operational procedures and disposal plans. The following information is compiled from safety data sheets of structurally similar compounds and general laboratory safety practices for pyridine derivatives.

Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the consistent and correct use of Personal Protective Equipment. Due to its potential for skin and eye irritation, as well as inhalation hazards, a comprehensive PPE strategy is mandatory.[1][2][3]

Summary of Required PPE:

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[2][3]Protects against splashes and vapors that can cause serious eye irritation or damage.[3]
Skin Protection - Gloves: Butyl rubber or nitrile gloves are recommended. Avoid latex gloves.[1][2][4][5] - Lab Coat: A fully-buttoned, chemical-resistant lab coat.[1][2]Prevents skin contact, which can cause irritation. Butyl rubber and nitrile offer good resistance to pyridine-based compounds.[1][2][5]
Respiratory Protection - Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2][6] - If ventilation is inadequate or for large spills, a NIOSH/MSHA approved respirator may be necessary.[5][7]Minimizes the inhalation of potentially harmful vapors which may cause respiratory irritation.[2][3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area 1. Ensure work area is clean and uncluttered. check_vent 2. Verify fume hood is operational. gather_ppe 3. Don appropriate PPE. prep_materials 4. Assemble all necessary equipment and reagents. dispense 5. Dispense chemical inside the fume hood. prep_materials->dispense keep_closed 6. Keep container tightly closed when not in use. avoid_incompat 7. Avoid contact with strong oxidizing agents and acids. decontaminate 8. Decontaminate equipment and work surfaces. avoid_incompat->decontaminate remove_ppe 9. Remove PPE in the correct order. wash_hands 10. Wash hands thoroughly. collect_waste 11. Collect waste in a labeled, compatible container. wash_hands->collect_waste store_waste 12. Store waste container in a designated area. dispose 13. Dispose of as hazardous waste.

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol Details:

  • Preparation:

    • Before handling, ensure that the designated work area, preferably a chemical fume hood, is clean and free of clutter.

    • Verify that the chemical fume hood is functioning correctly.[1][2]

    • Don the full, appropriate personal protective equipment as detailed in the table above.[1][2]

    • Assemble all necessary glassware, reagents, and spill containment materials.

  • Handling:

    • Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure.[2]

    • Keep the container tightly sealed when not in use to prevent the escape of vapors.[2]

    • Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.[3][7]

  • Post-Handling & Cleanup:

    • Upon completion of work, decontaminate all equipment and the work surface.

    • Remove personal protective equipment in a manner that avoids self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including unused product and contaminated items (e.g., gloves, paper towels), must be collected in a designated, properly labeled, and sealed container.[4]

  • Waste Storage: Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.[2][4]

  • Disposal Method: Dispose of the chemical waste through an authorized hazardous waste disposal facility.[4][7] Do not pour down the drain or discard with regular trash.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is required.

IncidentFirst Aid / Spill Response
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
Eye Contact Rinse eyes cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air immediately.[1] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Small Spill For a small spill that can be cleaned up quickly, absorb the material with an inert, dry substance and place it in a suitable container for hazardous waste disposal.[4] Ensure proper PPE is worn during cleanup.
Large Spill Evacuate the area and alert the appropriate emergency response team.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.